molecular formula C12H11NO3 B1315954 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid CAS No. 212515-76-9

4-(3,5-Dimethylisoxazol-4-yl)benzoic acid

Cat. No.: B1315954
CAS No.: 212515-76-9
M. Wt: 217.22 g/mol
InChI Key: GDLMOSFOLPYNIR-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylisoxazol-4-yl)benzoic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-11(8(2)16-13-7)9-3-5-10(6-4-9)12(14)15/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLMOSFOLPYNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571907
Record name 4-(3,5-Dimethyl-1,2-oxazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212515-76-9
Record name 4-(3,5-Dimethyl-1,2-oxazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid: A Core Scaffold for Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Epigenetic Modulation

In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid has emerged as a significant player in this arena, particularly in the burgeoning field of epigenetics. This technical guide provides an in-depth analysis of the fundamental properties, synthesis, and application of this compound, with a particular focus on its role as a foundational building block for the development of potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, most notably BRD4.

For researchers and drug development professionals, understanding the core characteristics of this scaffold is paramount. Its synthetic accessibility, coupled with the unique electronic and steric properties of the 3,5-dimethylisoxazole moiety, makes it an attractive starting point for the design of novel therapeutics targeting diseases ranging from cancer to inflammation. This guide will delve into the practical aspects of working with this compound, offering field-proven insights into its synthesis, characterization, and deployment in relevant biological assays.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is the bedrock of its successful application in research and development. The properties of this compound are summarized below. It is important to note that while some of these properties are experimentally determined and reported by commercial suppliers, others are predicted based on computational models.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[1]
Molecular Weight 217.22 g/mol [1]
Appearance White to off-white solid[1]
CAS Number 212515-76-9[1]
Predicted Boiling Point 374.0 ± 42.0 °C[2]
Predicted Density 1.235 ± 0.06 g/cm³[2]
Predicted pKa 3.94 ± 0.10[2]
Predicted XlogP 2.3[3]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for the formation of carbon-carbon bonds, in this case, between the isoxazole and benzoic acid moieties. The following protocol is a validated approach based on established methodologies for similar biaryl syntheses.

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification A 4-Bromo-3,5-dimethylisoxazole F Ester Intermediate: Methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate A->F Suzuki Coupling B 4-(Methoxycarbonyl)phenylboronic acid B->F C Pd(PPh₃)₄ (catalyst) Na₂CO₃ (base) C->F D Toluene/Ethanol/Water (solvent) D->F E Heat (e.g., 80-100 °C) E->F G Hydrolysis: LiOH or NaOH THF/Water F->G H Acidification & Isolation G->H I Final Product: This compound H->I

Caption: Proposed Suzuki-Miyaura coupling and subsequent hydrolysis for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling to Synthesize Methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3,5-dimethylisoxazole (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate.

Step 2: Hydrolysis to this compound

  • Dissolve the methyl ester intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any non-polar impurities.

  • Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 1 M HCl).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound as a white to off-white solid.

Spectroscopic Characterization

While experimental spectral data for this compound is not widely available in the public domain, its structure allows for the prediction of key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons~8.1d2HProtons ortho to COOH
Aromatic Protons~7.5d2HProtons meta to COOH
Methyl Protons~2.4s3HIsoxazole methyl
Methyl Protons~2.2s3HIsoxazole methyl
Carboxylic Acid Proton>10br s1HCOOH
Predicted ¹³C NMR Chemical Shift (δ, ppm)Assignment
Carboxylic Carbonyl~167COOH
Aromatic Carbons~128-145Phenyl ring carbons
Isoxazole Carbons~110, 160, 168C4, C3, and C5 of isoxazole
Methyl Carbons~10-12Isoxazole methyls
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 3300 to 2500 cm⁻¹, indicative of the hydrogen-bonded hydroxyl group.

  • C-H Stretch (Aromatic and Alkyl): Peaks around 3100-3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1720-1680 cm⁻¹.

  • C=C Stretch (Aromatic): Several peaks in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region.

Mass Spectrometry

Predicted mass spectral data for this compound is available from PubChem[3].

AdductPredicted m/z
[M+H]⁺218.08118
[M+Na]⁺240.06312
[M-H]⁻216.06662

Solubility Profile

The solubility of this compound is dictated by the interplay between its nonpolar aromatic and isoxazole rings and its polar carboxylic acid group.

  • Aqueous Solubility: The compound is expected to have low solubility in neutral and acidic aqueous solutions. However, its solubility will significantly increase in basic solutions due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.

  • Organic Solvents: It is anticipated to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in alcohols like methanol and ethanol. Its solubility in nonpolar solvents such as hexanes is expected to be poor.

Protocol for Solubility Determination
  • Prepare a saturated solution of the compound in the solvent of interest by adding an excess of the solid to a known volume of the solvent in a sealed vial.

  • Equilibrate the solution by shaking or rotating at a constant temperature for at least 24 hours to ensure equilibrium is reached.

  • Centrifuge the solution to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

  • Determine the concentration of the compound in the diluted solution using a calibrated analytical method such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculate the original concentration in the saturated solution to determine the solubility.

Application in Drug Discovery: A Scaffold for BRD4 Inhibition

The 3,5-dimethylisoxazole moiety has been identified as an effective bioisostere for acetylated lysine, the natural ligand for bromodomains. This makes this compound a valuable scaffold for the design of inhibitors targeting bromodomain-containing proteins, particularly BRD4.

Mechanism of BRD4 Inhibition

BRD4 plays a critical role in the regulation of gene transcription by recognizing and binding to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of the transcriptional machinery to promoters and enhancers of key oncogenes, such as c-Myc.

Derivatives of this compound are designed to occupy the acetyl-lysine binding pocket of BRD4. The 3,5-dimethylisoxazole core mimics the key interactions of acetylated lysine, effectively competing with its natural binding partner and thereby displacing BRD4 from chromatin. This leads to the downregulation of BRD4-dependent gene expression and can induce cell cycle arrest and apoptosis in cancer cells.

G cluster_brd4 BRD4 Binding Pocket cluster_inhibitor Inhibitor Scaffold A Acetyl-Lysine Binding Site B WPF Shelf (Hydrophobic Pocket) C ZA Channel D 3,5-Dimethylisoxazole Moiety D->A Mimics Acetyl-Lysine Forms key H-bonds E Benzoic Acid Moiety E->B Occupies WPF Shelf E->C Extends into ZA Channel

Caption: Simplified binding model of a this compound-based inhibitor within the BRD4 bromodomain.

Experimental Protocol: In Vitro BRD4 Inhibition Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a robust, bead-based assay for studying biomolecular interactions and is well-suited for screening for BRD4 inhibitors.

Materials:

  • Recombinant GST-tagged BRD4 (BD1)

  • Biotinylated histone H4 peptide (acetylated)

  • Streptavidin-coated Donor beads

  • Glutathione-coated Acceptor beads

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well microplate

  • AlphaScreen-capable plate reader

Procedure:

  • Prepare serial dilutions of this compound (or its derivatives) in assay buffer containing a constant, low percentage of DMSO.

  • In a 384-well plate, add the test compound dilutions. Include positive controls (a known BRD4 inhibitor like JQ1) and negative controls (DMSO vehicle).

  • Add a solution of GST-tagged BRD4(BD1) to all wells and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Add the biotinylated histone H4 peptide to all wells and incubate for a further 30-60 minutes at room temperature.

  • In a separate tube, prepare a mixture of Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads in assay buffer. Add this bead mixture to all wells.

  • Incubate the plate in the dark at room temperature for 60-90 minutes.

  • Read the plate on an AlphaScreen-capable plate reader.

Data Analysis:

The AlphaScreen signal will decrease as the test compound inhibits the interaction between BRD4 and the histone peptide. The data is typically plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. A non-linear regression analysis is then used to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the BRD4-histone interaction by 50%.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.
Specific Target Organ Toxicity Category 3 (Respiratory)H335: May cause respiratory irritation.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Store at room temperature.[1]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

References

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. [Link]

  • Filippakopoulos, P., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 55(22), 9427–9438. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][3]

  • BPS Bioscience. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Ge, W., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. ChemMedChem, 13(13), 1335-1343. [Link]

  • Duan, Y., et al. (2022). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Chemistry, 10, 988588. [Link][4]

Sources

A Comprehensive Technical Guide to 4-(3,5-Dimethylisoxazol-4-yl)benzoic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a versatile platform for drug design. 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid, identified by its CAS number 212515-76-9 , has solidified its position as one such critical building block.[1] This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and its pivotal role in the development of next-generation therapeutics, with a particular focus on its incorporation into potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4.

The intrinsic chemical features of this molecule—a rigid, heteroaromatic isoxazole ring coupled to a functionalized benzoic acid moiety—provide an ideal framework for generating libraries of compounds with diverse pharmacological activities. Its utility is most prominently demonstrated in the design of small molecules targeting epigenetic regulators, a frontier in cancer therapy.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 212515-76-9
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Appearance White to off-white solid
Predicted XlogP 2.3
Predicted Boiling Point 374.0 ± 42.0 °C
Predicted Density 1.235 ± 0.06 g/cm³
Predicted pKa 3.94 ± 0.10
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.

Synthesis Protocol: A Palladium-Catalyzed Approach

The synthesis of this compound is most efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the crucial carbon-carbon bond between the isoxazole and the phenyl ring, a widely adopted strategy in the synthesis of biaryl compounds.[3][4][5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative synthesis based on established principles of Suzuki-Miyaura cross-coupling.

Materials:

  • 4-Bromo-3,5-dimethylisoxazole

  • 4-(Methoxycarbonyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromo-3,5-dimethylisoxazole (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by a small amount of water.

  • Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen, and maintain this atmosphere throughout the reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of sodium hydroxide (2.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidification and Extraction: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of 2-3 with 1M hydrochloric acid. The product will precipitate as a solid. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: Palladium(II) acetate in combination with triphenylphosphine is a common and effective catalytic system for Suzuki-Miyaura reactions, facilitating the oxidative addition and reductive elimination steps.

  • Base: Potassium carbonate is crucial for the transmetalation step, activating the boronic acid.

  • Solvent System: The mixture of toluene, ethanol, and water provides a suitable medium for dissolving the reactants and the catalyst system, promoting an efficient reaction.

  • Inert Atmosphere: Prevents the oxidation and degradation of the palladium catalyst, ensuring its activity throughout the reaction.

  • Hydrolysis: The final step converts the methyl ester to the desired carboxylic acid, which is often the required functional group for further derivatization in drug synthesis.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 4-Bromo-3,5-dimethylisoxazole + 4-(Methoxycarbonyl)phenylboronic acid Reaction Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/Ethanol/H₂O) Reactants->Reaction Intermediate Methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate Reaction->Intermediate Hydrolysis Hydrolysis (NaOH, THF/Methanol) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Suzuki-Miyaura synthesis of the target compound.

Application in Drug Discovery: A Scaffold for BRD4 Inhibition

The primary significance of this compound in contemporary drug discovery lies in its use as a core fragment for the development of BRD4 inhibitors.[2] BRD4 is a member of the BET family of proteins that play a critical role in the regulation of gene transcription. Dysregulation of BRD4 activity is implicated in the pathogenesis of various cancers and inflammatory diseases.

The 3,5-dimethylisoxazole moiety acts as an acetyl-lysine mimetic, effectively binding to the acetyl-lysine binding pocket of the bromodomain.[6] The benzoic acid portion serves as a versatile handle for chemical modification, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Signaling Pathway and Mechanism of Action

Derivatives of this compound, as BRD4 inhibitors, function by competitively binding to the bromodomains of BRD4, thereby displacing it from chromatin. This prevents the recruitment of the transcriptional machinery necessary for the expression of key oncogenes, such as c-MYC. The downstream effects include the induction of cell cycle arrest and apoptosis in cancer cells.

BRD4_Inhibition_Pathway cluster_nucleus Cell Nucleus BRD4 BRD4 AcetylatedHistones Acetylated Histones on Chromatin BRD4->AcetylatedHistones Binds to TranscriptionMachinery Transcription Machinery (e.g., P-TEFb) BRD4->TranscriptionMachinery Recruits Oncogene Oncogene Transcription (e.g., c-MYC) TranscriptionMachinery->Oncogene CellProliferation Cell Proliferation & Survival Oncogene->CellProliferation Inhibitor 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid derivative Inhibitor->BRD4 Inhibits Binding

Caption: Inhibition of the BRD4 signaling pathway.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis via robust cross-coupling methodologies, combined with its ideal structural features for targeting bromodomains, has cemented its importance in the development of epigenetic modulators. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of novel therapeutics for cancer and other diseases driven by transcriptional dysregulation. As our understanding of the "histone code" and its readers deepens, the strategic application of such privileged scaffolds will undoubtedly accelerate the journey from target validation to clinical candidates.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046. [Link]

  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770. [Link]

  • Royal Society of Chemistry. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

  • Royal Society of Chemistry. Supramolecular catalysis of Suzuki-Miyaura coupling reaction in aqueous media. [Link]

  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

  • PubMed. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. [Link]

  • ResearchGate. Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]

  • Royal Society of Chemistry. Palladacycle-catalyzed Suzuki-Miyaura reaction of aryl/heteroaryl halides with MIDA boronates in EtOH/H2O or H2O. [Link]

  • Hewings, D. S., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 55(21), 9393-9402. [Link]

  • PubMed. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. [Link]

  • Google Patents. Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts.
  • PubMed. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. [Link]

  • ResearchGate. Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. [Link]

  • PubMed. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. [Link]

  • Semantic Scholar. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. [Link]

  • Wang, L., et al. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Chemistry, 11, 1249533. [Link]

  • Comptes Rendus Chimie. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. [Link]

  • PubMed. Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum. [Link]

  • PubMed. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP). [Link]

Sources

"4-(3,5-Dimethylisoxazol-4-yl)benzoic acid" solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Assessment of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Development

This compound is a heterocyclic compound that has garnered interest within the pharmaceutical industry, notably as a key structural component in the development of potent bromodomain and extra-terminal domain (BRD4) inhibitors for anti-cancer therapies[1]. The journey of a promising molecule like this from the laboratory to a viable therapeutic is fraught with challenges, one of the most fundamental being its solubility. Aqueous solubility is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, profoundly impacting its bioavailability and overall efficacy[2][3][4].

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely an academic exercise but a cornerstone of successful preclinical and clinical development. Poor solubility can lead to erratic absorption, insufficient therapeutic exposure, and ultimately, the failure of an otherwise potent drug candidate[3][5]. This guide provides an in-depth technical overview of the principles and methodologies for accurately determining the solubility of this compound, empowering researchers to make informed decisions throughout the drug discovery and development pipeline.

Theoretical Framework: Understanding Solubility Equilibria

The solubility of a compound is defined as the maximum concentration that can be achieved in a particular solvent at a given temperature and pressure. For a solid compound like this compound, this equilibrium is established between the solid state and the dissolved state. It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.

Thermodynamic vs. Kinetic Solubility

Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound in a solvent. This is a fundamental physicochemical property and is typically determined using methods that allow sufficient time for the system to reach equilibrium, such as the shake-flask method[6][7][8]. Thermodynamic solubility data is vital for late-stage drug development, informing formulation strategies and providing a baseline for biopharmaceutical classification[4].

Kinetic solubility , on the other hand, is a measure of the concentration of a compound that can be maintained in solution under specific, non-equilibrium conditions. It is often determined by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer[5][9]. The point at which the compound precipitates is its kinetic solubility. This high-throughput screening method is invaluable in the early stages of drug discovery for ranking and prioritizing compounds[4][5]. It's important to note that kinetic solubility values are often higher than thermodynamic solubility values because they may represent the solubility of a metastable or amorphous form of the compound[6].

The choice between measuring thermodynamic or kinetic solubility depends on the stage of drug development and the intended application of the data.

G cluster_0 Solubility Assessment Strategy cluster_1 Methodology Early Discovery Early Discovery Kinetic Solubility (High-Throughput) Kinetic Solubility (High-Throughput) Early Discovery->Kinetic Solubility (High-Throughput) Compound Ranking & SAR Lead Optimization Lead Optimization Thermodynamic Solubility (Gold Standard) Thermodynamic Solubility (Gold Standard) Lead Optimization->Thermodynamic Solubility (Gold Standard) Candidate Selection Preclinical Development Preclinical Development Preclinical Development->Thermodynamic Solubility (Gold Standard) Formulation Development

Caption: Decision workflow for selecting solubility assays in drug development.

Experimental Determination of Solubility

A robust and reliable determination of solubility requires careful experimental design and execution. The following section details the gold-standard shake-flask method for thermodynamic solubility and a common high-throughput method for kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic solubility[7][10]. It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Protocol: Shake-Flask Solubility of this compound

1. Materials and Reagents:

  • This compound (solid, high purity)

  • Solvents of interest (e.g., pH 1.2, 4.5, 6.8, 7.4 buffers, purified water, relevant organic solvents)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

  • Analytical balance

  • pH meter

2. Procedure:

  • Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure saturation is reached[7][11].

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM)[11]. Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached[11].

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the aliquot through a 0.22 µm syringe filter[11].

  • Dilution: Immediately dilute the filtered sample with a suitable solvent to prevent precipitation.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV method. A calibration curve of the compound in the same solvent system should be prepared for accurate quantification[7].

  • pH Measurement: For buffered solutions, measure the final pH of the saturated solution to ensure it has not shifted significantly[7].

3. Data Analysis:

  • Calculate the solubility in mg/mL or µg/mL from the measured concentration and the dilution factor.

  • Perform the experiment in triplicate to ensure reproducibility.

  • The solid residue can be analyzed by techniques like polarized light microscopy or X-ray powder diffraction (XRPD) to confirm the crystalline form[6].

Kinetic Solubility Assay

Kinetic solubility assays are designed for higher throughput and are particularly useful in early drug discovery for screening large numbers of compounds[4][5].

Protocol: High-Throughput Kinetic Solubility

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffers (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplates (filter plates and analysis plates)

  • Plate shaker

  • Plate reader (UV-Vis or nephelometer) or LC-MS system

2. Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM)[9].

  • Serial Dilution: Serially dilute the DMSO stock solution in a 96-well plate.

  • Addition to Buffer: Transfer a small volume of each DMSO solution to a 96-well filter plate containing the aqueous buffer[9].

  • Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature[5][9].

  • Precipitate Removal: Separate the precipitated compound from the solution by filtration or centrifugation.

  • Analysis: Determine the concentration of the compound remaining in the filtrate using a suitable analytical method like UV-Vis spectroscopy, nephelometry (light scattering), or LC-MS/MS[5][9].

3. Data Interpretation:

  • The kinetic solubility is the highest concentration at which the compound remains in solution without precipitating.

  • This method provides a rapid assessment of solubility but may not reflect the true thermodynamic equilibrium[6].

G cluster_0 Shake-Flask Method (Thermodynamic) cluster_1 Kinetic Assay (High-Throughput) A Add Excess Solid to Solvent B Equilibrate (24-72h shaking) A->B C Separate Solid & Liquid Phases B->C D Quantify Concentration (HPLC) C->D E Prepare DMSO Stock Solution F Add to Aqueous Buffer E->F G Incubate (1-2h shaking) F->G H Detect Precipitation/Concentration G->H

Caption: Comparison of thermodynamic and kinetic solubility workflows.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise manner. A tabular format is highly recommended for easy comparison across different conditions.

Table 1: Hypothetical Thermodynamic Solubility Data for this compound at 25°C

Solvent/BufferpHSolubility (µg/mL)Standard Deviation
Purified Water~4.5 (unbuffered)50± 5
0.1 M HCl1.210± 2
Acetate Buffer4.545± 4
Phosphate Buffer6.8250± 20
Phosphate Buffer7.4400± 35
EthanolN/A>1000-
DMSON/A>2000-

As this compound is an acidic compound, its solubility is expected to increase with increasing pH as the carboxylic acid group deprotonates to the more soluble carboxylate form. This pH-dependent solubility is a critical factor for predicting its absorption in the gastrointestinal tract[3].

In Silico Solubility Prediction

In addition to experimental determination, in silico models can provide rapid, early-stage predictions of aqueous solubility[2][12]. These computational tools use the molecular structure to estimate solubility based on various physicochemical properties. While these predictions are not a substitute for experimental data, they can be valuable for prioritizing compounds for synthesis and testing[2][13]. Several machine learning-based models and software packages are available for this purpose[13][14][15].

Conclusion

The solubility of this compound is a fundamental property that must be thoroughly characterized to support its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles and practical methodologies for its solubility assessment. By employing robust techniques like the shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility, researchers can generate the critical data needed to guide formulation development, predict in vivo performance, and ultimately, increase the probability of success for this promising compound.

References

  • Title: Kinetic versus thermodynamic solubility temptations and risks Source: Ovid URL
  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL
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  • Title: How do you perform the shake flask method to determine solubility? Source: Quora URL: [Link]

  • Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]

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  • Title: Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery Source: arXiv URL: [Link]

  • Title: Predicting Solubility Source: Rowan Scientific URL: [Link]

  • Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]

  • Title: Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic Source: Sygnature Discovery URL: [Link]

  • Title: Predictive Tools and in Silico Approaches used in Solubility and Dissolution Studies Source: ResearchGate URL: [Link]

  • Title: List of Popular Software Packages for Solubility Prediction Source: ResearchGate URL: [Link]

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  • Title: Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity Source: PubMed Central (PMC) - NIH URL: [Link]

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A Technical Guide to the Spectroscopic Characterization of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectroscopic data, outlines robust experimental protocols, and provides insights into the structural elucidation of this molecule.

Introduction to this compound

This compound is a bifunctional organic molecule incorporating a benzoic acid moiety and a disubstituted isoxazole ring. Its chemical structure, presented in Figure 1, suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of both a carboxylic acid group, a common pharmacophore, and a stable heterocyclic ring system makes it a compound of interest for the synthesis of novel therapeutic agents and functional materials.[1][2]

Molecular Formula: C₁₂H₁₁NO₃[3] Molecular Weight: 217.22 g/mol [3] CAS Number: 212515-76-9[3]

Figure 1: Chemical Structure of this compound

Chemical structure of this compound

The accurate characterization of this molecule is paramount for its application in any field. High-resolution mass spectrometry (HRMS) and NMR spectroscopy are indispensable tools for confirming its identity and purity.

Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is the preferred method due to the presence of the ionizable carboxylic acid group.

Predicted Mass Spectrometry Data

The predicted monoisotopic mass of this compound is 217.0739 Da.[4] In a typical ESI-MS experiment, the compound is expected to be observed as various adducts. The most common adducts and their predicted m/z values are summarized in Table 1.

AdductPredicted m/z
[M+H]⁺218.0812
[M+Na]⁺240.0631
[M+K]⁺256.0371
[M-H]⁻216.0666
Table 1: Predicted m/z values for common adducts of this compound. [4]
Experimental Protocol for Mass Spectrometry

A robust protocol for acquiring high-resolution mass spectra is crucial for unambiguous molecular formula confirmation.

Instrumentation:

  • A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

ESI-MS Parameters:

  • Ionization Mode: Positive and negative ion modes should be run to observe both protonated and deprotonated molecules.

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (1:1) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Flow Rate: 0.2-0.5 mL/min.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Temperature: 250-350 °C.

  • Drying Gas Flow: 5-10 L/min.

The logical workflow for this analysis is depicted in the following diagram:

Caption: Workflow for HRMS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, enabling the elucidation of its precise structure. Due to the unavailability of experimental spectra in the public domain, this guide presents predicted ¹H and ¹³C NMR data.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzoic acid ring and the methyl groups of the isoxazole ring. The predicted chemical shifts are summarized in Table 2.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)1H
Aromatic (H-2, H-6)8.1 - 8.3Doublet2H
Aromatic (H-3, H-5)7.4 - 7.6Doublet2H
Isoxazole Methyl (C3-CH₃)2.4 - 2.6Singlet3H
Isoxazole Methyl (C5-CH₃)2.2 - 2.4Singlet3H
Table 2: Predicted ¹H NMR chemical shifts for this compound.

Interpretation:

  • The carboxylic acid proton is expected to be a broad singlet in the downfield region (12.0 - 13.0 ppm). Its broadness is due to hydrogen bonding and exchange with residual water in the solvent.

  • The aromatic protons on the benzoic acid ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group (H-2, H-6) will be deshielded and appear at a higher chemical shift compared to the protons meta to the carboxylic acid group (H-3, H-5).

  • The two methyl groups on the isoxazole ring are in different chemical environments and are therefore expected to appear as two distinct singlets.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 3.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)165 - 170
Isoxazole (C3)160 - 165
Isoxazole (C5)168 - 173
Aromatic (C1)130 - 135
Aromatic (C4)140 - 145
Aromatic (C2, C6)128 - 132
Aromatic (C3, C5)125 - 129
Isoxazole (C4)110 - 115
Isoxazole Methyl (C3-CH₃)10 - 15
Isoxazole Methyl (C5-CH₃)10 - 15
Table 3: Predicted ¹³C NMR chemical shifts for this compound.

Interpretation:

  • The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

  • The quaternary carbons of the isoxazole and benzoic acid rings will have distinct chemical shifts.

  • The symmetry of the benzoic acid ring will result in two signals for the four aromatic CH carbons.

  • The two methyl carbons on the isoxazole ring are expected to have similar but distinct chemical shifts.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural confirmation.

Instrumentation:

  • A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Filter the solution into a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

The workflow for NMR analysis is illustrated below:

Caption: Workflow for NMR analysis.

Conclusion

The combined application of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive and unambiguous characterization of this compound. The predicted mass spectral data allows for the confirmation of its elemental composition, while the predicted ¹H and ¹³C NMR spectra provide a detailed map of its molecular structure. The experimental protocols outlined in this guide offer a robust framework for obtaining high-quality data for this and similar compounds, which is a critical step in any research or development endeavor.

References

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  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-15.
  • Al-Jumaili, M. A. S., et al. (2020). Synthesis and liquid crystalline properties of new triazine-basedπ-conjugated macromolecules with chiral side groups. Liquid Crystals, 47(14-15), 2133-2143.
  • Li, J., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(7), 1800057.
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  • Kowalczyk-Dworak, D., Kwit, M., & Albrecht, Ł. (2019). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 84(24), 16167-16177.

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An In-depth Technical Guide to the Crystal Structure Analysis of 4-(3,5-Dimethylisoxazol-4-yl)benzoic Acid: A Methodological Framework for Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The three-dimensional arrangement of atoms in a crystalline solid is a critical determinant of its physicochemical properties, profoundly impacting its performance as an active pharmaceutical ingredient (API).[1][2][3] This guide provides a comprehensive, technically-grounded framework for the crystal structure analysis of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid, a molecule of interest in medicinal chemistry. While a definitive published crystal structure for this specific compound is not yet available in open literature, this document will serve as a detailed roadmap for researchers and drug development professionals. It will cover the essential stages of such an analysis, from synthesis and single-crystal growth to X-ray diffraction, data interpretation, and the significance of the resulting structural insights. By leveraging established principles and methodologies from analogous benzoic acid and isoxazole derivatives, this guide aims to equip scientists with the expertise to elucidate and understand the solid-state architecture of this and similar molecules.

Introduction: The Imperative of Solid-State Characterization

In modern drug development, understanding the solid form of an API is not merely an academic exercise but a regulatory and commercial necessity.[1][2] The crystalline form of a drug can influence its solubility, dissolution rate, stability, and bioavailability—properties that are intrinsically linked to its therapeutic efficacy and safety profile.[2][3] X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional structure of a molecule in the solid state, providing atomic-level resolution of its conformation and the intricate network of intermolecular interactions that govern the crystal lattice.[4][5]

The title compound, this compound (Figure 1), integrates two key pharmacophoric fragments: a benzoic acid moiety, known for its ability to form robust hydrogen-bonded dimers, and a 3,5-dimethylisoxazole ring, which has been explored as a versatile scaffold in the design of various therapeutic agents, including potent BRD4 inhibitors.[6][7] The analysis of its crystal structure is therefore crucial for understanding how these fragments cooperate in the solid state, which can inform strategies for formulation, polymorph screening, and the design of co-crystals with tailored properties.[3]

Figure 1. Chemical structure of this compound.

Experimental Workflow: From Powder to Structure

The journey to elucidating a crystal structure is a multi-step process that demands precision and a deep understanding of the principles of crystallization and diffraction.

Synthesis of this compound

While various synthetic routes can be envisioned, a common approach involves a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds. This would typically involve the coupling of (3,5-dimethylisoxazol-4-yl)boronic acid with a suitable 4-halobenzoic acid derivative (e.g., methyl 4-bromobenzoate), followed by hydrolysis of the ester to yield the desired carboxylic acid.

Protocol 1: Illustrative Synthesis via Suzuki Coupling

  • Coupling Reaction: To a degassed solution of methyl 4-bromobenzoate (1.0 eq), (3,5-dimethylisoxazol-4-yl)boronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(OAc)₂ with a phosphine ligand like RuPhos in a solvent system like ethanol/water, add an inorganic base (e.g., Na₂CO₃, 2.0 eq).[8]

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon) at a suitable temperature (e.g., 85°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude methyl ester intermediate by flash column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of a base like lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete.[8]

  • Acidify the reaction mixture to a pH of ~2 with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

The Art and Science of Single-Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[9] The goal is to induce slow crystallization from a supersaturated solution, allowing for the ordered arrangement of molecules into a well-defined lattice. The purity of the compound is paramount; impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.[10]

Table 1: Common Crystallization Techniques for Organic Molecules

MethodPrincipleSuitable For
Slow Evaporation The concentration of the solute gradually increases as the solvent evaporates, leading to supersaturation and crystal growth.[10][11]Compounds that are stable at ambient conditions.
Slow Cooling A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.[11][12]Compounds with moderate temperature-dependent solubility.
Vapor Diffusion An anti-solvent (in which the compound is insoluble) slowly diffuses into a solution of the compound, causing it to precipitate and form crystals.[10]Small quantities of material; highly successful for many organic compounds.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[11]Can yield high-quality crystals but requires careful setup.

Protocol 2: General Procedure for Crystal Growth Trials

  • Solvent Screening: Test the solubility of this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Trial Setup (Vapor Diffusion):

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a good solvent (e.g., methanol) in a small, open vial.

    • Place this inner vial inside a larger, sealed vial or beaker containing a few milliliters of an anti-solvent (e.g., diethyl ether or hexane).[10]

    • Seal the outer container and leave it undisturbed in a vibration-free location.

  • Observation: Monitor the vials over several days to weeks. The formation of clear, well-defined crystals with sharp edges is desired.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The instrument rotates the crystal while bombarding it with monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots (reflections) that are recorded by a detector.

The positions and intensities of these reflections contain the information required to determine the size and shape of the unit cell (the basic repeating block of the crystal) and the arrangement of atoms within it.[4]

Data Analysis and Structure Refinement

The raw diffraction data is processed to yield a set of crystallographic parameters. For a molecule like this compound, one would anticipate a structure within a common crystal system such as monoclinic or orthorhombic.

Table 2: Key Crystallographic Parameters and Their Significance

ParameterDescription
Crystal System One of the seven crystal systems (e.g., triclinic, monoclinic, orthorhombic) describing the symmetry of the unit cell.
Space Group Describes the symmetry elements within the unit cell (e.g., P2₁/c is a common space group for organic molecules).
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths of the unit cell edges and the angles between them.
Z The number of molecules in the unit cell.
R-factor (R₁) A measure of the agreement between the calculated and observed structure factors. A value below 5% (0.05) is generally considered excellent for small molecules.

The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and torsion angles. This data allows for a detailed analysis of the molecule's conformation and its interactions with neighboring molecules.

Structural Insights and Discussion: A Hypothetical Analysis

Based on the known chemistry of benzoic acids and related heterocyclic systems, we can predict the key structural features that a crystal structure analysis of this compound would likely reveal.

The Carboxylic Acid Dimer: A Ubiquitous Supramolecular Synthon

The most anticipated feature is the formation of a centrosymmetric dimer via a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two molecules.[13] This is a highly stable and common arrangement for carboxylic acids in the solid state.

Caption: Expected hydrogen-bonded carboxylic acid dimer.

Intermolecular Interactions and Crystal Packing

Beyond the primary dimer formation, the overall crystal packing would be dictated by weaker, non-covalent interactions such as C-H···O, C-H···N, and π-π stacking interactions involving the phenyl and isoxazole rings. The planarity of the isoxazole and phenyl rings, and the dihedral angle between them, would be a key conformational parameter. Analysis of these interactions is crucial for understanding the stability of the crystal lattice.

G A Molecule B Synthesis & Purification A->B C Crystal Growth Trials (Vapor Diffusion, etc.) B->C D Single Crystal Selection C->D E X-ray Data Collection (Diffractometer) D->E F Structure Solution & Refinement E->F G Structural Analysis (Bonding, Packing) F->G H Data Deposition (e.g., CCDC) F->H G->H

Caption: Workflow for Crystal Structure Determination.

Conclusion and Future Directions

This guide has outlined a robust, field-proven methodology for the comprehensive crystal structure analysis of this compound. By following these protocols, from rational synthesis and meticulous crystallization to rigorous data analysis, researchers can obtain a definitive picture of its solid-state architecture. The resulting structural data—including bond lengths, conformation, and intermolecular packing—is invaluable. It provides a foundation for understanding the material's properties, aids in polymorph and salt screening, and offers critical insights that can accelerate the journey of a promising molecule from the laboratory to the clinic. The elucidation and deposition of this crystal structure to a public repository like the Cambridge Structural Database (CSD) would be a valuable contribution to the scientific community.[14][15]

References

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Cryst., A79, a117. Available at: [Link]

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An In-depth Technical Guide to 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(3,5-dimethylisoxazol-4-yl)benzoic acid, a heterocyclic building block of significant interest in contemporary drug discovery. We will delve into its synthesis, physicochemical properties, and its increasingly prominent role as a privileged scaffold in the design of targeted therapeutics, particularly in oncology.

Introduction: The Emergence of a Key Pharmacophore

This compound has garnered considerable attention from medicinal chemists due to the unique combination of structural features offered by the 3,5-dimethylisoxazole moiety. This ring system serves as a bioisostere for an acetylated lysine residue, enabling it to function as an effective "reader" mimic for bromodomains, a class of epigenetic regulatory proteins.[1] The appended benzoic acid provides a versatile handle for synthetic elaboration, allowing for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The inherent stability and synthetic tractability of this scaffold have made it a cornerstone in the development of novel inhibitors for challenging therapeutic targets.[2][3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug design and development. Key identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 212515-76-9[4]
Molecular Formula C₁₂H₁₁NO₃[5]
Molecular Weight 217.22 g/mol [4]
Physical Form Solid[4]
Purity Typically ≥98%[4]
InChI Key GDLMOSFOLPYNIR-UHFFFAOYSA-N[4]
SMILES CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)O[5]

The compound is a white to off-white solid at room temperature and should be stored accordingly.[4] Safety data indicates that it is harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation.[4] Appropriate personal protective equipment should be used when handling this reagent.

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives typically involves well-established organic chemistry transformations. The core isoxazole ring is often constructed via a [3+2] cycloaddition reaction. A general synthetic workflow is outlined below.

General Synthesis Workflow

The construction of the 4-aryl-3,5-dimethylisoxazole core often utilizes a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a versatile and efficient means to link the isoxazole and benzoic acid moieties.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 4-Bromo-3,5-dimethylisoxazole catalyst Pd Catalyst (e.g., Pd(OAc)₂) reactant1->catalyst reactant2 (4-(Methoxycarbonyl)phenyl)boronic acid reactant2->catalyst product_ester Methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate catalyst->product_ester Suzuki Coupling ligand Ligand (e.g., RuPhos) ligand->catalyst base Base (e.g., Na₂CO₃) base->catalyst solvent Solvent (e.g., Ethanol) solvent->catalyst final_product This compound product_ester->final_product Hydrolysis (e.g., LiOH, H₂O/THF)

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling and Hydrolysis

This protocol is a representative example for the synthesis of the title compound, adapted from methodologies described in the literature for analogous structures.[6]

Step 1: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 4-bromo-3,5-dimethylisoxazole (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), sodium carbonate (2.0 eq), and a palladium catalyst/ligand system such as Pd(OAc)₂ (0.05 eq) and RuPhos (0.1 eq).[6]

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add a suitable solvent, such as ethanol.[6]

  • Heat the reaction mixture to 85°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate.

Step 2: Ester Hydrolysis

  • Dissolve the methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 16-24 hours.[6]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford this compound as a solid.

Applications in Drug Discovery: A Focus on Bromodomain Inhibition

The primary application of this compound in medicinal chemistry is as a key building block for the development of inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4.[7][8] BET proteins are epigenetic "readers" that play a crucial role in transcriptional regulation. Their dysregulation is implicated in various diseases, most notably cancer.

Mechanism of Action: Mimicking Acetylated Lysine

The 3,5-dimethylisoxazole moiety of the scaffold acts as a mimic of the acetylated lysine (KAc) side chain, which is the natural ligand for bromodomains.[1] This allows derivatives of this compound to bind to the KAc binding pocket of BRD4, thereby displacing it from chromatin and disrupting its function in transcriptional activation of key oncogenes like c-MYC.[9]

G cluster_brd4 BRD4 Function cluster_inhibition Inhibition Mechanism BRD4 BRD4 KAc Acetylated Lysine (on Histones) BRD4->KAc Binds to Transcription Transcriptional Activation (e.g., c-MYC) BRD4->Transcription Promotes Chromatin Chromatin KAc->Chromatin Part of Inhibitor This compound Derivative Inhibitor->BRD4 Competitively Binds Block->KAc Blocks Interaction Inhibition Inhibition of Binding Downregulation Downregulation of Oncogene Expression Inhibition->Downregulation

Caption: Mechanism of BRD4 inhibition by this compound derivatives.

Structure-Activity Relationship (SAR) and Lead Optimization

The benzoic acid portion of the molecule serves as a crucial anchor point for synthetic modifications aimed at enhancing potency, selectivity, and drug-like properties. Research has shown that derivatization at this position can lead to potent BRD4 inhibitors with anti-proliferative activity in cancer cell lines.[7] For example, the synthesis of a series of 3,5-dimethylisoxazole derivatives led to the discovery of compounds with robust potency for BRD4 inhibition.[9] One such derivative, compound 11h from a published study, demonstrated IC₅₀ values of 27.0 nM and 180 nM for BRD4(1) and BRD4(2) respectively, and potently inhibited cell proliferation in acute myeloid leukemia (AML) cell lines.[9]

CompoundTargetIC₅₀ (nM)Cell Line (AML)GI₅₀ (µM)Reference
DDT26 BRD4237TNBC & MCF-7-[7]
Compound 11h BRD4(1)27.0HL-600.120[9]
Compound 11h BRD4(2)180MV4-110.09[9]

Future Perspectives and Broader Applications

While the primary focus has been on BET inhibitors for cancer, the versatility of the this compound scaffold suggests potential for broader applications. The isoxazole ring is a common motif in bioactive molecules with a wide range of therapeutic effects, including anti-inflammatory and antimicrobial properties.[10][11] Furthermore, benzoic acid and its derivatives are well-established pharmacophores in their own right, found in numerous approved drugs.[2] The combination of these two privileged structures in a single, synthetically accessible molecule makes this compound a highly valuable starting point for future drug discovery campaigns targeting a variety of diseases. The compound has also been cited in patents related to pesticides, indicating its utility extends beyond pharmaceuticals.[12]

Conclusion

This compound is a key building block in modern medicinal chemistry, offering a unique combination of a proven bioisostere for acetylated lysine and a versatile synthetic handle. Its central role in the development of potent and selective BET bromodomain inhibitors highlights its significance in the field of epigenetics and oncology. The straightforward synthesis and well-defined structure-activity relationships provide a solid foundation for further optimization and exploration of this privileged scaffold for a new generation of targeted therapies.

References

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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 4-(3,5-Dimethylisoxazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification and validation of novel molecular scaffolds are paramount to addressing unmet medical needs. The compound 4-(3,5-dimethylisoxazol-4-yl)benzoic acid presents a compelling case for investigation, possessing a unique combination of a 3,5-dimethylisoxazole core, a known pharmacophore, and a 4-substituted benzoic acid moiety. This technical guide provides an in-depth exploration of the potential biological targets of this molecule, grounded in structure-activity relationship (SAR) data from analogous compounds and established pharmacological principles. Designed for researchers, scientists, and drug development professionals, this document will not only propose high-probability targets but also detail the experimental workflows necessary for their validation, thereby offering a comprehensive roadmap for the preclinical assessment of this promising compound.

The isoxazole ring is a versatile five-membered heterocycle that is a key structural feature in numerous clinically approved drugs.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Similarly, benzoic acid and its derivatives are prevalent in medicinal chemistry, contributing to the pharmacokinetic and pharmacodynamic properties of a multitude of therapeutic agents.[5] The specific linkage of these two moieties in this compound creates a molecule with significant potential for targeted therapeutic intervention. This guide will primarily focus on the compelling evidence pointing towards the Bromodomain and Extra-Terminal (BET) family of proteins as a primary target class, while also considering other plausible biological interactions.

Primary Putative Target Class: Bromodomain and Extra-Terminal (BET) Proteins

The most compelling evidence from structurally related compounds points towards the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, as a high-probability target for this compound. BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.[6] The 3,5-dimethylisoxazole moiety has been identified as an effective mimic of acetylated lysine (KAc), the natural ligand for bromodomains.[7][8]

Mechanism of Action: Mimicking Acetylated Lysine

BET bromodomains recognize and bind to acetylated lysine residues on histone tails, a key event in transcriptional activation. The 3,5-dimethylisoxazole core of the subject molecule is hypothesized to occupy the acetylated lysine binding pocket of BET bromodomains. Specifically, the nitrogen atom of the isoxazole ring can form a critical hydrogen bond with a conserved asparagine residue (Asn140 in BRD4) within the binding pocket, anchoring the inhibitor.[6] The 4-yl benzoic acid substituent then extends into the hydrophobic WPF shelf (formed by Trp81, Pro82, and Phe83 in BRD4), further stabilizing the interaction.[6] By competitively inhibiting the binding of BET proteins to chromatin, compounds with this scaffold can downregulate the expression of key oncogenes, such as c-MYC, making them attractive targets for cancer therapy.[6][9]

Numerous studies have demonstrated that derivatives of 3,5-dimethylisoxazole are potent inhibitors of BRD4.[6][9][10][11] For instance, a series of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives were designed and synthesized as potent BRD4 inhibitors with anti-breast cancer activity.[9] This strong body of evidence for structurally similar compounds forms the primary basis for postulating BRD4 as a target for this compound.

Secondary and Exploratory Potential Targets

While the evidence for BET bromodomain inhibition is substantial, the structural motifs within this compound suggest other potential biological targets that warrant investigation.

Protein Kinase CK2

Certain 4-(thiazol-5-yl)benzoic acid derivatives, which share a similar 4-substituted benzoic acid structure, have been identified as potent inhibitors of protein kinase CK2.[12] CK2 is a serine/threonine kinase that is often dysregulated in cancer and other diseases. The benzoic acid moiety of these inhibitors plays a crucial role in their binding to the ATP-binding site of CK2. Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against CK2.

Enzymes Involved in Lipid Metabolism

Derivatives of benzoic acid have been shown to affect lipid synthesis.[13] For example, 4-(4'-chlorobenzyloxy)benzoic acid has been reported to inhibit sterol and fatty acid synthesis.[13] While the mechanism is not fully elucidated, this suggests that this compound could potentially interact with enzymes involved in these metabolic pathways.

Other Potential Anti-inflammatory and Anticancer Pathways

The broad spectrum of biological activities reported for isoxazole and benzoic acid derivatives, including anti-inflammatory and general anticancer effects, suggests that other targets could be involved.[1][5] These could include cyclooxygenase (COX) enzymes, various transcription factors, or other kinases. However, without more direct evidence from closely related analogs, these remain speculative and would require broad-based screening for initial validation.

Experimental Target Validation Workflow

A rigorous and systematic approach is essential to validate the predicted biological targets of this compound. The following section outlines a detailed, step-by-step experimental plan.

Phase 1: In Vitro Target Engagement and Potency

The initial phase focuses on confirming direct binding to the putative targets and quantifying the potency of the interaction.

1.1. Primary Target: BET Bromodomains (BRD4)

  • AlphaScreen Assay: This bead-based proximity assay is a robust method for measuring the inhibition of the BRD4-histone interaction.

    • Protocol:

      • Immobilize a biotinylated histone H4 peptide (acetylated at Lys5, 8, 12, and 16) on streptavidin-coated donor beads.

      • Incubate with recombinant GST-tagged BRD4 bromodomain 1 (BD1) and glutathione-coated acceptor beads.

      • In the presence of the BRD4-histone interaction, the beads are brought into proximity, generating a chemiluminescent signal.

      • Perform a dose-response curve with this compound to determine the IC50 value.

  • Isothermal Titration Calorimetry (ITC): ITC provides a direct measurement of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

    • Protocol:

      • Load a solution of recombinant BRD4(BD1) into the sample cell.

      • Titrate a solution of this compound into the cell.

      • Measure the heat changes associated with binding to determine the thermodynamic parameters.

1.2. Secondary Targets: Protein Kinase CK2

  • Kinase Activity Assay: A radiometric or fluorescence-based kinase assay can be used to measure the inhibitory effect of the compound on CK2 activity.

    • Protocol:

      • Incubate recombinant human CK2 with a specific peptide substrate and ATP (either radiolabeled [γ-³²P]ATP or in a system with an ADP-Glo™ kinase assay).

      • Add this compound at varying concentrations.

      • Measure the phosphorylation of the substrate to determine the IC50 value.

1.3. Exploratory Targets: Broad-Based Screening

  • Differential Scanning Fluorimetry (DSF): Also known as the Thermal Shift Assay, DSF can be used to screen for compound binding to a panel of proteins by measuring changes in their thermal stability.

  • Enzymatic and Receptor Panels: Utilize commercially available screening panels (e.g., from Eurofins or Reaction Biology) to assess the activity of the compound against a wide range of kinases, phosphatases, proteases, and GPCRs.

Phase 2: Cellular Target Engagement and Functional Assays

This phase aims to confirm that the compound engages its target in a cellular context and elicits the expected biological response.

2.1. Cellular Target Engagement

  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein upon ligand binding in intact cells.

    • Protocol:

      • Treat cultured cells (e.g., a relevant cancer cell line) with this compound or vehicle.

      • Heat the cell lysates to a range of temperatures.

      • Analyze the soluble fraction by Western blot for the target protein (e.g., BRD4). An increase in the melting temperature indicates target engagement.

2.2. Functional Cellular Assays

  • c-MYC Expression Analysis: As BRD4 inhibition is known to downregulate c-MYC, this serves as a key functional readout.

    • Protocol:

      • Treat a c-MYC-dependent cancer cell line (e.g., MV4-11) with the compound.

      • Measure c-MYC mRNA levels by qRT-PCR and protein levels by Western blot.

  • Cell Proliferation and Apoptosis Assays:

    • Protocol:

      • Assess the anti-proliferative effects of the compound on a panel of cancer cell lines using assays such as the MTT or CellTiter-Glo assay.

      • Evaluate the induction of apoptosis using methods like Annexin V/PI staining followed by flow cytometry.

Visualization of Experimental Workflows

Target_Validation_Workflow cluster_phase1 Phase 1: In Vitro Validation cluster_phase2 Phase 2: Cellular Validation in_vitro_binding In Vitro Binding Assays alphascreen AlphaScreen (BRD4) in_vitro_binding->alphascreen Primary Target itc ITC (BRD4) in_vitro_binding->itc Primary Target kinase_assay Kinase Assay (CK2) in_vitro_binding->kinase_assay Secondary Target broad_screen Broad Screening Panels in_vitro_binding->broad_screen Exploratory cellular_engagement Cellular Target Engagement in_vitro_binding->cellular_engagement Proceed if positive cetsa CETSA cellular_engagement->cetsa functional_assays Functional Cellular Assays cellular_engagement->functional_assays Confirm target engagement cmyc c-MYC Expression (qRT-PCR, WB) functional_assays->cmyc proliferation Proliferation/Apoptosis Assays functional_assays->proliferation

Caption: A streamlined workflow for the validation of potential biological targets.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available, the following table presents representative data for structurally related BET inhibitors to provide a benchmark for expected potency.

Compound ClassTargetAssayPotency (IC50/Kd)Reference
3,5-Dimethylisoxazole DerivativesBRD4(1)AlphaScreenLow µM to nM[7]
4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one DerivativesBRD4TR-FRET0.237 ± 0.093 µM[9]
Bivalent 3,5-Dimethylisoxazole DerivativesBRD4-7.7 nM[6]
4-(thiazol-5-yl)benzoic acid derivativesCK2αKinase Assay0.014-0.017 µM[12]

Signaling Pathway Visualization

BET_Inhibition_Pathway compound 4-(3,5-Dimethylisoxazol- 4-yl)benzoic acid brd4 BRD4 compound->brd4 Inhibits histones Acetylated Histones brd4->histones Binds to pol2 RNA Pol II brd4->pol2 Recruits chromatin Chromatin histones->chromatin cmyc c-MYC Gene pol2->cmyc Transcribes transcription Transcription cmyc->transcription downregulation Downregulation of Oncogene Expression transcription->downregulation

Caption: The proposed mechanism of action via BET bromodomain inhibition.

Conclusion

Based on a thorough analysis of the existing literature on structurally related compounds, this guide posits that the BET family of proteins, particularly BRD4, represents the most promising biological target for this compound. The 3,5-dimethylisoxazole core serves as a potent acetyl-lysine mimetic, a key feature for engaging the bromodomain binding pocket. While other potential targets such as protein kinase CK2 and enzymes involved in lipid metabolism should not be discounted, the initial focus of a target validation campaign should be on the BET proteins.

The detailed experimental workflows provided herein offer a clear and logical path forward for researchers to systematically validate these hypotheses, from initial in vitro binding assays to cellular functional readouts. The successful validation of these targets will be a critical step in the development of this compound as a potential therapeutic agent, particularly in the context of oncology. This document serves as a foundational guide to unlock the therapeutic potential of this intriguing molecule.

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The 3,5-Dimethylisoxazole Phenyl Moiety: A Privileged Scaffold for Epigenetic Modulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Chemical Biology of 4-(3,5-Dimethylisoxazol-4-yl)benzoic Acid Derivatives as Potent Bromodomain Inhibitors

Authored by: A Senior Application Scientist

Introduction: The Rise of Epigenetic Readers as Therapeutic Targets

The field of drug discovery is increasingly focused on the intricate regulatory networks that govern gene expression, with a particular emphasis on epigenetic mechanisms. Among the key players in this regulatory landscape are "epigenetic readers," proteins that recognize and bind to post-translational modifications on histone tails, thereby translating the epigenetic code into cellular action. The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and inflammatory diseases. BRD4 acts as a scaffold, recruiting transcriptional machinery to specific genomic loci by binding to acetylated lysine (KAc) residues on histones. Dysregulation of BRD4 activity is a hallmark of numerous cancers, where it drives the expression of key oncogenes such as c-MYC. This has spurred a significant effort to develop small molecule inhibitors that can disrupt the BRD4-histone interaction, offering a promising avenue for therapeutic intervention.

This guide delves into the chemical biology of a pivotal scaffold in the development of BRD4 inhibitors: the this compound core and its derivatives. We will explore the foundational role of the 3,5-dimethylisoxazole moiety as a highly effective bioisostere of acetylated lysine, the molecular basis for its interaction with the BRD4 bromodomain, and the translation of this understanding into the design of potent and selective inhibitors with significant anti-cancer activity.

The 3,5-Dimethylisoxazole Moiety: A Potent Acetyl-Lysine Bioisostere

The discovery of the 3,5-dimethylisoxazole group as a mimic for acetylated lysine was a significant breakthrough in the design of bromodomain inhibitors. This heterocyclic system effectively emulates the key hydrogen bonding interaction of the acetylated lysine's carbonyl oxygen with a conserved asparagine residue (Asn140 in BRD4) within the bromodomain's binding pocket. X-ray crystallography studies have confirmed this binding mode, revealing that the nitrogen atom of the isoxazole ring accepts a hydrogen bond from the side chain of Asn140. This crucial interaction anchors the small molecule within the KAc-binding pocket, forming the foundation for competitive inhibition.

The ingenuity of this bioisostere lies in its combination of electronic properties and structural rigidity, which allows for favorable interactions within the binding site while providing a versatile scaffold for further chemical modification to enhance potency and selectivity.

cluster_0 BRD4 Bromodomain Binding Pocket cluster_1 3,5-Dimethylisoxazole Phenyl Ligand Asn140 Asn140 WPF_Shelf WPF Shelf (Trp81, Pro82, Phe83) Isoxazole 3,5-Dimethyl- isoxazole Ring Isoxazole->Asn140 H-bond (N···H-N) Phenyl Phenyl Ring Isoxazole->Phenyl Covalent Bond Phenyl->WPF_Shelf Hydrophobic Interaction

Caption: Molecular recognition of the 3,5-dimethylisoxazole phenyl scaffold by the BRD4 bromodomain.

From Scaffold to Potent Inhibitor: The Case of DDT26

Recent research has leveraged the this compound scaffold to develop highly potent BRD4 inhibitors. A notable example is the DDT series of compounds, culminating in DDT26, which demonstrates significant anti-breast cancer activity.[1][2][3] The design strategy involved the structural modification of a lead compound to enhance its binding affinity for BRD4.[1] Key modifications included the replacement of a benzene ring with a phthalazinone moiety, which introduces additional hydrogen bond donors and acceptors, and the substitution of a carbonyl group with a methylene group to optimize the geometry within the binding pocket.[1]

DDT26 emerged as a particularly potent derivative, exhibiting a sub-micromolar IC₅₀ value against BRD4.[4][5][6] This enhanced potency translates into significant anti-proliferative activity against triple-negative breast cancer (TNBC) and other breast cancer cell lines.[4][5][6]

Quantitative Analysis of Inhibitor Potency

The inhibitory activity of DDT26 and related compounds against BRD4 and their anti-proliferative effects on cancer cell lines have been quantified, providing a clear structure-activity relationship (SAR).

CompoundBRD4 IC₅₀ (µM)[4]PARP1 IC₅₀ (µM)[4]MDA-MB-231 IC₅₀ (µM)[4]MCF-7 IC₅₀ (µM)[4]
DDT26 0.237 ± 0.0934.289 ± 1.8071.832 ± 0.3122.153 ± 0.264
Lead Compound 7 0.544Not ReportedNot ReportedNot Reported

Table 1: In vitro activity of the lead compound and the optimized inhibitor DDT26.

Intriguingly, DDT26 also displayed moderate inhibitory activity against PARP1, another important target in cancer therapy, suggesting a potential dual-targeting mechanism that could be advantageous in certain cancer subtypes.[4]

Mechanism of Action: Downstream Cellular Consequences

Inhibition of BRD4 by compounds featuring the 4-(3,5-dimethylisoxazol-4-yl)phenyl core triggers a cascade of downstream cellular events, consistent with the known functions of BRD4 in transcriptional regulation.

  • c-MYC Repression: One of the most critical consequences of BRD4 inhibition is the transcriptional downregulation of the c-MYC oncogene. c-MYC is a master regulator of cell proliferation, and its suppression is a key driver of the anti-cancer effects of BRD4 inhibitors.[1]

  • Cell Cycle Arrest: Consequently, the reduction in c-MYC levels leads to cell cycle arrest, primarily at the G1 phase.[1] This prevents cancer cells from progressing through the cell cycle and undergoing division.

  • Induction of Apoptosis: Prolonged inhibition of BRD4 and the subsequent cellular stresses, including DNA damage, can induce programmed cell death, or apoptosis, further contributing to the therapeutic effect.[1]

Inhibitor 4-(3,5-Dimethylisoxazol-4-yl) -based Inhibitor (e.g., DDT26) BRD4 BRD4 Inhibitor->BRD4 Inhibition Proliferation Cell Proliferation Inhibitor->Proliferation Inhibits CellCycleArrest G1 Cell Cycle Arrest Inhibitor->CellCycleArrest Induces Apoptosis Apoptosis Inhibitor->Apoptosis Induces Transcription c-MYC Gene Transcription BRD4->Transcription Promotes Histones Acetylated Histones Histones->BRD4 Binding cMYC_Protein c-MYC Protein Transcription->cMYC_Protein Leads to cMYC_Protein->Proliferation Drives

Caption: Cellular mechanism of action for 4-(3,5-dimethylisoxazol-4-yl)-based BRD4 inhibitors.

Experimental Protocols: A Guide for the Bench Scientist

The following protocols are representative of the key assays used to characterize the activity of 4-(3,5-dimethylisoxazol-4-yl)-based BRD4 inhibitors.

Protocol 1: Synthesis of a Representative 4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one Derivative

The synthesis of these inhibitors generally follows a multi-step route. The following is a generalized procedure based on published methods.[7][8]

A Phthalic Anhydride + Phenylacetic Acid B 3-Benzalphthalide A->B Fusion C 4-Benzyl-2H-phthalazin-1-one B->C Hydrazine Hydrate D N-Substituted Phthalazinone C->D Alkylation E Final Derivative (e.g., DDT26) D->E Coupling with 3,5-dimethylisoxazole moiety

Caption: General synthetic workflow for 4-benzyl-phthalazinone derivatives.

Step-by-Step Synthesis (Generalized):

  • Synthesis of 3-Benzalphthalide: Phthalic anhydride and phenylacetic acid are fused at high temperature in the presence of a catalyst such as fused sodium acetate.

  • Formation of 4-Benzyl-2H-phthalazin-1-one: The resulting 3-benzalphthalide is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux.

  • N-Alkylation: The 4-benzyl-2H-phthalazin-1-one is then N-alkylated, for example, with an appropriate halo-ester in the presence of a base like potassium carbonate, to introduce a side chain for further modification.

  • Hydrazinolysis: The ester group on the side chain is converted to a hydrazide by reacting with hydrazine hydrate.

  • Azide Formation and Coupling: The hydrazide is converted to a reactive azide intermediate using sodium nitrite and hydrochloric acid at low temperatures. This azide is then coupled with the desired amine or other nucleophile containing the 3,5-dimethylisoxazole-4-yl-phenyl moiety to yield the final product.

  • Purification: The final compound is purified using standard techniques such as column chromatography.

Note: For precise reagent quantities, reaction conditions, and characterization data, it is imperative to consult the experimental section of the primary literature.[4][7][8]

Protocol 2: BRD4 Inhibition Assay (AlphaScreen)

This is a bead-based proximity assay to measure the competitive binding of an inhibitor to the BRD4 bromodomain.

Materials:

  • GST-tagged BRD4 bromodomain 1 (BD1)

  • Biotinylated histone H4 peptide (acetylated)

  • Glutathione donor beads

  • Streptavidin acceptor beads

  • Assay buffer

  • Test compounds (e.g., DDT26) and positive control (e.g., JQ1)

  • 384-well microplates

Procedure:

  • Prepare a master mix containing assay buffer and the biotinylated histone peptide.

  • Add the test compound at various concentrations to the wells of the microplate. Include wells for positive control (known inhibitor) and negative control (DMSO vehicle).

  • Add the GST-tagged BRD4 (BD1) protein to all wells except the blank.

  • Incubate the plate at room temperature for 30 minutes to allow for binding equilibration.

  • Add the glutathione donor beads and incubate for 60 minutes in the dark.

  • Add the streptavidin acceptor beads and incubate for a further 30 minutes in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Calculate the IC₅₀ values from the dose-response curves.

Protocol 3: Western Blot for c-MYC Expression

This protocol is used to determine the effect of the inhibitor on the protein levels of the BRD4 target, c-MYC.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-c-MYC, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot using a chemiluminescence detection system.

  • Re-probe the blot with an antibody against a loading control to normalize the results.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of the inhibitor on cell cycle progression.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound for the desired time (e.g., 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use appropriate software to model the cell cycle distribution (G1, S, and G2/M phases) based on DNA content.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective BRD4 inhibitors. The inherent ability of the 3,5-dimethylisoxazole moiety to act as an effective acetyl-lysine bioisostere provides a strong foundation for inhibitor design. The successful optimization of this scaffold, as exemplified by compounds like DDT26, highlights the power of structure-based drug design in the field of epigenetics. These compounds serve as powerful chemical probes to further elucidate the biological roles of BRD4 and as promising leads for the development of novel anti-cancer therapeutics. Future research in this area will likely focus on improving the pharmacokinetic properties of these inhibitors, exploring their efficacy in a broader range of cancer types, and investigating their potential in combination therapies to overcome drug resistance. The continued exploration of this privileged scaffold is poised to yield new insights into epigenetic regulation and contribute to the development of next-generation cancer treatments.

References

  • Li, D., Chu, Y., Yin, S., Li, Y., Fu, H., Feng, J., Deng, Y., & Ge, H. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Pharmacology, 14, 1289003. [Link]

  • Li, D., Chu, Y., Yin, S., Li, Y., Fu, H., Feng, J., Deng, Y., & Ge, H. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. PubMed, 38099141. [Link]

  • Li, D., Chu, Y., Yin, S., Li, Y., Fu, H., Feng, J., Deng, Y., & Ge, H. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. ResearchGate. [Link]

  • El Rayes, S. M. (2018). Convenient Synthesis of Some Novel 4-Benzyl-1(2H)-Phthalazinone Derivatives of expected anticancer activity. Sciforum. [Link]

  • Mohareb, R. M., & Mohamed, H. E. (2018). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules, 23(7), 1735. [Link]

  • Li, D., Chu, Y., Yin, S., Li, Y., Fu, H., Feng, J., Deng, Y., & Ge, H. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Pharmacology, 14. [Link]

  • Li, D., Chu, Y., Yin, S., Li, Y., Fu, H., Feng, J., Deng, Y., & Ge, H. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. PubMed. [Link]

  • Li, D., Chu, Y., Yin, S., Li, Y., Fu, H., Feng, J., Deng, Y., & Ge, H. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. ResearchGate. [Link]

Sources

Methodological & Application

Synthesis of 4-(3,5-Dimethylisoxazol-4-yl)benzoic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The described protocol is centered around a robust and widely applicable Suzuki-Miyaura cross-coupling reaction. Detailed procedures for the preparation of the requisite starting materials, 4-bromo-3,5-dimethylisoxazole and 4-carboxyphenylboronic acid, are also presented. This guide is designed to be a self-contained resource, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with applications spanning from the development of novel pharmaceuticals to the creation of advanced materials. The Suzuki-Miyaura coupling reaction stands as a preeminent method for the formation of carbon-carbon bonds between sp²-hybridized centers, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[1][2] This application note details the synthesis of this compound, a heterocyclic biaryl carboxylic acid, utilizing this powerful catalytic system.

The strategic disconnection of the target molecule points to two key synthons: an isoxazole-based organohalide and a phenylboronic acid derivative. This guide will therefore be presented in three main sections: the synthesis of 4-bromo-3,5-dimethylisoxazole, the preparation of 4-carboxyphenylboronic acid, and the final palladium-catalyzed cross-coupling to yield the desired product.

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Part 1: Synthesis of 4-Bromo-3,5-dimethylisoxazole cluster_1 Part 2: Synthesis of 4-Carboxyphenylboronic Acid cluster_2 Part 3: Suzuki-Miyaura Coupling A 3,5-Dimethylisoxazole B 4-Bromo-3,5-dimethylisoxazole A->B NBS, Acetonitrile G This compound B->G Pd Catalyst, Base C 4-Bromotoluene D 4-Tolylmagnesium bromide C->D Mg, THF E 4-Tolylboronic acid D->E B(OMe)3 then H3O+ F 4-Carboxyphenylboronic acid E->F KMnO4, NaOH(aq) F->G B_alias 4-Bromo-3,5-dimethylisoxazole F_alias 4-Carboxyphenylboronic acid Suzuki_Workflow A Combine Reactants: 4-Bromo-3,5-dimethylisoxazole 4-Carboxyphenylboronic acid Base (e.g., Na2CO3) B Add Solvent System (e.g., MeOH/H2O) A->B C Degas the Mixture (e.g., N2 bubbling) B->C D Add Palladium Catalyst (e.g., Pd/C) C->D E Heat Reaction Mixture (e.g., Reflux) D->E F Monitor Reaction (e.g., TLC, LC-MS) E->F G Reaction Work-up: Filter catalyst F->G H Acidify Filtrate (e.g., HCl) G->H I Isolate Product: Filtration H->I J Purify Product: Recrystallization I->J

Sources

Topic: Optimized Suzuki-Miyaura Coupling for the Synthesis of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and detailed protocols for the synthesis of 4-(3,5-dimethylisoxazol-4-yl)benzoic acid via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. As a foundational tool in modern synthetic chemistry, the Suzuki-Miyaura reaction offers a robust and versatile method for forming carbon-carbon bonds.[1][2] This document is structured to provide not just a procedural outline, but a deep-seated rationale for the selection of catalysts, reagents, and conditions, empowering researchers to optimize this critical transformation for applications in medicinal chemistry and materials science.

Introduction and Strategic Overview

The Suzuki-Miyaura cross-coupling has become an indispensable reaction for creating biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmacologically active molecules and functional materials.[3][4] The target molecule, this compound, represents a valuable building block, combining a benzoic acid moiety, common for modulating solubility and providing a vector for further functionalization, with a substituted isoxazole ring, a known bioisostere in drug design.

The most strategically sound approach for its synthesis via Suzuki-Miyaura coupling involves the reaction between a halogenated 3,5-dimethylisoxazole and a boronic acid derivative of benzoic acid, or vice-versa. For the purposes of this guide, we will focus on the coupling of 4-bromo-3,5-dimethylisoxazole with 4-carboxyphenylboronic acid . This pathway is often preferred due to the commercial availability and stability of both coupling partners.[5][6]

The Catalytic Cycle: A Mechanistic Foundation

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7][8] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the electrophile (4-bromo-3,5-dimethylisoxazole), forming a Pd(II) complex.[1][7]

  • Transmetalation: The organic group from the organoboron species (4-carboxyphenylboronic acid) is transferred to the palladium center. This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][9][10][11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the catalytically active Pd(0) species.[1][7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactant Activation pd0 Pd(0)L₂ (Active Catalyst) oxidative_adduct Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->oxidative_adduct Oxidative Addition (+ Ar¹-X) transmetalation_complex Ar¹-Pd(II)L₂-Ar² (Di-organo Complex) oxidative_adduct->transmetalation_complex Transmetalation (+ [Ar²B(OH)₃]⁻) transmetalation_complex->pd0 Reductive Elimination (- Ar¹-Ar²) boronic_acid Ar²-B(OH)₂ (Boronic Acid) boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate + Base (OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing Reaction Parameters: A Rationale-Driven Approach

The success of coupling a heteroaryl halide like 4-bromo-3,5-dimethylisoxazole hinges on the careful selection of four key components: the palladium catalyst, its associated ligand, the base, and the solvent system.

Palladium Catalyst and Ligand Selection

The choice of ligand is crucial for stabilizing the palladium catalyst and tuning its reactivity. For coupling heteroaryl halides, which can sometimes be challenging substrates, modern electron-rich and sterically bulky phosphine ligands are often superior to traditional ones like triphenylphosphine (PPh₃).[12][13][14][15]

  • Traditional Catalysts : Pd(PPh₃)₄ is a classic choice and can be effective, but may require higher temperatures and catalyst loadings.

  • Modern Buchwald-type Ligands : Ligands such as SPhos and XPhos, when combined with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, form highly active catalysts.[12] These systems excel at promoting the oxidative addition of challenging substrates (including heteroaryl chlorides) and facilitate rapid reductive elimination, often allowing for lower catalyst loadings and milder reaction temperatures.[12][16]

  • Palladacycles : Pre-formed, air-stable palladacycle catalysts (e.g., XPhos Palladacycle) offer convenience and high activity, simplifying reaction setup.[7]

The Role and Choice of Base

The base is not a passive component; it is essential for the transmetalation step.[2][11][17] Its primary role is to react with the boronic acid to form a more nucleophilic boronate anion ([ArB(OH)₃]⁻), which readily transfers its organic group to the palladium center.[9][10][17]

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃) : These are the most common choices. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often leading to higher yields, especially with less reactive substrates. Potassium carbonate (K₂CO₃) is a cost-effective and highly effective alternative.[1]

  • Phosphates (K₃PO₄) : A strong, non-nucleophilic base that is particularly effective in couplings involving sensitive functional groups or sterically hindered substrates.

  • Organic Bases : Amine bases like triethylamine (NEt₃) are generally less effective as they are often not strong enough to efficiently generate the boronate species.[2]

Solvent System Selection

The solvent must solubilize the reactants and catalyst while facilitating the key mechanistic steps. The Suzuki-Miyaura reaction is famously tolerant of a wide range of solvents, and biphasic systems are common.[2][18][19]

  • Ethers (1,4-Dioxane, THF) : These are excellent choices and are frequently used, often in combination with water.[18] The aqueous phase is critical for dissolving the inorganic base.

  • Aromatics (Toluene) : Toluene is another common solvent, particularly for reactions run at higher temperatures. It is also typically used with an aqueous co-solvent.[20]

  • Alcohols (Isopropanol, n-Butanol) : Alcohols can serve as effective solvents and may also play a role in the reduction of Pd(II) precatalysts to the active Pd(0) state.[12][20]

Comparative Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura couplings involving substrates structurally related to the target synthesis, providing a baseline for optimization.

ParameterCondition A (Classic)Condition B (Modern/High-Activity)Condition C (Green Chemistry)Reference
Electrophile 4-Bromobenzoic acidHeteroaryl Bromide4-Bromobenzoic acid[21][22]
Nucleophile Phenylboronic acidHeteroarylboronic acidPhenylboronic acid[13][21][22]
Pd Source Pd(PPh₃)₄Pd₂(dba)₃ or Pd(OAc)₂Pd/C (ligand-free)[1][13][22]
Ligand (Integrated)SPhos or XPhosNone[13][22]
Base Na₂CO₃ or K₂CO₃K₃PO₄ or Cs₂CO₃K₂CO₃[1][13][22]
Solvent Toluene/H₂O1,4-Dioxane or 2-MeTHFEthanol/H₂O[18][22][23]
Temperature 80-100 °CRoom Temp to 80 °CRoom Temperature[1][16][22]
Catalyst Load 2-5 mol%0.5-2 mol%5-10 mol%[16][22]

Detailed Experimental Protocol

This protocol describes a robust procedure for the synthesis of this compound using a modern, high-activity catalyst system.

Reagents & Materials:

  • 4-bromo-3,5-dimethylisoxazole (1.0 eq)

  • 4-Carboxyphenylboronic acid (1.2 eq)

  • SPhos (2 mol%)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 4-bromo-3,5-dimethylisoxazole (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), and K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction). The mixture should be a suspension.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water. Carefully acidify the aqueous mixture to pH ~2-3 with 1 M HCl. The product should precipitate out of the solution.

  • Work-up - Extraction: Extract the mixture three times with ethyl acetate (3 x 25 mL). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers sequentially with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Workflow cluster_setup Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Work-up cluster_purification Final Purification A 1. Add Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) to Flask B 2. Create Inert Atmosphere (Evacuate/Backfill N₂/Ar) A->B C 3. Add Solvents (Dioxane/Water) B->C D 4. Heat and Stir (80 °C, 4-12h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench (Add H₂O, Acidify with HCl) E->F G 7. Extract with EtOAc F->G H 8. Wash Organic Layer (H₂O, Brine) G->H I 9. Dry & Concentrate H->I J 10. Purify Crude Product (Recrystallization or Chromatography) I->J K Pure Product J->K

Caption: Standard experimental workflow for the Suzuki-Miyaura synthesis.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Pérez-Temprano, M. H., et al. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Pérez-Temprano, M. H., et al. (2009). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Couto, C. G., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry (YouTube). (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • So, C. M., et al. (2009). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Sharma, A., & Kumar, A. (2018). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron Letters. [Link]

  • Dreher, S. D., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Szostak, M., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]

  • Farmer, T. J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances. [Link]

  • ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of.... [Link]

  • Google Patents. WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling.
  • Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. [Link]

  • Royal Society of Chemistry. A recyclable supramolecular inclusion complex of a palladium(II) Schiff base with a modified β-cyclodextrin as a catalyst for Suzuki-Miyaura Coupling. [Link]

  • Wolfe, J. P., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. [Link]

  • ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]

  • Technical University of Munich. Supported palladium catalysts for suzuki reactions: Structure-property relationships, optimized reaction protocol and control of palladium leaching. [Link]

  • Cetinkaya, B., et al. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]

  • ResearchGate. ChemInform Abstract: A Convenient Synthesis of Heteroaryl Benzoic Acids via Suzuki Reaction. [Link]

  • Royal Society of Chemistry. An oxime-palladacycle as an efficient pre-catalyst for the Suzuki-Miyaura cross-coupling of acid chloride in a green solvent. [Link]

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Application Notes and Protocols for the Synthesis of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Moiety in Modern Drug Discovery

The 3,5-dimethylisoxazole moiety is a critical pharmacophore in contemporary medicinal chemistry. Its incorporation into molecular scaffolds can significantly enhance biological activity, metabolic stability, and pharmacokinetic profiles. Notably, derivatives of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid have emerged as potent inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4.[1] These proteins are key epigenetic regulators, and their inhibition has shown considerable promise in the treatment of various cancers and inflammatory diseases.[1][2] The synthesis of this compound is therefore a crucial step in the development of novel therapeutics targeting these pathways.[1]

This application note provides a comprehensive guide to the synthesis of this compound, with a focus on the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and provide insights into troubleshooting and optimization.

Theoretical Framework: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of its boron-based reagents.[3]

The catalytic cycle can be broadly understood in three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in our case, methyl 4-bromobenzoate) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: The organoboron species (3,5-dimethylisoxazole-4-boronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base is crucial for activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this transfer.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Challenges in Heteroaryl-Heteroaryl Couplings

While the Suzuki-Miyaura reaction is broadly applicable, the coupling of two heteroaryl substrates, such as in the synthesis of this compound, presents specific challenges:

  • Catalyst Deactivation: The Lewis basic nitrogen and oxygen atoms in the isoxazole ring can coordinate to the palladium center, leading to catalyst deactivation.[5]

  • Protodeboronation: Heteroaryl boronic acids can be prone to decomposition via protodeboronation, where the carbon-boron bond is cleaved by a proton source.[5]

  • Solubility Issues: Highly polar heterocyclic compounds can have poor solubility in common organic solvents, hindering reaction kinetics.[5]

Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore paramount to overcoming these challenges and achieving a high-yielding synthesis.

Experimental Protocols

This synthesis is a two-step process: (1) the Suzuki-Miyaura coupling of methyl 4-bromobenzoate and 3,5-dimethylisoxazole-4-boronic acid pinacol ester, followed by (2) the hydrolysis of the resulting methyl ester to the final carboxylic acid product.

Part 1: Suzuki-Miyaura Coupling of Methyl 4-bromobenzoate and 3,5-Dimethylisoxazole-4-boronic acid pinacol ester

Suzuki-Miyaura Coupling Workflow reagents Reagents: - Methyl 4-bromobenzoate - 3,5-Dimethylisoxazole-4-boronic acid pinacol ester - Pd Catalyst & Ligand - Base (e.g., K3PO4) - Solvent (e.g., Dioxane/Water) setup Reaction Setup: - Add reagents to a dry flask - Degas with N2 or Ar reagents->setup reaction Reaction: - Heat to desired temperature (e.g., 80-110°C) - Monitor by TLC or LC-MS setup->reaction workup Work-up: - Cool to room temperature - Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate) reaction->workup purification Purification: - Dry organic layer (e.g., with Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purification product1 Product 1: Methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate purification->product1

Caption: Workflow for the Suzuki-Miyaura Coupling Step.

Materials:

  • Methyl 4-bromobenzoate

  • 3,5-Dimethylisoxazole-4-boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (e.g., SPhos, XPhos, dppf)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 equiv), 3,5-dimethylisoxazole-4-boronic acid pinacol ester (1.2 equiv), the palladium catalyst (1-5 mol%), and the ligand (1-10 mol%).

  • Add the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent and degassed water (if using a biphasic system) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford pure methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate.

Part 2: Hydrolysis of Methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate

Ester Hydrolysis Workflow start_material Starting Material: Methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate hydrolysis Hydrolysis: - Dissolve in MeOH/H2O - Add base (e.g., NaOH, LiOH) - Heat to reflux start_material->hydrolysis acidification Acidification: - Cool the reaction mixture - Acidify with HCl to precipitate the product hydrolysis->acidification isolation Isolation: - Filter the precipitate - Wash with cold water acidification->isolation drying Drying: - Dry the solid product under vacuum isolation->drying final_product Final Product: This compound drying->final_product

Caption: Workflow for the Ester Hydrolysis Step.

Materials:

  • Methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate

  • Methanol

  • Water

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl, e.g., 1M or 2M)

Procedure:

  • Dissolve methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate (1.0 equiv) in a mixture of methanol and water (e.g., a 4:1 ratio).

  • Add an excess of sodium hydroxide or lithium hydroxide (2.0-5.0 equiv).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or LC-MS).[6]

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Cool the solution in an ice bath and acidify by the slow addition of hydrochloric acid until the product precipitates (typically pH 2-3).[7]

  • Stir the resulting suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Dry the purified this compound under vacuum.

Data Presentation: Comparison of Catalytic Systems

The choice of palladium catalyst and ligand is critical for the success of the Suzuki-Miyaura coupling, especially with challenging heteroaryl substrates.[8] Below is a summary of commonly used systems and their characteristics.

Catalyst SystemLigand TypeTypical Loading (mol%)AdvantagesConsiderations
Pd(OAc)₂ / SPhosBuchwald-type phosphine1-3High activity for heteroaryl couplings, often effective at lower temperatures.Air-sensitive, requires careful handling.
PdCl₂(dppf)Ferrocene-based diphosphine2-5Good general-purpose catalyst, relatively air-stable.May require higher temperatures and longer reaction times for challenging substrates.
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)3-5Commercially available and widely used.Can be less effective for electron-rich or sterically hindered substrates.
Pd₂ (dba)₃ / XPhosBuchwald-type phosphine1-3Excellent for sterically demanding couplings and heteroaryl chlorides.Higher cost.

Mechanistic Insights and Troubleshooting

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L_nPd(0) PdII_RX L_nPd(II)(R1)(X) Pd0->PdII_RX Oxidative Addition (R1-X) PdII_R1R2 L_nPd(II)(R1)(R2) PdII_RX->PdII_R1R2 Transmetalation (R2-B(OR)2) PdII_R1R2->Pd0 Reductive Elimination R1R2 R1-R2 PdII_R1R2->R1R2

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Causality behind Experimental Choices:

  • Choice of Base: A strong, non-nucleophilic base like K₃PO₄ or K₂CO₃ is often preferred. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[4]

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is common. The organic solvent solubilizes the aryl halide and the catalyst, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate species. For particularly sensitive substrates, anhydrous conditions may be beneficial to minimize protodeboronation.[5]

  • Ligand Selection: Electron-rich and bulky phosphine ligands (like SPhos and XPhos) are often highly effective for heteroaryl couplings.[8] The electron-rich nature of the ligand promotes the oxidative addition step, while the steric bulk facilitates the reductive elimination and prevents catalyst aggregation.[9]

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Poor quality of reagents (e.g., hydrolyzed boronic acid).1. Use a fresh batch of catalyst or a pre-catalyst. 2. Ensure thorough degassing with an inert gas. 3. Use fresh, high-purity boronic acid or its pinacol ester.
Protodeboronation of the Isoxazole 1. Presence of acidic protons. 2. Prolonged reaction time at high temperature.1. Use anhydrous conditions if possible. 2. Employ a more active catalyst to reduce reaction time and temperature. 3. Use the boronic acid pinacol ester, which is more stable.
Homocoupling of the Aryl Halide 1. Reaction temperature is too high. 2. Inefficient transmetalation.1. Lower the reaction temperature. 2. Screen different bases and solvent systems to optimize transmetalation.
Difficulty in Product Purification 1. Co-elution with byproducts. 2. Residual palladium in the final product.1. Optimize the chromatography conditions (solvent gradient, different stationary phase). 2. Consider a final recrystallization step. 3. Treat the product with a palladium scavenger.

References

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.[Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC.[Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • m-NITROBENZOIC ACID. Organic Syntheses Procedure.[Link]

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Application Note & Protocol: High-Purity Recovery of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Abstract

This document provides a comprehensive guide to the purification of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid, a key building block in pharmaceutical and materials science research. The protocol leverages the principles of recrystallization, a robust and scalable technique for the removal of process-related impurities. This guide will detail a systematic approach to solvent selection, the execution of the recrystallization procedure, and methods for purity verification. The causality behind each experimental step is explained to provide a deeper understanding of the purification process.

Introduction: The Rationale for Recrystallization

This compound (MW: 217.22 g/mol , CAS: 212515-76-9) is a solid aromatic carboxylic acid. Synthetic routes to isoxazole derivatives can often result in a crude product contaminated with unreacted starting materials, byproducts, and regioisomers.[1] For applications in drug development and materials science, high purity is paramount. Recrystallization is a powerful purification technique based on the principle that the solubility of a compound in a solvent increases with temperature.[2] By dissolving the impure solid in a hot solvent and then allowing it to cool, the desired compound will crystallize out in a purer form, leaving the impurities behind in the solution.[2][3] This method is often preferred over chromatography for large-scale purifications due to its efficiency and cost-effectiveness.

Potential Impurities in the Synthesis of this compound

The synthesis of isoxazole derivatives can introduce various impurities.[1] Understanding these potential contaminants is crucial for designing an effective purification strategy. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the isoxazole ring or the benzoic acid moiety.

  • Byproducts: Side reactions can lead to the formation of undesired molecules. For instance, the isoxazole ring can be sensitive to certain conditions and may undergo cleavage.[1]

  • Regioisomers: If the synthesis involves the formation of the isoxazole ring, regioisomers with similar physical properties to the desired product may be formed.[1]

The Recrystallization Workflow: A Step-by-Step Guide

The following diagram illustrates the general workflow for the recrystallization of this compound.

G cluster_0 Preparation cluster_1 Recrystallization cluster_2 Analysis Solvent_Screening Solvent Screening Select_Solvent Select Optimal Solvent System Solvent_Screening->Select_Solvent Dissolution Dissolve Crude Product in Hot Solvent Select_Solvent->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Cooling Slow Cooling to Induce Crystallization Hot_Filtration->Cooling Isolation Isolate Crystals by Vacuum Filtration Cooling->Isolation Washing Wash Crystals with Cold Solvent Isolation->Washing Drying Dry Purified Crystals Washing->Drying Purity_Check Assess Purity (TLC, HPLC, DSC, NMR) Drying->Purity_Check

Caption: Recrystallization workflow for this compound.

Step 1: Solvent Selection - The Key to Success

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following properties:

  • The compound of interest should be highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • The impurities should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Given that this compound is an aromatic carboxylic acid, we can infer solubility characteristics from similar compounds like benzoic acid. Benzoic acid shows good solubility in alcohols (methanol, ethanol) and is less soluble in non-polar solvents like hexane.[4][5][6][7] Therefore, a good starting point for solvent screening would be polar protic and aprotic solvents.

Protocol for Solvent Screening:

  • Place approximately 10-20 mg of the crude this compound into several test tubes.

  • To each test tube, add a different solvent dropwise at room temperature. Potential solvents to screen include:

    • Water

    • Methanol

    • Ethanol

    • Isopropanol

    • Acetone

    • Ethyl Acetate

    • Toluene

    • Heptane

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility at room temperature.

  • Observe if the compound dissolves upon heating.

  • Allow the test tubes where the compound dissolved upon heating to cool to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good crop of crystals upon cooling is a suitable candidate.

  • If a single solvent is not ideal, consider a binary solvent system (e.g., ethanol/water, toluene/heptane).

Solvent System Rationale Expected Outcome
Ethanol/Water The compound is likely soluble in hot ethanol and insoluble in water. Adding water as an anti-solvent to a hot ethanolic solution can induce crystallization.High recovery of pure crystals.
Toluene/Heptane The compound may be soluble in hot toluene and insoluble in heptane. Heptane can be used as an anti-solvent.Effective for removing non-polar impurities.
Acetic Acid/Water Aromatic carboxylic acids are often soluble in hot acetic acid. Water can be added to induce precipitation.Use with caution due to the corrosive nature of acetic acid.
Step 2: The Recrystallization Protocol

This protocol assumes that a suitable solvent system has been identified from the screening process. For this example, we will proceed with an ethanol/water system.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Watch glass

  • Spatula

  • Glass stirring rod

Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. It is crucial to use the minimum volume of hot solvent to ensure a good recovery yield.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent (in this case, a cold ethanol/water mixture) to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals on a watch glass or in a desiccator under vacuum.

Purity Assessment

After recrystallization, it is essential to verify the purity of the this compound. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. The purified compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Differential Scanning Calorimetry (DSC): A sharp melting point close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any remaining impurities.

Troubleshooting

Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used. The compound is too soluble in the chosen solvent.Boil off some of the solvent to concentrate the solution. Try a different solvent or a binary solvent system.
Oiling out occurs. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.Use a lower boiling point solvent. Add a small amount of hot solvent to dissolve the oil, then try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Low recovery. Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled. Ensure the filtration apparatus is pre-warmed for hot filtration.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care, as they are often flammable. Avoid open flames.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Conclusion

Recrystallization is a fundamental and highly effective technique for the purification of this compound. By carefully selecting a suitable solvent system and following a systematic protocol, researchers can obtain high-purity material essential for downstream applications. The principles and procedures outlined in this application note provide a solid foundation for the successful purification of this and other similar aromatic carboxylic acids.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13655. [Link]

  • Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • ResearchGate. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(13), 5089. [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2019). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 84(24), 16049-16060. [Link]

  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Journal of Medicinal Chemistry, 66(15), 10416-10436. [Link]

  • Sciencemadness Wiki. (2024). Benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Retrieved from [Link]

  • National Institutes of Health. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(1), 159-173. [Link]

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Application Notes & Protocols: Characterizing BRD4 Inhibitors Based on the 4-(3,5-Dimethylisoxazol-4-yl)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Epigenetic Reader BRD4

The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, has emerged as a pivotal therapeutic target in oncology, inflammation, and other disease areas.[1][2] BRD4 acts as an epigenetic "reader," recognizing and binding to acetylated lysine (KAc) residues on histone tails through its two tandem bromodomains, BD1 and BD2.[3] This interaction tethers BRD4 to active promoters and enhancers, where it serves as a critical scaffold to recruit the transcriptional machinery, including the Positive Transcription Elongation Factor b (P-TEFb).[3] This recruitment facilitates the expression of key oncogenes such as MYC, driving cell cycle progression and proliferation.[4][5]

Inhibiting the BRD4-histone interaction is a validated therapeutic strategy.[6][7] Small molecule inhibitors competitively bind to the KAc-binding pocket of BRD4's bromodomains, displacing them from chromatin and thereby repressing the transcription of target genes.[8] This guide focuses on compounds derived from the 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid scaffold, a validated and potent chemical starting point for potent BRD4 inhibitors.

The 3,5-Dimethylisoxazole Moiety: A Privileged Acetyl-Lysine Mimetic

The discovery of the 3,5-dimethylisoxazole group as a novel acetyl-lysine bioisostere was a significant advancement in the design of BET inhibitors.[9] This moiety effectively mimics the acetylated lysine side chain, anchoring the inhibitor within the hydrophobic KAc-binding pocket of the bromodomain.

The key to its efficacy lies in its ability to form a crucial hydrogen bond between the isoxazole nitrogen and the side chain of a conserved asparagine residue (Asn140 in BRD4's first bromodomain, BD1).[10][11] This interaction, combined with the hydrophobic character of the methyl groups, provides a stable anchor for the inhibitor. The benzoic acid portion of the scaffold can then be modified to extend into adjacent regions of the binding site, such as the WPF shelf, to enhance potency and selectivity.[10][11]

Mechanism of BRD4 Inhibition

The following diagram illustrates the fundamental mechanism of BRD4 and its inhibition by competitive binders that utilize scaffolds like this compound.

BRD4_Inhibition_Mechanism cluster_0 Native BRD4 Function cluster_1 Action of BRD4 Inhibitor Histone Acetylated Histone Tail (Ac-Lys) BRD4 BRD4 Protein Histone->BRD4 Binds to Ac-Lys PTEFb P-TEFb & Transcriptional Machinery BRD4->PTEFb Recruits Gene Target Gene Transcription (e.g., MYC) PTEFb->Gene Activates Inhibitor BRD4 Inhibitor (e.g., Dimethylisoxazole Scaffold) BRD4_Inhibited BRD4 Protein Inhibitor->BRD4_Inhibited Competitively Binds to KAc Pocket Blocked Binding Blocked BRD4_Inhibited->Blocked Repression Transcriptional Repression Blocked->Repression

Caption: Mechanism of BRD4 action and competitive inhibition.

Part 1: Biochemical Assays for Inhibitor Potency (IC50 Determination)

Biochemical assays are essential for determining the direct inhibitory potency (IC50) of a compound against the target protein. Proximity-based assays like AlphaScreen® and HTRF® are industry standards due to their high sensitivity, robustness, and amenability to high-throughput screening.[4][12]

Principle of the AlphaScreen® Assay

The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology measures the interaction between a donor and an acceptor bead.[13] For BRD4, His-tagged BRD4 protein is captured by Ni-NTA-coated Acceptor beads, while a biotinylated peptide mimicking an acetylated histone tail is captured by Streptavidin-coated Donor beads. When the protein and peptide interact, the beads are brought into close proximity (~200 nm). Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A competitive inhibitor, such as one based on the this compound scaffold, will disrupt the BRD4-peptide interaction, separating the beads and causing a loss of signal.[13]

Experimental Workflow: AlphaScreen® Assay

AlphaScreen_Workflow start Start: Prepare Reagents step1 Dispense Test Compound (e.g., this compound derivative) & Positive Control (JQ1) to 384-well plate start->step1 step2 Add His-tagged BRD4(BD1) Protein step1->step2 step3 Incubate for 20-30 min at RT (Compound-Protein Pre-incubation) step2->step3 step4 Add Biotinylated Acetyl-Histone Peptide step3->step4 step5 Incubate for 5-10 min at RT (Binding Reaction) step4->step5 step6 Add Ni-NTA Acceptor Beads step5->step6 step7 Incubate for 30-60 min at RT (in dark) step6->step7 step8 Add Streptavidin Donor Beads step7->step8 step9 Incubate for 30-60 min at RT (in dark) step8->step9 end Read Plate on Alpha-compatible Reader (Ex: 680 nm, Em: 520-620 nm) step9->end

Caption: Workflow for a BRD4 inhibitor AlphaScreen assay.

Protocol: BRD4(BD1) Inhibition Assay using AlphaScreen®

This protocol is designed for a 384-well plate format and should be optimized for specific laboratory conditions and reagent lots.

1. Materials & Reagents:

  • Protein: Recombinant N-terminal 6xHis-tagged human BRD4(BD1), residues 49-170.[14]

  • Peptide: Biotinylated tetra-acetylated histone H4 peptide (e.g., Biotin-SGRGK(Ac)GGK(Ac)GLGK(Ac)GGAK(Ac)RHRK).[15]

  • Beads: AlphaScreen® Streptavidin Donor Beads and AlphaLISA® Ni-NTA Acceptor Beads.[14]

  • Test Compound: this compound or its derivatives, serially diluted in DMSO.

  • Control Inhibitor: (+)-JQ1.[8]

  • Assay Plate: 384-well low-volume white plate (e.g., OptiPlate-384).[15]

  • Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT, 0.1% BSA, 0.05% CHAPS.[4] Note: Buffer composition may require optimization.

2. Reagent Preparation:

  • Prepare a 3-fold serial dilution of the test compound and (+)-JQ1 in DMSO, starting at a high concentration (e.g., 1 mM). Then, dilute these stocks into Assay Buffer to the desired starting concentration for the assay plate, ensuring the final DMSO concentration in the well does not exceed 1%.[14]

  • Thaw protein and peptide aliquots on ice. Dilute His-BRD4(BD1) and Biotin-H4 peptide in Assay Buffer to their final optimized concentrations. These must be determined empirically via criss-cross titration, but typical final concentrations are in the range of 10-50 nM for protein and 10-30 nM for peptide.[13]

  • Prepare bead slurries according to the manufacturer's protocol, typically by diluting them in Assay Buffer to a final concentration of 10-20 µg/mL. Crucially, this step must be performed under subdued lighting conditions. [14]

3. Assay Procedure (20 µL Final Volume):

  • Add 2.5 µL of Assay Buffer to "Blank" wells.

  • Add 2.5 µL of serially diluted test compound or control inhibitor to sample wells.

  • Add 5 µL of diluted His-BRD4(BD1) protein to all wells except the "Blank".

  • Seal the plate, mix gently, and incubate for 30 minutes at room temperature to allow the compound to bind to the protein.

  • Add 5 µL of diluted Biotin-H4 peptide to all wells.

  • Add 7.5 µL of the Ni-NTA Acceptor Bead slurry. Seal, mix, and incubate for 60 minutes at room temperature, protected from light.

  • Add 7.5 µL of the Streptavidin Donor Bead slurry. Seal, mix, and incubate for another 60 minutes at room temperature, protected from light.

  • Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission detection between 520-620 nm).

4. Data Analysis & Self-Validation:

  • Calculate the percent inhibition for each compound concentration relative to the high (DMSO vehicle) and low (saturating JQ1) controls.

  • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • For high-throughput screening, assay quality should be validated by calculating the Z' factor from the control wells. A Z' factor > 0.5 is considered excellent and indicates a robust and reliable assay.[13]

Parameter Typical Range/Condition Rationale & Notes
Protein (His-BRD4 BD1) 10 - 50 nMConcentration should be optimized; typically near the Kd of the protein-peptide interaction.
Peptide (Biotin-H4Ac) 10 - 30 nMTitrate against protein to find optimal signal-to-background ratio.[13]
Acceptor/Donor Beads 10 - 20 µg/mLFollow manufacturer's recommendation; avoid exposure to direct light.
Final DMSO ≤ 1%High concentrations of DMSO can disrupt protein-ligand interactions.[14][16]
Incubation Times 30 - 60 minSufficient time for binding events to reach equilibrium.
Positive Control (+)-JQ1A well-characterized, potent BET inhibitor for assay validation.[17]
Plate Type 384-well, white, opaqueMinimizes well-to-well crosstalk and maximizes signal reflection.

Part 2: Cellular Assays for Biological Activity

While biochemical assays measure direct target engagement, cellular assays are critical to confirm that an inhibitor is active in a biological context, demonstrating cell permeability and on-target effects.

Protocol 1: Cell Viability Assay in a BRD4-Dependent Cell Line

Many cancer cell lines, particularly those with MYC amplifications like the acute myeloid leukemia line MV4-11, are highly dependent on BRD4 activity for survival.[5] Inhibition of BRD4 leads to a potent anti-proliferative effect.

1. Materials & Reagents:

  • Cell Line: MV4-11 or another BRD4-sensitive line (e.g., KYSE450 esophageal cancer cells).[5][18]

  • Culture Medium: Appropriate medium (e.g., IMDM or RPMI-1640) supplemented with 10% FBS and antibiotics.

  • Assay Reagent: Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based reagent.

  • Assay Plate: 96-well clear, flat-bottom tissue culture plate.

2. Assay Procedure:

  • Seed cells in a 96-well plate at an optimized density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere or stabilize overnight.

  • Treat cells with a serial dilution of the test compound (e.g., from 10 µM down to 1 nM). Include a vehicle-only (DMSO) control and a positive control ((+)-JQ1).

  • Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).[18]

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-3 hours, until a distinct color change is observed in the vehicle control wells.

  • Measure the absorbance at 450 nm using a microplate reader.[18]

  • Calculate the percent viability relative to the vehicle control and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 2: Western Blot for c-Myc Downregulation

A hallmark of effective BRD4 inhibition is the rapid downregulation of MYC gene expression.[5] This can be readily observed at the protein level via Western Blot.

1. Materials & Reagents:

  • Cell Line & Culture Reagents: As above.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies against c-Myc and a loading control (e.g., GAPDH or β-Actin). HRP-conjugated secondary antibody.

  • Detection: ECL (Enhanced Chemiluminescence) substrate.

2. Assay Procedure:

  • Seed cells in a 6-well plate and grow to ~70-80% confluency.

  • Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for a short duration (e.g., 6-18 hours).[19] Include vehicle and (+)-JQ1 controls.

  • Harvest cells, wash with cold PBS, and lyse with ice-cold RIPA buffer.

  • Quantify total protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash thoroughly, apply ECL substrate, and visualize bands using a chemiluminescence imager.

  • Expected Result: A dose-dependent decrease in the c-Myc protein band intensity should be observed in cells treated with an active BRD4 inhibitor, while the loading control remains constant.[5]

Conclusion

The this compound scaffold represents a highly effective starting point for the development of potent and selective BRD4 inhibitors due to its ability to act as an acetyl-lysine mimetic. The protocols detailed in this guide provide a robust framework for characterizing the biochemical potency and cellular activity of novel compounds derived from this and other chemical series. By combining sensitive biochemical assays like AlphaScreen® with functional cellular readouts such as proliferation and target gene modulation, researchers can effectively advance the discovery and development of next-generation epigenetic therapies.

References

  • What are BRD4 inhibitors and how do you quickly get the latest development progress? (2023). Vertex AI Search.
  • Hewings, D. S., et al. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. Journal of Medicinal Chemistry. [Link]

  • What are BRD4 inhibitors and how do they work? (2024).
  • Hewings, D. S., et al. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4.
  • Lucas, X., et al. (2013). Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening. Journal of Medicinal Chemistry. [Link]

  • Philpott, M., et al. (2014). A bead-based proximity assay for BRD4 ligand discovery. Current Protocols in Chemical Biology. [Link]

  • HTRF Human and Mouse Total BRD4 Detection Kit, 500 Assay Points. (n.d.). Revvity.
  • Lucas, X., et al. (2013). Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening.
  • Zhang, G., et al. (2016). Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation. Journal of Medicinal Chemistry. [Link]

  • Belkina, A. C., & Denis, G. V. (2012). The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Molecular and Cellular Biology. [Link]

  • BRD4 (BD2) Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Generation of a Cellular Reporter for Functional BRD4 Inhibition. (2016). PLoS ONE. [Link]

  • BRD4 (BD1) Inhibitor Screening Assay Kit. (n.d.). AMSBIO.
  • HTRF TOTAL BRD4 DETECTION KITS. (2025). Revvity.
  • Lee, H., et al. (2017). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. Oncotarget. [Link]

  • Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. (2017). ACS Omega. [Link]

  • Wu, X., et al. (2018). Inhibition of BRD4 triggers cellular senescence through suppressing aurora kinases in oesophageal cancer cells. Journal of Cellular and Molecular Medicine. [Link]

  • BRD4 (BD1) TR-FRET Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. (2019). RSC Medicinal Chemistry. [Link]

  • A direct high-throughput protein quantification strategy facilitates discovery and characterization of a celastrol-derived BRD4 degrader. (2021). bioRxiv. [Link]

  • BRD4 Assay Service (AlphaScreen). (n.d.). Reaction Biology. [Link]

  • Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. (2017). ResearchGate. [Link]

  • Zolotarjova, N. I., & Wynn, R. (2018). Binding Assays for Bromodomain Proteins: Their Utility in Drug Discovery in Oncology and Inflammatory Disease. Current Protocols in Pharmacology. [Link]

  • Reliable Measurement of HTRF Assays in 1536-Well Format Using Microplate Reader PHERAstar FSX. (2017). News-Medical.Net. [Link]

  • Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. (2023). RSC Medicinal Chemistry. [Link]

  • Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie. [Link]

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry. [Link]

  • Wang, M., et al. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters. [Link]

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Probing Cellular Responses: A Protocol for Characterizing the Bioactivity of 4-(3,5-Dimethylisoxazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The discovery and characterization of novel small molecules are pivotal to advancing drug development and fundamental biological research. This document provides a comprehensive, rationale-driven protocol for conducting a cell-based assay to evaluate the biological activity of "4-(3,5-Dimethylisoxazol-4-yl)benzoic acid". While the specific molecular target of this compound is not yet fully elucidated in public literature, its structural motifs, particularly the 3,5-dimethylisoxazole group, have been associated with interactions with epigenetic targets like bromodomains.[1][2][3][4] This guide presents a robust, adaptable framework for an initial phenotypic screen, using a receptor tyrosine kinase (RTK) signaling pathway as a representative model system. The principles and methodologies detailed herein are broadly applicable for the preliminary assessment of novel chemical entities.

Foundational Principles: Assay Strategy and Rationale

In the absence of a confirmed molecular target, a well-designed phenotypic assay is an invaluable tool for uncovering a compound's potential therapeutic utility. We hypothesize that this compound may modulate critical cellular signaling pathways. For this protocol, we will utilize a widely studied system: the Vascular Endothelial Growth Factor (VEGF) signaling cascade in Human Umbilical Vein Endothelial Cells (HUVECs).

The "Why":

  • Biological Relevance: The VEGF/VEGFR pathway is a key RTK signaling axis crucial for angiogenesis, cell proliferation, and survival.[5][6] Its dysregulation is implicated in numerous diseases, particularly cancer, making it a highly relevant target for therapeutic intervention.[7]

  • Robust Phenotype: Stimulation of HUVECs with VEGF induces a strong proliferative response, providing a clear and measurable biological endpoint.[5]

  • Assay Window: The difference between the basal (unstimulated) and VEGF-stimulated states creates a large assay window, which is critical for identifying potential inhibitors with high sensitivity.

The core of this assay is to determine if pre-treatment with this compound can inhibit the proliferative effects of VEGF. The primary readout will be cell viability, quantified using a luminescent ATP-based assay.[8][9][10]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand VEGF RTK VEGF Receptor (RTK) Ligand->RTK Binding & Dimerization P_RTK Autophosphorylation RTK->P_RTK Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_RTK->Downstream Proliferation Gene Expression & Cell Proliferation Downstream->Proliferation Compound 4-(3,5-Dimethylisoxazol-4-yl) benzoic acid Compound->P_RTK Hypothesized Inhibition Point

Figure 1: Hypothesized mechanism of action. The assay tests the ability of the compound to inhibit the VEGF-induced signaling cascade, which ultimately drives cell proliferation.

Detailed Experimental Protocol

This protocol is optimized for a 96-well format, which is ideal for dose-response studies and initial screening efforts.

Essential Materials and Reagents
ReagentRecommended SupplierExample Catalog #Key Function
This compoundCymitQuimicaIN-DA01FBQ1Test Compound
DMSO, Cell Culture GradeSigma-AldrichD2650Compound Solvent
HUVEC, cryopreservedATCCPCS-100-010Cellular System
Endothelial Cell Growth Medium-2 (EGM-2)LonzaCC-3162Cell Growth Medium
Recombinant Human VEGF-A165R&D Systems293-VEPathway Stimulant
Fetal Bovine Serum (FBS), Low EndotoxinGibco26140079Media Supplement
CellTiter-Glo® 2.0 AssayPromegaG9241Viability Readout
96-well, solid white, flat-bottom platesCorning3917Assay Plates
Trypsin-EDTA (0.25%)Thermo Fisher25200056Cell Detachment
Step-by-Step Methodology

Experimental_Workflow Start Start Compound_Prep 1. Prepare Compound Stock & Dilutions Start->Compound_Prep Cell_Culture 2. Culture & Harvest HUVEC Cells Start->Cell_Culture Treatment 6. Add Compound Dilutions & Pre-incubate 1h Compound_Prep->Treatment Cell_Seeding 3. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Incubate_Attach 4. Incubate 24h for Cell Attachment Cell_Seeding->Incubate_Attach Starvation 5. Serum Starve Cells (4-6 hours) Incubate_Attach->Starvation Starvation->Treatment Stimulation 7. Add VEGF to Stimulate (or media for controls) Treatment->Stimulation Incubate_Proliferate 8. Incubate 48-72h for Proliferation Stimulation->Incubate_Proliferate Readout 9. Perform CellTiter-Glo® Assay & Read Luminescence Incubate_Proliferate->Readout End End Readout->End

Figure 2: A comprehensive workflow diagram outlining the key stages of the cell-based assay from preparation to data acquisition.

Phase 1: Preparation

  • Compound Stock Preparation: Prepare a 10 mM stock solution of this compound in 100% sterile DMSO.

  • Cell Culture: Culture HUVECs according to the supplier's protocol.[11] Use cells with a low passage number (<6) for optimal and consistent responses.

  • Assay Plate Preparation: Prepare a compound dilution plate. Perform a serial dilution of the 10 mM stock in serum-free medium to create a concentration range for testing (e.g., 100 µM to 1 nM final assay concentration).

Phase 2: Assay Execution 4. Cell Seeding: Harvest HUVECs and seed them into a 96-well white, clear-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of full growth medium.

  • Expertise & Experience: The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase during the assay period and do not become over-confluent in the stimulated control wells.
  • Attachment: Incubate the plate for 24 hours at 37°C, 5% CO2.
  • Serum Starvation: Gently aspirate the growth medium and replace it with 90 µL of low-serum medium (e.g., 0.5% FBS). Incubate for 4-6 hours.
  • Causality: This step is crucial to reduce basal signaling pathway activation, thereby increasing the signal-to-background ratio upon VEGF stimulation.
  • Compound Treatment: Add 10 µL of the appropriate compound dilutions to the wells. For controls, add 10 µL of medium with the corresponding DMSO concentration (vehicle control). Pre-incubate for 1 hour.
  • Stimulation: Add 10 µL of VEGF solution to achieve a final concentration of 20-50 ng/mL to all wells except the "unstimulated" controls. Add 10 µL of serum-free media to the unstimulated wells.
  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

Phase 3: Data Acquisition 10. Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. 11. Add a volume of CellTiter-Glo® 2.0 reagent equal to the volume of culture medium in each well (e.g., 110 µL).[10] 12. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. 13. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9] 14. Measure luminescence using a plate reader.

Data Analysis and Interpretation

Trustworthiness: A robust assay requires stringent quality control. The Z-factor (or Z-prime) is a statistical measure of assay quality, and a value > 0.5 is indicative of an excellent assay. It should be calculated using the positive (VEGF-stimulated + vehicle) and negative (unstimulated) controls.

  • Normalization: The raw luminescence data should be normalized to percentage activity or inhibition.

    • Percent Inhibition Formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration.

  • IC50 Determination: Use a non-linear regression model (e.g., four-parameter variable slope) to fit the dose-response curve and determine the IC50 value, which represents the concentration of the compound that causes 50% of the maximal inhibition.

ParameterDescriptionExample Value
Cell Seeding Density Cells per well in a 96-well plate4,000 cells/well
VEGF Concentration Final concentration for stimulation30 ng/mL
Compound Concentration Range Final concentrations in assay1 nM to 100 µM
Incubation Time (Post-Stimulation) Duration for cell proliferation72 hours
IC50 Potency of the compoundTo be determined
Z-Factor Assay quality metric> 0.5

Concluding Remarks

This application note provides a validated, step-by-step protocol for the initial characterization of this compound in a biologically relevant cell-based assay. While this guide uses VEGF-stimulated proliferation as a model, the fundamental principles of assay design, execution, and data analysis can be readily adapted to investigate other pathways or cellular phenotypes. Positive results from this primary assay should be followed by more targeted secondary assays to confirm the mechanism of action, such as direct enzyme inhibition assays or Western blotting to probe the phosphorylation status of key signaling intermediates.

References

  • DiscoverX. Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. [Link]

  • DiscoverX. Receptor Tyrosine Kinase Assays. [Link]

  • Ossiform. Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. [Link]

  • ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. [Link]

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  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Bio-protocol. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay. [Link]

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  • GeeksforGeeks. Receptor Tyrosine Kinase Signaling. [Link]

  • National Institutes of Health. Promoting Angiogenesis via Manipulation of VEGF Responsiveness with Notch Signaling. [Link]

  • National Institutes of Health. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. [Link]

  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]

  • National Institutes of Health. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. [Link]

  • ResearchGate. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • National Institutes of Health. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. [Link]

  • PubMed. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. [Link]

  • PubMed. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. [Link]

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Application Note: Probing c-Myc Downregulation Using 4-(3,5-Dimethylisoxazol-4-yl)benzoic Acid via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The c-Myc oncoprotein is a master transcriptional regulator that is deregulated in a majority of human cancers, making it a high-priority therapeutic target.[1] However, its nature as an intrinsically disordered nuclear protein has rendered it "undruggable" by conventional small-molecule strategies.[2][3] An effective alternative approach is to target the regulatory mechanisms that control its expression. This application note details a comprehensive protocol for utilizing "4-(3,5-Dimethylisoxazol-4-yl)benzoic acid," a potent small-molecule inhibitor of the BET (Bromodomain and Extra-Terminal domain) family of proteins, to study the downstream effects on c-Myc protein levels. By inhibiting BRD4, a key epigenetic "reader" protein, this compound effectively suppresses MYC gene transcription. We provide a robust, field-tested Western blot protocol to quantitatively measure this downregulation in cancer cell lines, offering researchers a reliable method to investigate this promising anti-cancer strategy.

Scientific Background: Targeting the c-Myc Axis

The c-Myc protein is a transcription factor belonging to the basic helix-loop-helix leucine zipper (bHLH-LZ) family.[4][5] For its transcriptional activity, c-Myc must form a heterodimer with its partner protein, MAX.[4][6][7] This c-Myc/MAX complex binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, recruiting co-activators to drive the expression of a vast network of genes involved in cell proliferation, metabolism, and apoptosis.[1][6][8][9]

Given the difficulty in directly inhibiting the c-Myc/MAX interaction, attention has shifted to upstream regulators. The BET family of proteins, particularly BRD4, has emerged as a critical co-activator for MYC gene expression. BRD4 acts as an epigenetic reader, binding to acetylated lysine residues on histones, which in turn recruits the transcriptional machinery necessary for robust gene expression.

Mechanism of Action: BRD4 Inhibition

The compound this compound belongs to a class of molecules where the 3,5-dimethylisoxazole moiety acts as a structural mimic of acetyl-lysine.[10][11] This allows it to bind with high affinity to the acetyl-lysine binding pockets (bromodomains) of BRD4, competitively displacing BRD4 from chromatin at the MYC gene promoter and enhancer regions. This displacement leads to the suppression of MYC transcription, a subsequent decrease in c-Myc mRNA, and ultimately, a reduction in c-Myc protein levels, which can be sensitively detected by Western blot analysis.[12]

cluster_0 Standard c-Myc Transcription cluster_1 Inhibition Pathway Histone Acetylated Histones (at MYC Promoter) BRD4 BRD4 Histone->BRD4 binds to PTEFb P-TEFb Complex (Transcriptional Machinery) BRD4->PTEFb recruits MYC_Gene MYC Gene Transcription PTEFb->MYC_Gene activates cMyc_Protein c-Myc Protein Synthesis MYC_Gene->cMyc_Protein leads to Inhibitor 4-(3,5-Dimethylisoxazol-4-yl) benzoic acid BRD4_Inhibited BRD4 Inhibitor->BRD4_Inhibited competitively binds No_Recruitment Transcriptional Repression BRD4_Inhibited->No_Recruitment prevents recruitment of P-TEFb Reduced_cMyc Reduced c-Myc Protein (Detected by Western Blot) No_Recruitment->Reduced_cMyc results in

Figure 1: Mechanism of c-Myc downregulation by this compound. The inhibitor competitively binds to BRD4, preventing its association with acetylated histones and subsequent recruitment of transcriptional machinery, leading to reduced c-Myc protein expression.

Experimental Design and Key Considerations

A robust experimental design is crucial for obtaining reliable and reproducible data. The primary goal is to demonstrate a dose- and time-dependent decrease in c-Myc protein levels following treatment with the inhibitor.

  • Cell Line Selection: Choose a cell line known to be dependent on c-Myc for proliferation, such as hematological cancer lines (e.g., MV4;11, HL60) or certain solid tumor lines (e.g., HCT116 colorectal cancer cells).[7][12]

  • Controls (Self-Validating System):

    • Vehicle Control: Essential for attributing any observed effect to the compound itself. Dimethyl sulfoxide (DMSO) is the most common vehicle.

    • Time-Course Experiment: c-Myc is a protein with a very short half-life (~20-30 minutes). It is critical to assess its levels at multiple time points (e.g., 2, 4, 8, 12, 24 hours) to capture the optimal window of downregulation.

    • Dose-Response Experiment: Treat cells with a range of inhibitor concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) to determine the IC50 (half-maximal inhibitory concentration) for c-Myc downregulation.

    • Loading Control: An antibody against a stable, ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, or α-Tubulin) is mandatory to normalize for protein loading variations between lanes.

Detailed Protocol for Western Blot Analysis

This protocol outlines the complete workflow from cell treatment to data analysis for assessing c-Myc protein levels.

Materials and Reagents
Reagent/MaterialRecommended Supplier & Cat. No.Purpose
This compoundVaries (Source from chemical supplier)BRD4 Inhibitor
DMSO, AnhydrousSigma-Aldrich, D2650Vehicle for inhibitor
Appropriate Cancer Cell LineATCCBiological system
Cell Culture Media and FBSGibco / Thermo Fisher ScientificCell growth
RIPA Lysis and Extraction BufferThermo Fisher Scientific, 89900Protein extraction
Protease/Phosphatase Inhibitor CocktailCell Signaling Technology, #5872Prevent protein degradation
BCA Protein Assay KitThermo Fisher Scientific, 23225Protein quantification
Laemmli Sample Buffer (4X)Bio-Rad, #1610747Sample preparation for SDS-PAGE
Tris-Glycine Gels (4-15% gradient)Bio-RadProtein separation by size
PVDF Transfer MembraneMillipore, IPVH00010Protein immobilization
5% Non-fat Dry Milk or BSA in TBST-Blocking agent
Primary Antibody: Anti-c-Myc (e.g., 9E10)Cell Signaling Technology, #5605Detection of c-Myc protein
Primary Antibody: Anti-GAPDHCell Signaling Technology, #5174Detection of loading control
HRP-conjugated Secondary AntibodyCell Signaling TechnologySignal amplification
ECL Western Blotting SubstrateThermo Fisher Scientific, 32106Chemiluminescent signal generation
Experimental Workflow

cluster_workflow Experimental Workflow A 1. Cell Seeding & Culture (Allow cells to adhere/stabilize) B 2. Compound Treatment (Vehicle and varying concentrations of inhibitor for specified times) A->B C 3. Cell Lysis (Harvest cells, add ice-cold RIPA buffer with inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Separate proteins by molecular weight) D->E F 6. Protein Transfer (Transfer from gel to PVDF membrane) E->F G 7. Immunoblotting (Blocking, Primary & Secondary Antibody Incubation) F->G H 8. Signal Detection (Incubate with ECL substrate and image chemiluminescence) G->H I 9. Data Analysis (Densitometry: Normalize c-Myc band to loading control) H->I

Figure 2: Step-by-step workflow for Western blot analysis of c-Myc levels following inhibitor treatment.

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells (≤ 0.1%).

    • Aspirate the old medium and add the medium containing the inhibitor or vehicle control.

    • Incubate for the desired time points (e.g., 4, 8, 24 hours).

  • Preparation of Cell Lysates:

    • Place the culture plate on ice. Aspirate the medium and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer, freshly supplemented with protease and phosphatase inhibitors, to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (containing the protein) to a new tube, avoiding the pellet.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

    • Calculate the volume of lysate needed to load 20-30 µg of total protein per lane. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Electrotransfer:

    • Load equal amounts of protein for each sample into the wells of a Tris-Glycine gel. Include a protein ladder.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane. A wet transfer system is recommended for optimal transfer of proteins like c-Myc.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-c-Myc antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000 - 1:5000) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Crucial Step: After imaging for c-Myc, the same membrane can be stripped and re-probed for the loading control (e.g., GAPDH), or a parallel blot can be run.

  • Signal Detection and Analysis:

    • Incubate the membrane with an ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). The human c-Myc protein is approximately 62 kDa.[8]

    • Normalize the intensity of the c-Myc band to the intensity of the corresponding loading control band for each sample. Plot the normalized values against the inhibitor concentration or time.

Data Interpretation & Troubleshooting

ParameterRecommended Value / Expected Outcome
c-Myc Band Size ~62 kDa[8]
Loading Control Band Size ~37 kDa (GAPDH), ~42 kDa (β-actin)
Primary Antibody Dilution 1:1000 (Anti-c-Myc), 1:1000-1:10,000 (Anti-GAPDH) - Always optimize
Expected Result A dose- and time-dependent decrease in the normalized intensity of the c-Myc band in treated samples compared to the vehicle control.
ProblemPossible CauseSolution
No c-Myc Signal Low c-Myc expression in the chosen cell line; Inefficient protein transfer; Inactive primary antibody.Confirm c-Myc expression in your cell line via literature or qPCR. Use a positive control lysate. Check transfer efficiency with Ponceau S stain. Test a new antibody aliquot.
High Background Insufficient blocking; Antibody concentration too high; Insufficient washing.Increase blocking time to 2 hours or use a different blocking agent (e.g., BSA). Optimize antibody dilutions. Increase the number and duration of wash steps.
Multiple Bands Non-specific antibody binding; Protein degradation.Optimize antibody dilution. Ensure fresh protease inhibitors are used in the lysis buffer at all times. c-Myc is a phosphoprotein; multiple bands can sometimes occur.
Weak Loading Control Low protein load; Inefficient transfer; Inactive antibody.Re-run BCA to confirm protein concentration. Check transfer efficiency. Use a fresh antibody aliquot.

References

  • Dang, C. V. (2007). Signaling pathways that regulate the c-Myc oncoprotein. Cancer Research, 67(11). Available at: [Link]

  • ResearchGate. (n.d.). Structure and function of c-MYC. [Diagram]. Available at: [Link]

  • Creative Diagnostics. (n.d.). C-MYC Signaling Pathway. Available at: [Link]

  • Sammak, S., et al. (2020). Structural and Biophysical Insights into the Function of the Intrinsically Disordered Myc Oncoprotein. International Journal of Molecular Sciences, 21(8), 2922. Available at: [Link]

  • Wang, Z., et al. (2024). Serum Western Blot for the Detection of a c-Myc Protein Tag in Non-human Primates and Mice. Methods in Molecular Biology, 2750, 107-112. Available at: [Link]

  • Proteopedia. (n.d.). C-Myc. Available at: [Link]

  • QIAGEN GeneGlobe. (n.d.). Myc Mediated Apoptosis Signaling. Available at: [Link]

  • Wikipedia. (n.d.). Myc. Available at: [Link]

  • Miller, D. M., et al. (2012). c-Myc and Cancer Metabolism. Clinical Cancer Research, 18(20), 5546-5553. Available at: [Link]

  • Springer Nature Experiments. (2024). Serum Western Blot for the Detection of a c-Myc Protein Tag in Non-human Primates and Mice. Available at: [Link]

  • Dhanasekaran, R., & Deutzmann, A. (2023). MYC function and regulation in physiological perspective. Frontiers in Cell and Developmental Biology, 11. Available at: [Link]

  • ChromoTek. (n.d.). How to plan an immunoprecipitation of your Myc-tagged protein using the ChromoTek Myc-Trap. [Technical Note]. Available at: [Link]

  • Li, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. Available at: [Link]

  • Chio, I. I. C., et al. (2014). MAX-ing out MYC: a novel small molecule inhibitor against MYC-dependent tumors. Journal of the National Cancer Institute, 106(12). Available at: [Link]

  • Prochownik, E. V., & Vogt, P. K. (2010). Small-Molecule Inhibitors of the Myc Oncoprotein. Molecular Cancer Research, 8(5), 630-642. Available at: [Link]

  • Follis, A. V., et al. (2015). Methyl-5-(7-nitrobenzo[c][6][13][14]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. ChemMedChem, 10(10), 1635-1641. Available at: [Link]

  • Diaz-Perez, V., et al. (2025). Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization. Journal of Medicinal Chemistry. Available at: [Link]

  • Follis, A. V., et al. (2014). methyl-5-(7-nitrobenzo[c][6][13][14]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an improved small-molecule inhibitor of c-Myc-max dimerization. ChemMedChem, 9(8), 1781-1786. Available at: [Link]

  • Fish, P. V., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 55(21), 9831-9837. Available at: [Link]

  • Efferth, T., et al. (2021). Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 22(16), 8683. Available at: [Link]

  • Follis, A. V., et al. (2014). Methyl‐5‐(7‐nitrobenzo[c][6][13][14]oxadiazol‐4‐yl)‐[1,1′‐biphenyl]‐3‐carboxylate, an Improved Small‐Molecule Inhibitor of c‐Myc–Max Dimerization. ChemMedChem, 9(8), 1781-1786. Available at: [Link]

  • Liu, Y., et al. (2021). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Omega, 6(4), 2899-2911. Available at: [Link]

  • Fish, P. V., et al. (2012). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 55(6), 2878-2884. Available at: [Link]

Sources

Application Notes & Protocols: Evaluating the Effects of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid on Cancer Cell Viability and Proliferation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Isoxazole Derivatives

The isoxazole moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[1][2] Modifications to the isoxazole ring structure have yielded compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] In oncology, isoxazole derivatives have shown promise by targeting various cellular mechanisms crucial for cancer progression.[1][3] These compounds can induce apoptosis (programmed cell death), inhibit key enzymes involved in signaling pathways, and disrupt the cell cycle, ultimately leading to a reduction in tumor cell growth.[4][5][6]

This document provides a detailed guide for the initial in vitro characterization of a specific isoxazole-containing compound, 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid . While extensive research exists on the broader class of isoxazole derivatives, this particular molecule represents a novel candidate for investigation. The protocols outlined herein are designed to provide a robust framework for assessing its fundamental impact on two key cancer cell hallmarks: viability and proliferation.

The methodologies described are foundational for any drug discovery program and are intended to generate the preliminary data necessary to justify further mechanistic studies. We will detail the principles behind each assay, provide step-by-step protocols, and discuss the interpretation of results.

Core Assays for Preliminary Compound Screening

To establish a baseline understanding of the biological effects of this compound, two primary assays are recommended: a metabolic activity-based viability assay (MTT) and a DNA synthesis-based proliferation assay (BrdU).

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals.[8][9] The concentration of these crystals, which are solubilized for measurement, is directly proportional to the number of metabolically active (viable) cells.[9] This assay is a cornerstone for determining the cytotoxic or cytostatic effects of a novel compound.[7]

Cell Proliferation Assessment: The BrdU Incorporation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay is a widely used method for quantifying cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle.[10] An anti-BrdU antibody is then used to detect the incorporated BrdU, allowing for the quantification of cells that were actively dividing during the labeling period.[10] This provides a more direct measure of anti-proliferative effects compared to viability assays, which measure overall metabolic health.

Experimental Workflow and Protocols

The following section provides detailed, step-by-step protocols for researchers to execute these foundational experiments. It is crucial to maintain aseptic technique throughout and to include appropriate controls for data validation.

Diagram: General Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis Compound_Prep Prepare Stock Solution of this compound Cell_Culture Culture & Seed Cells in 96-well plates Treatment Treat cells with serial dilutions of the compound Cell_Culture->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Viability BrdU_Assay Perform BrdU Assay Incubation->BrdU_Assay Proliferation Readout Measure Absorbance (Spectrophotometer) MTT_Assay->Readout BrdU_Assay->Readout Analysis Calculate % Viability/Proliferation Determine IC50/GI50 Readout->Analysis

Caption: A generalized workflow for assessing the in vitro efficacy of a test compound.

Protocol 1: MTT Cell Viability Assay

Objective: To determine the effect of this compound on the viability of a selected cancer cell line.

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide), sterile

  • Cancer cell line of interest (e.g., MCF-7, HeLa, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • MTT reagent (5 mg/mL in sterile PBS)[7][9]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl)[9][11]

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(3,5-Dimethylisxazol-4-yl)benzoic acid in DMSO. Further dilute this stock in complete culture medium to create a series of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[9] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Cell Treatment: Carefully remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound. Include "vehicle control" wells treated with the same concentration of DMSO as the highest compound concentration, and "untreated control" wells with medium only.

  • Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[11][12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[11][12]

  • Solubilization: Carefully remove the medium. Add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][9] Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 620-630 nm can be used to subtract background noise.[7][9]

Protocol 2: BrdU Cell Proliferation Assay

Objective: To determine if this compound inhibits DNA synthesis in a selected cancer cell line.

Materials:

  • BrdU Cell Proliferation Assay Kit (containing BrdU reagent, fixing/denaturing solution, anti-BrdU antibody, secondary antibody, and substrate)

  • Treated cells in a 96-well plate (prepared as in steps 1-4 of the MTT protocol)

  • Wash Buffer (e.g., PBS)

Procedure:

  • BrdU Labeling: Following the treatment incubation period (e.g., 24-48 hours), add BrdU labeling solution to each well to a final concentration of 10 µM.

  • Incorporation: Incubate the plate for 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.[13] The optimal time may vary depending on the cell line's doubling time.

  • Fixation and Denaturation: Carefully remove the medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[13][14] This step fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU.[14]

  • Antibody Incubation: Remove the fixing solution and wash the wells with Wash Buffer. Add 100 µL of the diluted anti-BrdU primary antibody to each well. Incubate for 1 hour at room temperature.[13]

  • Secondary Antibody Incubation: Wash the wells multiple times to remove unbound primary antibody. Add 100 µL of the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[13]

  • Substrate Addition: Wash the wells thoroughly. Add 100 µL of the TMB substrate. A color change will develop.

  • Reaction Stop & Reading: Add 100 µL of Stop Solution. Measure the absorbance at 450 nm with a microplate reader.[13]

Data Analysis and Interpretation

Data Presentation: Results should be summarized in a table, allowing for clear comparison across different concentrations and time points.

Table 1: Hypothetical In Vitro Activity of this compound on HCT-116 Cells

Assay TypeMetric24 hours48 hours72 hours
Cell Viability IC₅₀ (µM)> 10045.221.8
Cell Proliferation GI₅₀ (µM)68.522.19.7
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound that causes a 50% reduction in viability.

  • GI₅₀ (Half-maximal growth inhibition): The concentration of the compound that causes a 50% reduction in proliferation.

Interpretation: The data is plotted as percent viability or proliferation relative to the vehicle control. A dose-response curve is generated, and the IC₅₀ or GI₅₀ value is calculated using non-linear regression analysis. A lower value indicates greater potency. In the hypothetical data above, the compound shows time- and dose-dependent inhibition of both viability and proliferation, with a more potent effect on proliferation. This suggests the compound may be cytostatic at lower concentrations and cytotoxic at higher concentrations or with longer exposure.

Proposed Mechanism of Action and Signaling Pathway

Based on existing literature for isoxazole derivatives, this compound could potentially exert its anti-proliferative effects by inhibiting a key signaling pathway involved in cell growth and survival.[1][15] Many small molecule inhibitors target protein kinases.[15] A plausible hypothesis is the inhibition of a kinase within the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.

Diagram: Hypothetical Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 4-(3,5-Dimethylisoxazol-4-yl) benzoic acid Compound->Akt Inhibits

Caption: Proposed inhibition of the Akt signaling node by the test compound.

Causality: In this hypothetical model, the compound acts as an inhibitor of Akt (Protein Kinase B). By blocking Akt phosphorylation and activation, it prevents the downstream activation of mTOR and other effector proteins. This leads to two primary outcomes:

  • Inhibition of Proliferation: The suppression of mTOR signaling halts the cell cycle and protein synthesis required for cell growth.

  • Induction of Apoptosis: Akt normally inhibits pro-apoptotic proteins. Its inhibition removes this suppressive signal, allowing programmed cell death to proceed.

This proposed mechanism provides a testable hypothesis for subsequent studies, which could involve Western blotting to probe the phosphorylation status of Akt and its downstream targets.

Conclusion and Future Directions

This guide provides the essential protocols and conceptual framework for the initial investigation of this compound as a potential anti-cancer agent. The successful execution of these cell viability and proliferation assays will establish its dose- and time-dependent effects, generating the critical IC₅₀ and GI₅₀ values that are fundamental for compound prioritization.

Positive results from these initial screens would warrant further investigation into the compound's mechanism of action. This could include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V staining), and molecular studies such as Western blotting to validate its effects on proposed signaling pathways like PI3K/Akt/mTOR. These subsequent experiments will build upon the foundational data generated by the protocols detailed herein, paving the way for a comprehensive understanding of this novel compound's therapeutic potential.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Oriental Journal of Chemistry.
  • MTT assay protocol. Abcam.
  • BrdU Labeling & Detection Cell Proliferation Protocol for Imaging. Thermo Fisher Scientific.
  • Cell Viability Assays. (2013). Assay Guidance Manual.
  • BrdU staining and BrdU assay protocol. Abcam.
  • MTT Proliferation Assay Protocol. (2025).
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry.
  • Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. NINGBO INNO PHARMCHEM CO.,LTD.
  • BrdU Cell Prolifer
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021).
  • Isoxazole derivatives as anticancer agents. (2024). ChemicalBook.
  • BrdU Cell Proliferation Assay Kit. Cell Signaling Technology.
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv

Sources

Application Note & Protocol: Systematic Derivatization of 4-(3,5-Dimethylisoxazol-4-yl)benzoic Acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic design, synthesis, and evaluation of derivatives of 4-(3,5-dimethylisoxazol-4-yl)benzoic acid. This privileged scaffold is a key component of several biologically active agents, including the COX-2 inhibitor Mavacoxib.[1][2] By systematically modifying the core structure, researchers can elucidate critical Structure-Activity Relationships (SAR), leading to the optimization of potency, selectivity, and pharmacokinetic properties. This guide details robust protocols for amide and ester library synthesis, outlines a workflow for biological evaluation, and provides a framework for interpreting SAR data to guide iterative drug design.

Introduction and Rationale

The 3,5-dimethylisoxazole moiety is a well-established bioisostere for acetylated lysine and is recognized as a key pharmacophore in a variety of therapeutic agents, including bromodomain inhibitors and anti-inflammatory drugs.[3][4] The core molecule, this compound, combines this potent heterocyclic motif with a benzoic acid handle, providing an ideal anchor point for chemical modification. The carboxylic acid functionality serves as a versatile synthetic precursor for generating large libraries of amides and esters, allowing for a systematic exploration of the chemical space around the core scaffold.

The primary objective of an SAR study on this scaffold is to understand how different chemical substitutions influence a specific biological activity. For instance, in targeting an enzyme's active site, modifications can probe interactions with hydrophobic pockets, identify key hydrogen bond donors or acceptors, and determine the steric limits of the binding site.[5] This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.[6][7]

This guide provides the foundational strategy and detailed methodologies to embark on such a study.

Strategic Approach to SAR: The Design-Synthesize-Test-Analyze Cycle

A successful SAR campaign is an iterative and logical process. The workflow is designed to generate informative data that guides each subsequent round of molecular design.

SAR_Cycle cluster_0 Iterative SAR Workflow Design Design Synthesize Synthesize Design->Synthesize Generate Target Structures Test Test Synthesize->Test Create Compound Library Analyze Analyze Test->Analyze Generate Biological Data Analyze->Design Derive SAR Insights & New Hypotheses

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Design Phase:

  • Core Scaffold: this compound.

  • Primary Modification Point: The carboxylic acid group (-COOH).

  • Initial Library Strategy: Create a diverse library of amides and esters by reacting the core acid with a panel of commercially available amines and alcohols. The selection should include variations in:

    • Size: Small (e.g., methylamine) to bulky (e.g., tert-butylamine).

    • Lipophilicity: Aliphatic (e.g., cyclohexylamine) vs. aromatic (e.g., aniline).

    • Electronic Effects: Electron-donating vs. electron-withdrawing groups on aromatic amines.

    • Hydrogen Bonding: Groups containing hydroxyls, ethers, or additional amides.

Synthetic Protocols: Library Generation

The following protocols describe general, robust methods for synthesizing amide and ester derivatives from the parent carboxylic acid. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8]

Protocol 1: General Procedure for Amide Library Synthesis via EDC/HOBt Coupling

This method is a widely used, reliable protocol for forming amide bonds and is effective for a broad range of amines.[9][10] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and N-hydroxybenzotriazole (HOBt) as an additive minimizes side reactions and helps prevent racemization if chiral amines are used.[8]

Amide_Synthesis_Workflow cluster_workflow Amide Coupling Protocol Start Start Dissolve 1. Dissolve Acid (1.0 eq), Amine (1.1 eq), HOBt (1.2 eq) in anhydrous DMF. Start->Dissolve Cool 2. Cool solution to 0°C (ice bath). Dissolve->Cool Add_EDC 3. Add EDC·HCl (1.2 eq) portion-wise. Cool->Add_EDC Add_Base 4. Add DIPEA (2.5 eq) dropwise. Add_EDC->Add_Base React 5. Warm to RT and stir for 2-18 hours. Add_Base->React Monitor 6. Monitor reaction by TLC or LC-MS. React->Monitor Workup 7. Aqueous Workup: Dilute with EtOAc, wash with aq. HCl, aq. NaHCO3, brine. Monitor->Workup Purify 8. Dry (Na2SO4), concentrate, and purify via flash chromatography. Workup->Purify End Pure Amide Purify->End

Caption: Step-by-step workflow for EDC/HOBt mediated amide synthesis.

Materials:

  • This compound (1.0 equiv)

  • Selected amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)

  • HOBt (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine, MgSO₄/Na₂SO₄, silica gel).

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the chosen amine (1.1 equiv).

  • Dissolve the mixture in a minimal amount of anhydrous DMF (a typical concentration is 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in small portions over 5 minutes.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 2-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for Ester Library Synthesis via Steglich Esterification

For the synthesis of esters, particularly from secondary or tertiary alcohols where Fischer esterification may be slow, a carbodiimide-mediated approach is highly effective.

Materials:

  • This compound (1.0 equiv)

  • Selected alcohol (1.2 - 1.5 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC·HCl (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv), the chosen alcohol (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add DCC (1.2 equiv) dissolved in a small amount of DCM dropwise to the mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form. If using EDC, add it as a solid in portions.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC until the starting acid is consumed.

  • If DCC was used, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and perform standard aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography to yield the pure ester.

  • Characterize the final product by NMR and HRMS.

Biological Evaluation and Data Interpretation

Once the library of derivatives is synthesized and characterized, the next step is to evaluate their biological activity. The choice of assay is dependent on the therapeutic target of interest (e.g., an enzyme inhibition assay for a specific kinase, a cell proliferation assay for anticancer activity, or a receptor binding assay).[11][12]

General Screening Workflow:

  • Primary Screening: Test all compounds at a single, high concentration (e.g., 10 µM) to identify initial "hits."

  • Dose-Response Analysis: For active compounds, perform a multi-point dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

  • Data Organization: Organize the chemical structures and corresponding biological activity data into a clear, tabular format.

Example SAR Data Table

Let's hypothesize a study targeting the enzyme "Target X".

Cmpd IDR-Group (Amide)StructureIC₅₀ (µM) vs. Target X
ACID-01 -OH (Parent Acid)This compound> 50
AMD-01 -NHCH₃N-methyl-4-(3,5-dimethylisoxazol-4-yl)benzamide15.2
AMD-02 -NH(CH₂)₃CH₃N-butyl-4-(3,5-dimethylisoxazol-4-yl)benzamide2.1
AMD-03 -N(CH₃)₂N,N-dimethyl-4-(3,5-dimethylisoxazol-4-yl)benzamide35.8
AMD-04 -NH-CyclohexylN-cyclohexyl-4-(3,5-dimethylisoxazol-4-yl)benzamide0.85
AMD-05 -NH-PhN-phenyl-4-(3,5-dimethylisoxazol-4-yl)benzamide1.1
AMD-06 -NH-CH₂PhN-benzyl-4-(3,5-dimethylisoxazol-4-yl)benzamide0.42
AMD-07 -NH-CH₂CH₂OHN-(2-hydroxyethyl)-4-(3,5-dimethylisoxazol-4-yl)benzamide22.5

Interpreting the SAR from the Table:

  • Observation 1 (Amidation is Key): The parent acid (ACID-01) is inactive, while all amide derivatives show some activity, confirming the importance of modifying the carboxylate.

  • Observation 2 (Lipophilicity/Size is Favorable): Increasing the alkyl chain length from methyl (AMD-01) to butyl (AMD-02) increases potency. The bulky, lipophilic cyclohexyl (AMD-04) and benzyl (AMD-06) groups provide the highest potency. This suggests the R-group is binding in a hydrophobic pocket.

  • Observation 3 (H-Bond Donor is Crucial): The N,N-dimethyl derivative (AMD-03), which lacks an N-H hydrogen bond donor, is significantly less potent than the N-methyl analog (AMD-01). This indicates a critical hydrogen bond interaction between the amide N-H and the target protein.[5]

  • Observation 4 (Polar Groups are Detrimental): Introducing a polar hydroxyl group (AMD-07) dramatically reduces activity, further supporting the hypothesis of a hydrophobic binding pocket at this position.

Next Steps Based on SAR: Based on these initial findings, the next round of synthesis would focus on exploring larger, more complex hydrophobic groups in the R-position (e.g., naphthyl, substituted benzyl rings) while retaining the crucial N-H hydrogen bond donor.

Conclusion

The this compound scaffold is a versatile and promising starting point for medicinal chemistry campaigns. By employing robust synthetic methods, such as the EDC/HOBt coupling protocol detailed herein, diverse libraries of derivatives can be efficiently generated. A systematic approach to biological testing and data analysis allows for the elucidation of clear Structure-Activity Relationships, providing a rational basis for the iterative design of more potent and specific therapeutic agents. This guide serves as a foundational blueprint for researchers to unlock the full potential of this valuable chemical scaffold.

References

  • de Ruiter, A., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Available at: [Link]

  • Ebenezer, O., et al. (n.d.). Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. Retrieved from [Link]

  • Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. Available at: [Link]

  • PubMed. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Available at: [Link]

  • Lee, M., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH National Library of Medicine. Available at: [Link]

  • ResearchGate. (n.d.). Molecular dynamics and structure-activity relationship data provide insights into interactions contributing to isoxazole 1/2-CnAcs1 binding. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Tian, D., et al. (2024). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. NIH National Library of Medicine. Available at: [Link]

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, M., et al. (2022). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2007). Synthesis and biological activity of novel 4,4-dimethylisoxazolidin-3-one derivatives. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Trocoxil, INN-Mavacoxib. Retrieved from [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Cox, S. R. (2010). The pharmacokinetics of mavacoxib, a long-acting COX-2 inhibitor, in young adult laboratory dogs. Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

Sources

The 3,5-Dimethylisoxazole Moiety: A Versatile Scaffold for Probing BRD4 Function

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Researchers

Introduction: Beyond a Simple Building Block

4-(3,5-Dimethylisoxazol-4-yl)benzoic acid has emerged as a critical starting point in the field of chemical biology and drug discovery, particularly in the exploration of epigenetic regulators. While a simple molecule in its own right, its true power lies in its role as a foundational scaffold for the rational design of potent and selective molecular probes. The core of its utility is the 3,5-dimethylisoxazole group, which has been identified as an effective mimic of acetylated lysine (KAc).[1] This property allows molecules built upon this scaffold to competitively bind to bromodomains, protein modules that recognize acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription.

One of the most significant targets for probes derived from this scaffold is the Bromodomain and Extra-Terminal (BET) family of proteins, especially BRD4.[2] BRD4 is a key transcriptional co-activator implicated in the expression of oncogenes such as c-MYC, making it a high-priority target in cancer research.[3][4] This document provides a comprehensive guide for researchers on how to leverage the this compound scaffold to develop and characterize molecular probes targeting BRD4, from initial design and synthesis to in-depth cellular and biochemical evaluation.

Physicochemical Properties of the Core Scaffold

Before delving into the synthesis of derivatives, it is essential to understand the properties of the parent molecule, this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[5]
Molecular Weight 217.22 g/mol [5]
Appearance Solid-
CAS Number 212515-76-9-
Predicted XlogP 2.3[5]

Rationale for Use as a BRD4 Probe Scaffold

The design of molecular probes based on this compound is underpinned by a clear structure-activity relationship (SAR) logic. The 3,5-dimethylisoxazole moiety acts as the "warhead," mimicking acetylated lysine to bind within the bromodomain's recognition pocket. The benzoic acid portion serves as a versatile linker, allowing for the attachment of various chemical groups to enhance potency, selectivity, and pharmacokinetic properties.

cluster_0 Probe Design Strategy Scaffold This compound KAc_Mimic 3,5-Dimethylisoxazole (Acetyl-lysine Mimic) Scaffold->KAc_Mimic Linker Benzoic Acid (Linker) Scaffold->Linker BRD4_Target BRD4 Bromodomain KAc_Mimic->BRD4_Target Binds to KAc pocket Derivatization Chemical Modifications (Enhance Potency/Selectivity) Linker->Derivatization Derivatization->BRD4_Target Improves interaction

Caption: Rational design of BRD4 probes.

Synthesis of Derivatives: A General Workflow

The synthesis of potent BRD4 inhibitors from the this compound scaffold typically involves amide bond formation or other coupling reactions to introduce diverse chemical moieties. A general strategy is to first convert the carboxylic acid to a more reactive species, such as an acid chloride, which can then be reacted with a variety of amines or alcohols.[6]

cluster_0 General Synthesis Workflow Start This compound Activation Activation of Carboxylic Acid (e.g., with SOCl₂ or HATU) Start->Activation Coupling Coupling with Amine/Alcohol (R-NH₂ or R-OH) Activation->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Derivative Probe Characterization->Final_Product

Caption: General synthetic workflow for derivatives.

Experimental Protocols: From Biochemical Assays to Cellular Effects

The following protocols provide a comprehensive framework for evaluating the potential of newly synthesized derivatives as BRD4-targeting molecular probes.

Protocol 1: In Vitro BRD4 Binding Affinity Assessment (AlphaScreen)

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a robust, high-throughput method for quantifying the binding of your synthesized compound to the BRD4 bromodomain.[7][8] The assay relies on the proximity of donor and acceptor beads, which generate a signal when brought together by the interaction of a biotinylated histone peptide and a GST-tagged BRD4 protein.[9] A successful inhibitor will disrupt this interaction, leading to a decrease in the AlphaScreen signal.[10]

Materials:

  • GST-tagged recombinant BRD4 bromodomain (BD1 or BD2)

  • Biotinylated histone H4 acetylated peptide

  • Streptavidin-coated Donor beads

  • Anti-GST Acceptor beads

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)[11]

  • Synthesized inhibitor compounds and a positive control (e.g., JQ1)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of your synthesized compounds and the positive control in DMSO. Then, dilute further in Assay Buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Your diluted compound or control.

    • GST-tagged BRD4 protein.

    • Incubate for 15-30 minutes at room temperature.

    • Add the biotinylated histone H4 peptide.

  • Bead Addition:

    • Add the anti-GST Acceptor beads and incubate for 30-60 minutes at room temperature in the dark.

    • Add the Streptavidin-coated Donor beads and incubate for another 30-60 minutes at room temperature in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Calculate the IC₅₀ values by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cellular Target Engagement (NanoBRET™)

To confirm that your compound can enter cells and bind to BRD4 in a physiological context, a Bioluminescence Resonance Energy Transfer (BRET) assay, such as NanoBRET™, is highly recommended.[12][13] This assay measures the proximity of a NanoLuciferase (NanoLuc®)-tagged BRD4 protein and a fluorescently labeled tracer that binds to the bromodomain. A successful compound will compete with the tracer for binding, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-BRD4 fusion protein

  • NanoBRET™ tracer for BRD4

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • Nano-Glo® Live Cell Reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-BRD4 plasmid according to the manufacturer's protocol. Plate the transfected cells in the assay plates and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of your synthesized compounds to the cells and incubate for a defined period (e.g., 2 hours).

  • Tracer Addition: Add the NanoBRET™ tracer to all wells.

  • Substrate Addition: Add the Nano-Glo® Live Cell Reagent to all wells.

  • Signal Detection: Read the plate on a BRET-compatible plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio and determine the IC₅₀ values from the dose-response curves.

Protocol 3: Assessment of Downstream Target Modulation (Western Blot for c-MYC)

A key indicator of successful BRD4 inhibition is the downregulation of its target genes, most notably the proto-oncogene c-MYC.[3][4] Western blotting is a standard method to quantify changes in c-MYC protein levels following treatment with your compound.[14][15]

Materials:

  • Cancer cell line known to be sensitive to BRD4 inhibition (e.g., MV4-11, an acute myeloid leukemia cell line)[1]

  • Cell culture medium and supplements

  • Synthesized inhibitor compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-MYC and anti-GAPDH (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate the cancer cells and allow them to adhere. Treat the cells with various concentrations of your inhibitor compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Re-probe the membrane with the anti-GAPDH antibody to ensure equal loading. Quantify the band intensities to determine the relative decrease in c-MYC protein levels.

Protocol 4: Evaluation of Anti-proliferative Effects (MTT or CellTiter-Glo® Assay)

Ultimately, a successful molecular probe targeting BRD4 in cancer research should exhibit anti-proliferative activity. The MTT assay or the more sensitive CellTiter-Glo® Luminescent Cell Viability Assay can be used to assess the effect of your compound on cell viability and proliferation.[16][17][18][19]

MTT Assay Procedure:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of your compound for 48-72 hours.[17]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[18]

  • Solubilization: Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

CellTiter-Glo® Assay Procedure:

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Addition: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the GI₅₀.

In Vivo Evaluation

For probes showing promising in vitro and cellular activity, in vivo studies in animal models, such as xenograft models using human cancer cell lines, can be conducted to assess their therapeutic potential.[20][21][22] Key endpoints to measure include tumor growth inhibition and overall survival.

Conclusion

The this compound scaffold is a powerful tool for the development of molecular probes targeting BRD4. By following the design principles and experimental protocols outlined in this guide, researchers can effectively synthesize and characterize novel inhibitors to investigate the biological roles of BRD4 and explore its potential as a therapeutic target. The iterative process of design, synthesis, and biological evaluation is crucial for the development of probes with high potency, selectivity, and desirable cellular activity.

References

  • A bead-based proximity assay for BRD4 ligand discovery. PMC - NIH. [Link]

  • Measuring intracellular target engagement at bromodomain BRD4 using... ResearchGate. [Link]

  • Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. PMC - NIH. [Link]

  • Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. PMC - NIH. [Link]

  • Development of BRD4 NanoBRET target engagement assays. ResearchGate. [Link]

  • Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. NIH. [Link]

  • Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition. NIH. [Link]

  • Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Omega. [Link]

  • BRD4 (BD2) Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]

  • Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening. ACS Publications. [Link]

  • BRD4 Assay Service (AlphaScreen). Reaction Biology. [Link]

  • Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. ResearchGate. [Link]

  • Bromodomain 4 inhibition leads to MYCN downregulation in Wilms tumor. PMC - NIH. [Link]

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]

  • BRD4-2 Bromodomain Assay Service (AlphaScreen). Reaction Biology. [Link]

  • Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells. PMC - NIH. [Link]

  • Downregulation of c-myc levels by bromodomain inhibitors. ResearchGate. [Link]

  • Targeting Brd4 for cancer therapy: inhibitors and degraders. PMC - NIH. [Link]

  • Identification of novel natural product inhibitors of BRD4 using high throughput virtual screening and MD simulation. bioRxiv. [Link]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. PMC - NIH. [Link]

  • Western blotting analysis of BRD2, BRD3, and BRD4 proteins, as well as c-Myc and PARP in RS4. ResearchGate. [Link]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. PubMed. [Link]

  • Identification of novel natural product inhibitors of BRD4 using high throughput virtual screening and MD simulation. Journal of Biomolecular Structure and Dynamics. [Link]

  • This compound. PubChem. [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC. [Link]

  • Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. NIH. [Link]

  • Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important structural motif in their work. The synthesis, typically achieved via a Suzuki-Miyaura cross-coupling reaction, is robust yet susceptible to common issues that can impact yield and purity. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate and resolve challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is very low (<30%) or has failed completely. What are the most likely causes and how can I fix it?

Low or no yield in a Suzuki-Miyaura coupling is a common but solvable issue. The problem almost always lies within one of the core components of the catalytic cycle: the catalyst, the starting materials, the base, or the reaction conditions.

Answer: A systematic approach is crucial. Let's break down the potential failure points.

A. Palladium Catalyst Inactivity

  • The "Why": The active catalyst in the Suzuki reaction is Palladium(0). Many common precatalysts, like Pd(OAc)₂, are Palladium(II) and must be reduced in situ. More importantly, the active Pd(0) species is highly sensitive to oxygen, which can oxidize it back to inactive Pd(II), effectively killing the catalyst and halting the reaction.[1]

  • Troubleshooting Protocol:

    • Ensure an Inert Atmosphere: This is non-negotiable. Before adding the catalyst, thoroughly degas your solvent and the reaction vessel. A common and effective method is to bubble argon or nitrogen through the solvent for at least 30 minutes.[2] Alternatively, use several "freeze-pump-thaw" cycles for complete oxygen removal.[3] Maintain a positive pressure of inert gas throughout the reaction.

    • Use High-Quality or Fresh Catalyst: Palladium catalysts can degrade over time, especially if not stored properly. If in doubt, use a freshly opened bottle or a trusted source. Consider using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst that is activated under the reaction conditions.

    • Check Your Ligands: If you are using a separate ligand (e.g., PPh₃, XPhos), ensure it is free of oxides (e.g., PPh₃=O), which can indicate degradation and inhibit catalytic activity.[4]

B. Starting Material Integrity

  • The "Why": The stability of your coupling partners is paramount. Boronic acids are susceptible to decomposition, particularly protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling (two boronic acid molecules coupling together).[1] The reactivity of the aryl halide also plays a key role.

  • Troubleshooting Protocol:

    • Verify Boronic Acid Quality: Use fresh, high-purity (4-carboxyphenyl)boronic acid. Consider using a more stable boronate ester, such as a pinacol ester, which is less prone to decomposition.[3]

    • Confirm Aryl Halide Reactivity: For the Suzuki coupling, the reactivity order of the halide is I > Br > Cl.[3][5] Your starting material, 4-Iodo-3,5-dimethylisoxazole, is ideal due to the high reactivity of the C-I bond.[6][7] Ensure its purity via NMR or LC-MS before starting.

    • Stoichiometry Check: While a 1:1 ratio is theoretical, it is common practice to use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent to drive the reaction to completion.

C. Suboptimal Base or Solvent Choice

  • The "Why": The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8] The solvent system must solubilize the reagents and allow the reaction to reach the necessary temperature.

  • Troubleshooting Protocol:

    • Base Selection: If a mild base like Na₂CO₃ is failing, consider screening stronger bases. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often more effective.[2] Cs₂CO₃ is particularly useful for difficult couplings.

    • Solvent System Screening: A mixture of an organic solvent and water is standard. Popular choices include Dioxane/H₂O, Toluene/EtOH/H₂O, or THF/H₂O.[2] The water is crucial for dissolving the inorganic base and facilitating the formation of the boronate. Ensure your reagents are soluble in the chosen system.

The Suzuki-Miyaura catalytic cycle is a foundational concept in cross-coupling chemistry. Understanding each step is key to effective troubleshooting.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation PdII->Trans R²-B(OR)₂ (Base Activated) PdII_R2 R¹-Pd(II)L_n-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Question 2: My reaction works, but it's messy. How can I minimize side products like the homocoupled biphenyl derivative?

The formation of side products not only reduces the yield of your desired this compound but also complicates purification. The most common side reaction is the homocoupling of the boronic acid.

Answer: Homocoupling arises from the reaction of two boronic acid molecules, often promoted by the presence of oxygen and Pd(II) species.[1]

  • The "Why": If your reaction mixture is not properly degassed, oxygen can facilitate the oxidation of Pd(0) to Pd(II), which can then catalyze the homocoupling pathway. This side reaction consumes your boronic acid, reducing the potential yield of the target product.

  • Troubleshooting Protocol:

    • Rigorous Degassing: As mentioned previously, this is the most critical preventative measure. Ensure your solvent and reaction setup are free of oxygen before introducing the palladium catalyst.

    • Controlled Catalyst Addition: Add the catalyst to the reaction mixture after it has been thoroughly purged with inert gas. Some protocols suggest adding the catalyst last to a pre-mixed and purged solution of all other reagents.[2]

    • Temperature Management: While higher temperatures can increase the reaction rate, they can also sometimes promote side reactions. Monitor the reaction by TLC or LC-MS and aim for the lowest temperature that allows for efficient conversion to the product.

Below is a troubleshooting workflow to systematically address low-yield issues.

Troubleshooting_Workflow start Low Yield / No Reaction q_inert Is atmosphere inert? (Degassed, N₂/Ar) start->q_inert a_inert_no Action: Degas solvent & use inert gas blanket q_inert->a_inert_no No q_catalyst Catalyst & Ligand Quality? q_inert->q_catalyst Yes a_inert_no->q_catalyst a_catalyst_no Action: Use fresh catalyst/ligand. Consider a different ligand. q_catalyst->a_catalyst_no No q_base Is base effective? q_catalyst->q_base Yes a_catalyst_no->q_base a_base_no Action: Screen stronger bases (K₂CO₃, Cs₂CO₃, K₃PO₄) q_base->a_base_no No q_sm Starting Material Purity? q_base->q_sm Yes a_base_no->q_sm a_sm_no Action: Check purity (NMR). Use fresh boronic acid. q_sm->a_sm_no No end_node Re-run Experiment & Monitor q_sm->end_node Yes a_sm_no->end_node

Caption: A decision-tree workflow for troubleshooting low-yield Suzuki reactions.

Question 3: I have obtained a product, but purification is difficult due to persistent impurities. What is the best purification strategy?

Purification can be challenging, especially if side reactions were not minimized. The acidic nature of the benzoic acid moiety in your target compound is a powerful tool for purification.

Answer: A multi-step purification strategy involving an acid-base extraction followed by chromatography or recrystallization is highly recommended.

  • The "Why": Your product, this compound, is an acid. Most common impurities from a Suzuki reaction (e.g., homocoupled byproducts, unreacted 4-Iodo-3,5-dimethylisoxazole) are neutral. This difference in chemical properties can be exploited for separation.

  • Detailed Purification Protocol (Acid-Base Extraction):

    • Dissolution: After the reaction is complete, quench it and remove the organic solvent under reduced pressure. Dissolve the crude residue in an organic solvent like ethyl acetate (EtOAc).

    • Base Wash: Transfer the EtOAc solution to a separatory funnel and wash it with a basic aqueous solution, such as 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃). Your acidic product will be deprotonated and move into the aqueous layer as its sodium salt, while neutral impurities remain in the organic (EtOAc) layer.

    • Separation: Separate the two layers. Keep the aqueous layer and discard the organic layer (which contains the neutral impurities).

    • Acidification: Cool the basic aqueous layer in an ice bath and slowly acidify it by adding 1M hydrochloric acid (HCl) dropwise until the pH is approximately 2. Your product will become protonated and precipitate out of the aqueous solution as a solid.[9]

    • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts and then dry it thoroughly.

  • Final Polishing: If the product is still not pure enough after the acid-base extraction, it can be further purified by flash column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reaction Parameter Screening

To optimize your reaction and avoid the issues above, systematic screening of key parameters is often necessary. The table below provides a starting point for designing your experiments.

ParameterRecommended Options for ScreeningRationale & Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Pd(PPh₃)₄ is a common Pd(0) source. Pd₂(dba)₃ is often used with an external ligand.[10]
Ligand PPh₃, PCy₃, XPhos, SPhosBuchwald-type ligands (XPhos, SPhos) are often highly effective for challenging couplings.[3][4]
Base (2-3 equiv.) Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃Start with K₂CO₃. Use Cs₂CO₃ or K₃PO₄ for more difficult or sluggish reactions.[2][10]
Solvent System Dioxane/H₂O (4:1), Toluene/H₂O (2:1), THF/H₂O (4:1)The choice of solvent can affect solubility and reaction temperature. All systems require thorough degassing.[2]
Temperature 80 - 110 °CStart around 85-90 °C. Monitor by TLC/LC-MS. Avoid excessively high temperatures to prevent decomposition.[4]

References

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online Forum]. Available at: [Link]

  • Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Chem-Impex. (n.d.). 4-Yodo-3,5-dimetilisoxazol. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Online Forum]. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Online Forum]. Available at: [Link]

  • Chem-Impex. (n.d.). 4-Iodo-3,5-dimethylisoxazole. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. PMC. Available at: [Link]

  • Oakwood Chemical. (n.d.). 4-Iodo-3,5-dimethylisoxazole. Available at: [Link]

  • Scribd. (n.d.). Synthesis of 3,5-Dimethylisoxazole. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Available at: [Link]

  • Organic-Chemistry.org. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

Sources

Technical Support Center: Optimizing Palladium Catalysis for 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing palladium-catalyzed cross-coupling reactions to construct this valuable biaryl compound. The synthesis typically proceeds via a Suzuki-Miyaura coupling between a 4-halo-3,5-dimethylisoxazole and a (4-carboxyphenyl)boronic acid derivative.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.

Q1: My Suzuki coupling reaction is resulting in low to no yield of the desired product. What are the first parameters I should investigate?

A1: A low or zero yield in a Suzuki coupling is a common but solvable issue. A systematic check of the core reaction components is the most efficient troubleshooting approach.[1]

  • Catalyst Activity & Integrity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Ensure your palladium source and phosphine ligand are from a reliable source and have not degraded. The formation of a black precipitate ("palladium black") early in the reaction is a visual indicator of catalyst decomposition.[2]

  • Oxygen Contamination: The Suzuki-Miyaura catalytic cycle is highly sensitive to oxygen, which can lead to the oxidative degradation of phosphine ligands and promote undesirable homocoupling of the boronic acid.[1] Ensure your solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert atmosphere.

  • Reagent Quality: Boronic acids can degrade over time, particularly through protodeboronation, where the C-B bond is cleaved by moisture or acid.[3] It is advisable to use fresh or properly stored boronic acid. If degradation is suspected, consider using the more stable boronate ester (e.g., a pinacol ester) and verify its purity by NMR before use.

  • Base and Solvent Choice: The base is crucial for activating the boronic acid to facilitate transmetalation.[4] Its effectiveness is highly dependent on the solvent system. For instance, an inorganic base like K₂CO₃ or K₃PO₄ requires at least a small amount of water for dissolution and activity. Ensure the base is finely powdered to maximize its surface area, especially in biphasic reactions.[5]

Q2: I'm observing significant formation of palladium black in my reaction vessel. What's causing this catalyst deactivation and how can I prevent it?

A2: The formation of palladium black signifies the aggregation of Pd(0) particles, which fall out of the catalytic cycle, effectively killing your reaction.[2] For this specific synthesis, there are two primary culprits:

  • Coordination-Induced Deactivation: Both the isoxazole nitrogen and the carboxylate group of your substrates can act as ligands, coordinating to the palladium center. This can lead to the formation of stable, inactive complexes or promote aggregation.[3][6] The carboxylate anion, formed under basic conditions, is a particularly common issue.[6]

  • Reaction Conditions: High temperatures or incorrect stoichiometry of the phosphine ligand can lead to ligand dissociation, exposing the "naked" palladium and leading to aggregation.

Solutions:

  • Protect the Carboxylic Acid: The most robust solution is to use (4-(methoxycarbonyl)phenyl)boronic acid or its pinacol ester instead of the free acid. The resulting ester product can be easily hydrolyzed to the final carboxylic acid in a subsequent step. This prevents the formation of the problematic carboxylate during the coupling.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). These ligands form more stable complexes with palladium, accelerating the reductive elimination step and sterically shielding the metal center from inhibitory coordination or aggregation.

  • Use a Weaker Base: If you must use the free carboxylic acid, switch to a milder base. While strong bases like NaOH are problematic, bases like K₃PO₄ or CsF are often more compatible with acid-functionalized substrates.[5][6]

Q3: My main impurity is 4-bromobenzoic acid (from my boronic acid starting material). What side reaction is causing this?

A3: This impurity is the result of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[3] This reaction is often base-mediated and can be a significant issue with electron-rich or heteroaryl boronic acids.[7]

Mitigation Strategies:

  • Use a Boronate Ester: As mentioned, boronate esters (especially pinacol esters) are significantly more resistant to protodeboronation than their corresponding boronic acids.[8][9]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, minimizing water can suppress this side reaction. Using a base like anhydrous, finely powdered K₃PO₄ in a solvent like dioxane or toluene can be effective.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the desired cross-coupling.

Q4: Can the isoxazole ring itself cause problems during the coupling?

A4: Yes. Nitrogen-containing heterocycles like isoxazole can act as inhibitors. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, occupying a coordination site needed for the catalytic cycle to proceed and leading to catalyst deactivation.[3] This is a well-documented issue for substrates bearing N-H groups, and while the isoxazole nitrogen is less basic, it can still interfere.[10] The use of bulky, electron-donating phosphine ligands, as described in A2, is the standard and most effective way to overcome this challenge.

Part 2: Data & Protocols for Success

Optimized Catalyst & Condition Selection

The choice of catalyst, ligand, base, and solvent are interconnected and critical for success. The following table provides a starting point for optimization.

ParameterRecommended ChoiceRationale & Causality
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Both are reliable Pd(0) and Pd(II) precatalysts. Pd₂(dba)₃ is a Pd(0) source and may require less induction time.
Ligand SPhos or XPhosBulky, electron-rich Buchwald ligands. They promote fast oxidative addition and reductive elimination, outcompeting catalyst deactivation pathways caused by substrate coordination.[3]
Boronic Reagent (4-(Methoxycarbonyl)phenyl)boronic acid pinacol esterThe ester protects the problematic carboxylic acid functionality. The pinacol ester form provides enhanced stability against protodeboronation.[6][8][9]
Base K₃PO₄ (finely powdered)A moderately strong base that is highly effective but generally avoids base-induced side reactions or ester hydrolysis.[5]
Solvent System 1,4-Dioxane / H₂O (e.g., 5:1 ratio)A common and effective solvent system that balances polarity for dissolving the various reagents. The water is necessary to solubilize the inorganic base.
Temperature 80-100 °CProvides sufficient thermal energy for the reaction without promoting excessive catalyst decomposition. Monitor by TLC or LC-MS to avoid prolonged heating after completion.
Visualizing the Mechanism and Troubleshooting Path

Understanding the core catalytic cycle and having a logical troubleshooting workflow are essential for efficient problem-solving.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Inputs Pd(0)L2 Active Catalyst Pd(0)L₂ OA Oxidative Addition (Rate-Determining) Pd(0)L2->OA Ar¹-X Pd(II) Ar¹-Pd(II)-X L₂ OA->Pd(II) TM Transmetalation Pd(II)->TM [Ar²-B(OR)₂]⁻ Pd(II)_Ar Ar¹-Pd(II)-Ar² L₂ TM->Pd(II)_Ar RE Reductive Elimination Pd(II)_Ar->RE RE->Pd(0)L2 Catalyst Regeneration Product Product Ar¹-Ar² RE->Product Ar1X Aryl Halide (Ar¹-X) 4-Bromo-3,5-dimethylisoxazole Ar1X->OA Ar2B Boronic Ester (Ar²-B(OR)₂) (4-R-phenyl)boronic ester Ar2B->TM Base Base (e.g., K₃PO₄) Base->TM activates

Caption: The Suzuki-Miyaura Catalytic Cycle.[11][12]

Troubleshooting_Workflow start Experiment Fails: Low or No Yield check_catalyst Is Pd Black visible? start->check_catalyst check_reagents Check Starting Materials by NMR/LC-MS start->check_reagents check_conditions Review Reaction Conditions start->check_conditions pd_black_yes YES: Catalyst Deactivation check_catalyst->pd_black_yes Yes pd_black_no NO: Issue is elsewhere check_catalyst->pd_black_no No reagents_bad Degradation Detected (e.g., Protodeboronation) check_reagents->reagents_bad reagents_good Reagents are Pure check_reagents->reagents_good conditions_bad Suboptimal Base/Solvent/Temp check_conditions->conditions_bad solution_catalyst 1. Use bulky ligand (SPhos). 2. Protect COOH group. 3. Ensure rigorous degassing. pd_black_yes->solution_catalyst solution_reagents 1. Use fresh boronic acid. 2. Switch to pinacol ester. 3. Use anhydrous conditions. reagents_bad->solution_reagents solution_conditions 1. Screen bases (K₃PO₄, Cs₂CO₃). 2. Ensure base is powdered. 3. Optimize temperature. conditions_bad->solution_conditions

Caption: A logical workflow for troubleshooting a failed Suzuki coupling.

Experimental Protocol: A Validated Two-Step Synthesis

This protocol utilizes the more robust ester-protected boronic acid to circumvent common failure modes.

Step 1: Suzuki-Miyaura Coupling

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3,5-dimethylisoxazole (1.0 equiv), (4-(methoxycarbonyl)phenyl)boronic acid pinacol ester (1.1 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 5:1 v/v ratio) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude methyl ester product by flash column chromatography on silica gel.

Step 2: Saponification (Ester Hydrolysis)

  • Dissolution: Dissolve the purified methyl ester from Step 1 in a mixture of THF and methanol (e.g., 3:1 ratio).

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, ~3.0 equiv) and stir at room temperature. Monitor by TLC until the starting ester is consumed.

  • Acidification: Carefully acidify the reaction mixture to pH ~2-3 with cold 1 M HCl. A white precipitate of the desired carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under high vacuum to yield this compound.

References

  • Reddit r/Chempros Community. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

  • NileRed (creator). (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Zhao, J., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science. [Link]

  • Reddit r/Chempros Community. (2022). Formation of palladium black during Suzuki coupling. Reddit. [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Zhao, J., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5, 1574-1578. [Link]

  • Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • Diva-Portal.org. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Cera, G., et al. (2022). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules. [Link]

  • Reddit r/OrganicChemistry Community. (2021). Do carboxylic acids interfere with Suzukis? Reddit. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Albero, J., et al. The Suzuki-Miyaura reaction after the Nobel prize. University of Alicante. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • National Institutes of Health (NIH). An Avenue to Reach Meta-Substituted Electron-Rich Arenes Exploiting Oxazoline as a Removeable Directing Group. [Link]

  • Vantourout, J. C., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Cera, G., et al. (2022). Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole. Preprints.org. [Link]

  • Royal Society of Chemistry. RSC Advances. [Link]

  • Reddit r/Chempros Community. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • LibreTexts Chemistry. (2020). Palladium catalyzed couplings. [Link]

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Technical Support Center: Navigating Solubility Challenges of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid. This resource is designed to provide in-depth, practical solutions to the common solubility challenges encountered when formulating this compound in aqueous buffers for a variety of experimental assays. Our approach is rooted in foundational chemical principles and backed by established laboratory practices to ensure the integrity and reproducibility of your results.

Understanding the Challenge: The Physicochemical Properties of this compound

This guide will provide a framework for systematically addressing and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my neutral phosphate-buffered saline (PBS) at pH 7.4?

A1: At a neutral pH of 7.4, which is significantly above the predicted pKa of the carboxylic acid group, a substantial portion of the molecules will be in the deprotonated, more soluble carboxylate form.[1] However, the overall solubility might still be limited by the hydrophobic nature of the rest of the molecule. If you are observing poor solubility, it could be due to several factors including the concentration you are trying to achieve, the rate of dissolution, or the presence of other components in your buffer that might suppress solubility. For carboxylic acids, complete dissolution at neutral pH often requires initial preparation of a stock solution at a higher pH.[1]

Q2: I've noticed that the compound dissolves in DMSO, but precipitates when I add it to my aqueous buffer. What is happening?

A2: This is a common phenomenon known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many nonpolar compounds. However, when a concentrated DMSO stock solution is introduced into an aqueous buffer, the DMSO is diluted, and the overall solvent properties of the mixture become more aqueous. If the final concentration of the compound in the buffer exceeds its aqueous solubility limit, it will precipitate out of the solution.

Q3: Can I heat the buffer to dissolve the compound?

A3: Gently warming the solution can increase the rate of dissolution and, in many cases, the solubility. However, this should be done with caution. Prolonged heating or high temperatures can potentially degrade the compound or other components in your assay. It is crucial to first assess the thermal stability of this compound if you choose to use heat. A more reliable and controllable approach is to optimize the formulation using pH adjustments or co-solvents.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides detailed protocols and the scientific rationale behind them to help you systematically troubleshoot and resolve solubility problems.

Issue 1: Compound fails to dissolve in the desired aqueous buffer.

The pH of the buffer is likely below or too close to the pKa of the carboxylic acid, leading to a high proportion of the less soluble, protonated form. The target concentration may also exceed the intrinsic aqueous solubility of the compound at that pH.

dot digraph "Solubility_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Troubleshooting workflow for addressing solubility issues.

This is the most effective and widely used method for dissolving carboxylic acids.[1]

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of this compound.

    • Instead of adding it directly to your final buffer, add it to a smaller volume of deionized water.

    • While stirring, add a small amount of a dilute basic solution, such as 0.1 M NaOH, dropwise.[3]

    • Monitor the dissolution of the solid. The solution will become clear as the compound deprotonates to form its more soluble salt.

    • Aim for a pH that is at least 2 units above the estimated pKa of the compound. For benzoic acid derivatives, a pH of 7-8 is often sufficient for initial solubilization.

  • Adjust to Final Concentration and pH:

    • Once the compound is fully dissolved, you can add this concentrated stock solution to your final buffer system.

    • If necessary, adjust the pH of the final solution back to the desired experimental pH using a dilute acid (e.g., 0.1 M HCl). Be aware that lowering the pH may decrease the solubility, so it is crucial to ensure the final concentration is below the solubility limit at the target pH.

Rationale: By transiently increasing the pH, we convert the carboxylic acid to its highly soluble carboxylate salt. This allows for the preparation of a concentrated stock solution that can then be diluted into the final assay buffer.

Issue 2: Precipitation occurs when the stock solution is added to the final buffer.

The final concentration of the compound in the buffer exceeds its solubility at the final pH, or the introduction of an organic solvent from the stock solution reduces the overall polarity of the buffer, causing the compound to precipitate.

dot digraph "Precipitation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Strategies to prevent precipitation upon dilution of a stock solution.

Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions. [4]

  • Select a Biocompatible Co-solvent: Common choices include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol. The selection will depend on the tolerance of your experimental system to these solvents.

  • Determine the Optimal Co-solvent Concentration:

    • Prepare a series of your final buffer containing different percentages of the chosen co-solvent (e.g., 1%, 2%, 5%, 10%).

    • Add your stock solution of this compound to each of these co-solvent-containing buffers.

    • Observe for any precipitation. The lowest concentration of co-solvent that maintains the solubility of your compound should be used.

Data Summary for Co-solvent Usage:

Co-solventTypical Starting ConcentrationMaximum Tolerated Concentration in Cell-based Assays
DMSO0.1 - 1%Generally < 0.5%
Ethanol1 - 5%Varies, often < 1%
PEG 4005 - 10%Assay dependent

Rationale: Co-solvents reduce the polarity of the aqueous buffer, making it a more favorable environment for hydrophobic molecules, thereby increasing their solubility. [4]

Advanced Troubleshooting: When Standard Methods are Insufficient

For particularly challenging cases, more advanced formulation strategies may be necessary.

  • Use of Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. This is a common technique in drug formulation.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic regions from the aqueous environment and enhancing solubility.

Summary and Key Takeaways

The solubility of this compound in aqueous buffers is primarily governed by pH. By understanding and manipulating this property, researchers can overcome most common solubility challenges.

  • Prioritize pH adjustment: This is the most direct and effective method for dissolving carboxylic acids.

  • Use organic stock solutions judiciously: Be mindful of the final concentration of the organic solvent in your assay to avoid precipitation and potential toxicity.

  • Consider co-solvents for enhanced solubility: They can be a valuable tool when pH adjustment alone is insufficient.

  • Validate your final formulation: Always visually inspect your final solution for any signs of precipitation before use in an experiment.

By following the principles and protocols outlined in this guide, you will be well-equipped to prepare stable, soluble formulations of this compound for your research needs.

References

  • Haque, S. & Shilpi, J. A. (2018). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Journal of Pharmaceutical Sciences, 107(1), 5-18. Available from: [Link]

  • Digital Analysis Corp. (n.d.). pH Adjustment and Neutralization, the basics. Available from: [Link]

  • Li, S., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Molecules, 29(12), 2788. Available from: [Link]

  • Various Authors. (2015). How to adjust pH of the solution from 6 to 7.4?. ResearchGate. Available from: [Link]

  • Khadka, P., et al. (2014). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Young Pharmacists, 6(3), 1-13. Available from: [Link]

  • Gull, A., et al. (2025). Natural Carboxylic Acid-Based Deep Eutectic Solvents: Physi-Cochemical Properties, Biological Activities and Application in Flavonoids Extraction from Walnut Green Peel. Foods, 14(13), 2035. Available from: [Link]

  • Chemistry LibreTexts. (2022). 4.2.3: Structure and Properties of Carboxylic Acids. Available from: [Link]

  • Chemistry LibreTexts. (2023). 17.2: Controlling pH- Buffer Solutions. Available from: [Link]

  • ResearchGate. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Available from: [Link]

  • SciSpace. (n.d.). Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. Available from: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Available from: [Link]

  • Shimadzu. (n.d.). Preparing Buffer Solutions. Available from: [Link]

  • Reddit. (2024). In the real world, diluting a buffer does change the pH, and not necessarily approaching 7.0. What is the real-world answer?. Available from: [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Available from: [Link]

  • ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available from: [Link]

  • Royal Society of Chemistry. (2015). [ N -Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Available from: [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Available from: [Link]

  • Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Aqueous-Organic Mixtures. Available from: [Link]

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Preventing degradation of "4-(3,5-Dimethylisoxazol-4-yl)benzoic acid" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid (CAS 212515-76-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution during experimental workflows. Here, we address common challenges, explain the underlying chemical principles of its degradation, and provide actionable protocols to mitigate these issues.

Understanding the Stability Profile of this compound

The stability of this molecule in solution is dictated by its two primary structural components: the 3,5-dimethylisoxazole ring and the benzoic acid moiety. Understanding their individual liabilities is key to preventing degradation.

The primary point of vulnerability is the isoxazole ring. The nitrogen-oxygen (N-O) bond within this five-membered heterocycle is inherently weak and susceptible to cleavage under several conditions.[1] The benzoic acid group, while generally more stable, influences the compound's solubility and imparts pH-dependent characteristics.

Primary Degradation Pathways

Exposure to non-optimal conditions can initiate one or more degradation pathways. The most common are:

  • Base-Catalyzed Hydrolysis: This is the most significant degradation pathway. In basic environments (pH > 8), the isoxazole ring can undergo hydrolytic cleavage. This process is often accelerated by increased temperature.[2] Studies on similar isoxazole-containing compounds, like leflunomide, show that base-catalyzed ring opening is a primary route of decomposition.[2]

  • Photodegradation: The isoxazole ring is known to be photosensitive. Upon exposure to UV irradiation, the weak N-O bond can break, leading to a rearrangement to an oxazole or other isomeric structures via an azirine intermediate.[3][4] This can lead to a rapid loss of the parent compound and the emergence of unknown impurities in your analytical profile.

  • Oxidative Degradation: While the isoxazole ring is relatively stable against oxidation, the benzoic acid moiety and the methyl groups can be susceptible to strong oxidizing agents. It is crucial to be aware of potential sources of oxidation in your experimental setup.[5]

main This compound (Parent Compound) base Base-Catalyzed Hydrolysis (pH > 8, Heat) main->base uv Photodegradation (UV Light) main->uv oxidants Strong Oxidative Conditions main->oxidants prod_base Ring-Opened Products (e.g., Cyanoenol derivatives) base->prod_base N-O bond cleavage prod_uv Photo-rearranged Isomers (e.g., Oxazoles) uv->prod_uv Isomerization prod_ox Oxidized Derivatives oxidants->prod_ox Oxidation

Caption: Primary degradation pathways for the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, we recommend using anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents offer good solubility and minimize the risk of hydrolysis. For subsequent dilutions into aqueous buffers for experiments, it is critical to control the final pH and minimize the time the compound spends in the aqueous environment, especially if it is not optimally buffered. Always use high-purity, anhydrous-grade solvents to avoid introducing water, which can participate in hydrolysis.

Q2: What is the optimal pH range for maintaining the compound's stability in an aqueous solution?

A2: The compound is most stable in neutral to slightly acidic conditions (pH 4.0 - 7.4).[2] Crucially, you must avoid basic conditions. At a pH above 8.0, the rate of base-catalyzed hydrolysis of the isoxazole ring increases significantly, leading to rapid degradation.[2] When preparing buffer solutions, ensure the final pH is below 7.5. If your experimental conditions require a higher pH, the solution should be prepared fresh immediately before use and used as quickly as possible.

Q3: My solution turned yellow/brown overnight. What happened?

A3: A color change often indicates degradation. The most likely causes are:

  • Photodegradation: If the solution was left exposed to ambient or UV light, photo-rearrangement of the isoxazole ring may have occurred.[3][4]

  • Oxidation: Contamination with oxidizing agents or exposure to air for extended periods at elevated temperatures could also lead to the formation of colored byproducts. Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1][6] Store solutions under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is required.

Q4: How should I store my stock solutions for long-term use?

A4: For long-term storage, we recommend the following:

  • Solvent: Prepare high-concentration stock solutions in anhydrous DMSO.

  • Temperature: Store at -20°C or, for maximum stability, at -80°C.

  • Container: Use amber glass vials with tightly sealed caps to prevent moisture absorption and light exposure.[5][7]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots. This practice prevents degradation that can be introduced by repeated freeze-thaw cycles.

Q5: I see unexpected peaks in my HPLC/LC-MS analysis. Could this be degradation?

A5: Yes, the appearance of new, unexpected peaks is a classic sign of degradation. Based on the known instability of the isoxazole ring, these peaks could correspond to the ring-opened hydrolytic product or photo-isomers.[2][3] To confirm this, we recommend running a forced degradation study (see Protocol 2) on a small sample of your compound. This will help you identify the retention times of the major degradants under specific stress conditions (acid, base, light, oxidation), providing reference points for your analysis.[8][9]

Troubleshooting Guide

Problem Observed Potential Cause(s) Recommended Solution(s)
Precipitate forms in aqueous buffer. 1. Poor solubility of the benzoic acid at acidic pH. 2. The compound is crashing out after dilution from an organic stock.1. Check the pH of your buffer; solubility may decrease at very low pH. 2. Decrease the final concentration of the compound in the aqueous solution. 3. Consider adding a small percentage of a co-solvent (e.g., DMSO, ethanol) to the final buffer, if your experiment allows.
Loss of biological activity or potency. 1. Degradation due to basic pH: The isoxazole ring, critical for activity, has been cleaved.[2] 2. Photodegradation: The compound has isomerized into an inactive form.[4]1. Re-prepare the solution in a buffer with a pH between 4.0 and 7.4. Prepare fresh before each experiment. 2. Protect all solutions from light at all stages of preparation and use. 3. Verify the purity of your stock solution using the HPLC method in Protocol 3.
Inconsistent results between experiments. 1. Variable degradation: Inconsistent storage or handling (e.g., different light exposure times, temperature fluctuations). 2. Repeated freeze-thaw cycles: Aliquots were not used, leading to degradation of the main stock.1. Standardize your solution preparation and handling protocol. Ensure all solutions are treated identically. 2. Prepare single-use aliquots of your stock solution immediately after preparation to avoid freeze-thaw degradation.

Experimental Protocols & Workflows

These protocols are designed to be a self-validating system, allowing you to prepare stable solutions and proactively test for potential degradation in your specific experimental context.

Protocol 1: Preparation of a Stable Stock Solution

This protocol details the steps for creating a stable, high-concentration stock solution for long-term storage.

  • Preparation: In a well-ventilated area, accurately weigh the desired amount of this compound solid.

  • Solvent Addition: Add anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10-50 mM). Use a vortex mixer or sonicate briefly at room temperature to ensure complete dissolution.

  • Initial Quality Control: Immediately after preparation, take a small sample of the stock solution and dilute it for analysis using the HPLC method described in Protocol 3. This establishes a baseline purity (t=0) for future comparisons.

  • Aliquoting & Storage: Dispense the remaining stock solution into single-use aliquots in amber, low-binding microtubes or glass vials.

  • Final Storage: Tightly seal the aliquots and store them at -80°C, protected from light.

Sources

Technical Support Center: Crystallization of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this molecule. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve high-purity, high-quality crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its crystallization behavior?

A1: The crystallization behavior of this molecule is governed by three primary structural features:

  • The Benzoic Acid Moiety: The carboxylic acid group is a strong hydrogen bond donor and acceptor. This promotes the formation of highly stable, hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids.[1][2] This strong dimeric interaction can be a primary driver for crystallization but may also contribute to polymorphism.

  • The Isoxazole Ring: The isoxazole ring contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors. It also contributes to the overall planarity and rigidity of the molecule, which is generally favorable for crystal lattice formation.

  • The Phenyl-Isoxazole Linkage: The rotational freedom around the single bond connecting the phenyl and isoxazole rings introduces conformational flexibility. Different conformers can pack into different crystal lattices, giving rise to a phenomenon known as conformational polymorphism.[1]

Understanding these features is crucial for selecting appropriate solvents and designing crystallization conditions that favor the desired crystal form.

Q2: How do I select a suitable solvent system for the crystallization of this compound?

A2: The ideal solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[3][4] Given the molecule's structure, a systematic approach is recommended.

  • Polarity Matching: The molecule has both polar (carboxylic acid, isoxazole) and non-polar (phenyl ring, methyl groups) regions. Solvents of intermediate polarity, or solvent/anti-solvent mixtures, are often successful.

  • Hydrogen Bonding Capability: Solvents that can interact with the carboxylic acid group (e.g., alcohols, esters) are good candidates. However, solvents that are too strong of a hydrogen bond acceptor may inhibit the formation of the desired acid-acid dimer and hinder crystallization.[5]

  • Initial Screening: A small-scale solubility screen across a range of solvents is the most effective starting point. A suggested list of solvents is provided in Table 1.

The workflow for solvent selection can be visualized as follows:

Solvent_Selection_Workflow cluster_screening Phase 1: Solubility Screening cluster_optimization Phase 2: System Optimization Start Weigh ~10 mg of crude compound into several vials AddSolvent Add solvent dropwise at room temperature Start->AddSolvent CheckSolubility Soluble at RT? AddSolvent->CheckSolubility GoodSolvent Result: Potential 'Good' Solvent (for anti-solvent use) CheckSolubility->GoodSolvent Yes Heat Heat the 'Poor' Solvent vial CheckSolubility->Heat No VaporDiffusion Vapor Diffusion GoodSolvent->VaporDiffusion AntiSolvent Anti-Solvent Addition GoodSolvent->AntiSolvent PoorSolvent Result: Potential 'Poor' Solvent (for single-solvent use) CheckHotSolubility Soluble when hot? Heat->CheckHotSolubility IdealSolvent Result: IDEAL SINGLE SOLVENT CheckHotSolubility->IdealSolvent Yes Insoluble Result: Insoluble (Discard this solvent) CheckHotSolubility->Insoluble No Cooling Cooling Crystallization IdealSolvent->Cooling Evaporation Slow Evaporation IdealSolvent->Evaporation ScaleUp Scale up with Ideal Solvent or Good/Poor Solvent Pair

Caption: Workflow for systematic solvent screening.

Troubleshooting Guide

Problem 1: My compound "oils out" as a liquid phase instead of forming solid crystals.

Causality: Oiling out, or liquid-liquid phase separation, occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in the solvent system. It can also happen if the concentration of the solute is too high, leading to a situation where the nucleation and growth of crystals are kinetically hindered.

Solutions:

  • Reduce the Cooling Rate: A slower cooling rate allows the system to remain in the metastable zone longer, providing more time for orderly crystal nucleation rather than amorphous phase separation. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.[6]

  • Increase Solvent Volume: The solution may be too concentrated. Add a small amount (10-20%) of additional hot solvent to the dissolved sample and re-attempt the cooling process.[7]

  • Change the Solvent System: Switch to a solvent system where the compound has lower solubility. For example, if you are using a highly polar solvent like methanol, try a less polar one like ethyl acetate or a mixture.

  • Introduce Seed Crystals: Adding a seed crystal just as the solution begins to cool can template the growth of the desired crystalline form and bypass the formation of an oil.[8]

Problem 2: No crystals form, even after extended cooling in an ice bath.

Causality: This is a failure of primary nucleation, meaning the energy barrier to form the first stable crystal nucleus has not been overcome.[9][10] This can be due to insufficient supersaturation or the presence of soluble impurities that inhibit nucleation.

Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a nucleation site.[7]

  • Add a Seed Crystal: Introduce a tiny amount of the solid compound (a "seed crystal") into the cold solution. This provides a pre-existing template for crystal growth.[8]

  • Reduce Solvent Volume: It is highly likely that too much solvent was used.[7] Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume), thereby increasing the concentration, and then attempt to cool it again.

  • Use an Anti-Solvent: If you have a concentrated solution of your compound in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until turbidity persists. This rapidly generates a high level of supersaturation.

Problem 3: The crystallization is too fast, yielding only fine powder or very thin needles.

Causality: Rapid crystallization occurs when the level of supersaturation is too high, leading to a very high rate of nucleation.[8] This results in the formation of a large number of small crystals instead of the slow, ordered growth of larger, more perfect ones.

Solutions:

  • Decrease Supersaturation: The most direct solution is to reduce the degree of supersaturation. This can be achieved by adding a bit more solvent to the hot solution before cooling.[7]

  • Slow Down the Cooling Process: Insulate the crystallization vessel. Allow the flask to cool slowly on the benchtop, perhaps covered with a beaker to create an insulating layer of air, before any refrigeration.[6] A programmed, slow cooling ramp in a controlled reactor is ideal if available.

  • Consider a Different Solvent: The solubility curve in the chosen solvent might be too steep. A solvent with a shallower solubility-temperature profile will lead to a more controlled crystallization process.

Problem 4: The yield of my recrystallization is very low (< 50%).

Causality: A low yield can be attributed to several factors during the crystallization process.

Solutions:

  • Excess Solvent: This is the most common cause. Too much solvent will keep a significant portion of your compound dissolved in the mother liquor even at low temperatures.[7] To check this, take a drop of the filtrate (mother liquor) on a watch glass and let it evaporate. A large amount of solid residue indicates significant product loss. You can recover this by concentrating the mother liquor to obtain a second crop of crystals.

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step to remove insoluble impurities, significant mass can be lost. Ensure the filtration apparatus is pre-heated.

  • Incomplete Cooling: Ensure the crystallization mixture has been cooled sufficiently for an adequate amount of time to maximize the precipitation of the solid.

  • Washing with the Wrong Solvent: Do not wash the filtered crystals with the crystallization solvent at room temperature, as this will redissolve some of the product. Wash with a small amount of ice-cold solvent.

Problem 5: I suspect I have a polymorphic mixture. How can I control which crystal form I get?

Causality: Polymorphism is the ability of a compound to exist in more than one crystal structure.[11] For molecules like this compound, different polymorphs can arise from different hydrogen bonding patterns or molecular conformations.[1][2] The formation of a specific polymorph is kinetically and thermodynamically controlled.

Solutions:

  • Control the Solvent: Different solvents can favor different polymorphs. A systematic screen using solvents with varying polarities and hydrogen bonding capabilities (see Table 1) is essential. For example, a protic solvent like methanol may yield a different form than an aprotic solvent like acetonitrile.

  • Control the Temperature and Supersaturation: The rate of cooling and the level of supersaturation are critical. Fast cooling from a highly supersaturated solution often yields a metastable (less stable) kinetic polymorph. Slow cooling from a solution with low supersaturation is more likely to produce the thermodynamically stable form.

  • Seeding: Seeding with a crystal of the desired polymorph is the most reliable way to ensure its formation.

  • Slurry Experiments: Stirring a mixture of polymorphs in a solvent at a controlled temperature will, over time, lead to the conversion of the less stable forms into the most stable form at that temperature. This is a common method to identify the thermodynamic polymorph.

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Place approximately 10-15 mg of this compound into each of several small vials.

  • To each vial, add a different solvent (see Table 1) dropwise at room temperature, vortexing between additions, until the solid dissolves or a volume of 0.5 mL is reached.

  • Observation 1: If the solid dissolves completely at room temperature, the solvent is a "good" solvent, suitable for anti-solvent crystallization or vapor diffusion.

  • If the solid does not dissolve, heat the vial to the boiling point of the solvent.

  • Observation 2: If the solid dissolves upon heating, this is a potential single-solvent system for cooling crystallization. Allow it to cool slowly to room temperature and then in an ice bath to observe crystal formation.

  • Observation 3: If the solid does not dissolve even when hot, the substance is likely insoluble in that solvent, making it a potential "anti-solvent."

Protocol 2: Standard Cooling Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., acetonitrile, ethyl acetate, or an ethanol/water mixture) in small portions while heating the mixture to a gentle boil.[3][12]

  • Continue adding the minimum amount of hot solvent until all the solid just dissolves.[4]

  • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop.

  • Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Common Solvents for Crystallization Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)ClassPotential Role
Water10080.1Protic, PolarSingle solvent or anti-solvent
Methanol6532.7Protic, PolarGood solvent
Ethanol7824.5Protic, PolarGood solvent
Acetonitrile8237.5Aprotic, PolarGood solvent
Isopropanol8219.9Protic, PolarSingle solvent
Acetone5620.7Aprotic, PolarGood solvent
Ethyl Acetate776.0Aprotic, Medium PolaritySingle solvent
Dichloromethane409.1Aprotic, Medium PolarityGood solvent
Toluene1112.4Aprotic, Non-polarPotential anti-solvent
Heptane981.9Aprotic, Non-polarAnti-solvent

Note: This table provides general guidance. Experimental solubility testing of this compound is required to determine the optimal system.

Visualization of Troubleshooting Logic

Troubleshooting_Workflow cluster_NoCrystals Troubleshooting: No Crystals cluster_OilOut Troubleshooting: Oiling Out cluster_Powder Troubleshooting: Fine Powder Start Dissolve compound in minimum hot solvent & cool Result Observe Outcome Start->Result Path_NoCrystals No Crystals Form Result->Path_NoCrystals Clear Solution Path_OilOut Compound Oils Out Result->Path_OilOut Liquid Separation Path_Powder Fine Powder / Needles Result->Path_Powder Rapid Solid Formation Path_Success Good Crystals Form Result->Path_Success Slow Solid Formation Sol_Scratch Scratch flask Path_NoCrystals->Sol_Scratch Sol_SlowCool Slow down cooling Path_OilOut->Sol_SlowCool Sol_SlowCool2 Slow down cooling Path_Powder->Sol_SlowCool2 Sol_Seed Add seed crystal Sol_Scratch->Sol_Seed Sol_Concentrate Reduce solvent volume Sol_Seed->Sol_Concentrate Sol_AntiSolvent Add anti-solvent Sol_Concentrate->Sol_AntiSolvent Sol_Dilute Increase solvent volume Sol_SlowCool->Sol_Dilute Sol_ChangeSolvent Change solvent Sol_Dilute->Sol_ChangeSolvent Sol_Dilute2 Increase solvent volume (Reduce supersaturation) Sol_SlowCool2->Sol_Dilute2

Caption: Decision tree for troubleshooting common crystallization failures.

References

  • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. UMSL. [Link]

  • COMSOL. (n.d.). Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer. COMSOL. [Link]

  • COMSOL Multiphysics. (n.d.). Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer. [Link]

  • Wollacott, R. (2021). A beginner's guide to macromolecular crystallization. The Biochemist. [Link]

  • Hou, J., et al. (2017). 4-(3-Chloroanilino)benzoic acid. IUCrData. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Shi, D., et al. (2018). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. [Link]

  • Spingler, B., et al. (n.d.). Guide for crystallization. University of Zurich. [Link]

  • University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. UCI. [Link]

  • Jeromen, A., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Pharmaceutics. [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]

  • Toth, M. E., et al. (2021). Conformational polymorphism of 3-(azidomethyl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Yu, F., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm. [Link]

Sources

Technical Support Center: 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-(3,5-Dimethylisoxazol-4-yl)benzoic acid." This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity. As a key building block in the synthesis of advanced pharmaceutical agents, including potent BRD4 inhibitors, its purity is paramount for reliable downstream applications.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this molecule, which is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My final product has a low and broad melting point. What does this indicate?

A low and broad melting point is a classic sign of impurities. Pure crystalline solids typically have a sharp melting point (a range of 1-2 °C). The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and wider melting range.

Q2: I'm observing multiple spots on my Thin-Layer Chromatography (TLC) plate after the reaction. What are they likely to be?

Given the common Suzuki-Miyaura synthesis route for this compound, the extra spots are likely one or more of the following common byproducts:

  • Starting Materials: Unreacted 4-halobenzoic acid or (3,5-dimethylisoxazol-4-yl)boronic acid.

  • Homocoupling Products: Biphenyl-4,4'-dicarboxylic acid (from the benzoic acid derivative) or 4,4'-bi(3,5-dimethylisoxazole) (from the boronic acid).[3]

  • Protodeboronation Product: 3,5-dimethylisoxazole, formed by the cleavage of the C-B bond of the boronic acid starting material.[3]

  • Dehalogenation Product: Benzoic acid, from the reduction of the 4-halobenzoic acid starting material.[3]

You can tentatively identify these by "co-spotting" your TLC plate—placing a spot of your crude mixture next to a spot of the starting material on the same baseline. If one of the impurity spots has the same retention factor (Rf) as a starting material, you have likely identified it.

Q3: What is the most straightforward first step to purify my crude solid product?

For a carboxylic acid like this one, an acid-base extraction is an excellent and highly effective initial purification step.[4][5] This technique specifically separates acidic compounds from any neutral or basic impurities, such as homocoupling byproducts or residual solvents.

Q4: My NMR spectrum is showing unexpected peaks. How can I assign them?

First, compare the spectrum to the known spectra of your starting materials. Aromatic protons from unreacted starting materials or biphenyl-type homocoupling products are common culprits. Signals from residual solvents used in the reaction or workup (e.g., dioxane, THF, toluene) are also frequently observed.

Q5: Is recrystallization a suitable purification method for this compound?

Absolutely. Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found.[6][7] The key is to find a solvent (or solvent system) in which the desired compound is highly soluble when hot but poorly soluble when cold, while the impurities remain soluble at cold temperatures.

Q6: When should I resort to using column chromatography?

Column chromatography should be considered when simpler methods like acid-base extraction and recrystallization fail to provide the desired purity.[8][9] This is often the case when impurities have very similar solubility profiles and polarity to the target compound, making them difficult to separate by other means. It is particularly useful for removing closely related structural analogs, such as homocoupling byproducts.

Troubleshooting and Purification Guides

This section provides detailed, step-by-step protocols for the most effective purification techniques for this compound.

Guide 1: Purification via Acid-Base Extraction

Causality & Principle: This method leverages the acidic nature of the carboxylic acid group. By treating the crude product mixture with a weak base, the target compound is deprotonated to form a water-soluble sodium carboxylate salt. Neutral organic impurities (e.g., homocoupling byproducts, solvent residues) will remain in the organic layer and can be physically separated. Subsequent re-acidification of the aqueous layer will protonate the carboxylate, causing the pure product to precipitate out of the solution.[10][11][12]

  • Dissolution: Dissolve the crude solid (~1.0 g) in a suitable organic solvent like ethyl acetate or diethyl ether (20-30 mL) in a separatory funnel. Ensure all solids are fully dissolved.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL) to the separatory funnel.

    • Expert Insight: A weak base like sodium bicarbonate is preferred over a strong base like sodium hydroxide (NaOH) to minimize the risk of any potential side reactions, although for this specific molecule, NaOH is often acceptable.[10]

  • Mixing & Separation: Stopper the funnel and shake vigorously for 30-60 seconds, frequently venting to release CO₂ pressure that builds up. Allow the layers to separate completely.

  • Isolate Aqueous Layer: Drain the lower aqueous layer (which now contains your product as a sodium salt) into a clean Erlenmeyer flask.

  • Repeat Extraction: Add another portion of the NaHCO₃ solution (15-20 mL) to the organic layer remaining in the funnel. Shake again and combine the aqueous layer with the first extract. This ensures complete recovery of the product.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). A white precipitate of your purified product should form.[5][10]

  • Collection: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Allow the solid to dry completely under vacuum or in a desiccator.

start Crude Product (in Organic Solvent) bicarb Add aq. NaHCO3 & Shake start->bicarb sep Separate Layers bicarb->sep org_layer Organic Layer (Neutral Impurities) sep->org_layer Discard aq_layer Aqueous Layer (Product as Salt) sep->aq_layer acidify Acidify with HCl to pH 1-2 aq_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Vacuum Filtration precipitate->filter pure_product Pure Solid Product filter->pure_product

Caption: Workflow for purifying carboxylic acids via acid-base extraction.

Guide 2: Purification via Recrystallization

Causality & Principle: Recrystallization is a technique based on the differential solubility of a compound in a given solvent at different temperatures.[7] An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after filtration).[13]

Choosing the right solvent is the most critical step for successful recrystallization. Below are some suggested solvents to screen for this compound, based on its aromatic carboxylic acid structure.

SolventBoiling Point (°C)Characteristics & Rationale
Ethanol/Water 78-100Excellent choice. The compound should dissolve well in hot ethanol. Water can be added as an anti-solvent to the hot solution until turbidity appears, then redissolved with a drop of ethanol before cooling.
Methanol 65Similar to ethanol, often provides good solubility when hot and reduced solubility when cold.
Isopropanol 82A slightly less polar alcohol that can offer a different solubility profile.
Acetic Acid 118Aromatic carboxylic acids are often highly soluble in hot acetic acid and will crystallize upon cooling. Residual acetic acid must be thoroughly removed during drying.
Toluene 111A non-polar solvent. The compound may have lower solubility, but this can be ideal for recrystallization if it dissolves sufficiently when hot.
  • Solvent Test: In a small test tube, add a small amount of your crude product (~20-30 mg) and a few drops of the chosen solvent. Heat the mixture. If it dissolves, cool it in an ice bath to see if crystals form. This helps confirm your solvent choice.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to just cover the solid. Heat the mixture to boiling (using a hot plate) with stirring. Continue adding small portions of hot solvent until all the solid has just dissolved.

    • Expert Insight: Adding excess solvent will reduce your final yield.[13]

  • Hot Filtration (if needed): If you observe any insoluble impurities (e.g., dust, palladium black), you must perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Troubleshooting: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a tiny "seed crystal" of pure product.[13]

  • Collection & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and then dry them thoroughly to remove all traces of the solvent.

start Slow Cooling Complete check_crystals Crystals Formed? start->check_crystals collect Collect via Filtration check_crystals->collect Yes no_crystals No Crystals check_crystals->no_crystals No troubleshoot Troubleshoot no_crystals->troubleshoot scratch Scratch Inner Flask Wall troubleshoot->scratch seed Add Seed Crystal troubleshoot->seed concentrate Evaporate Some Solvent troubleshoot->concentrate scratch->check_crystals seed->check_crystals concentrate->check_crystals

Caption: Decision-making process if crystallization does not initiate.

Guide 3: Purification via Flash Column Chromatography

Causality & Principle: This technique separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (an organic solvent or solvent mixture).[8] Less polar compounds travel through the column more quickly, while more polar compounds have stronger interactions with the silica gel and elute more slowly.[9]

Expert Insight: Carboxylic acids can be challenging to purify on silica gel. The acidic protons can interact strongly with the silica, leading to significant "streaking" or tailing of the spot on TLC and poor separation in the column. To mitigate this, a small amount (0.5-1%) of an acid, like acetic acid or formic acid, is often added to the eluent. This protonates the silica surface and the carboxylate, ensuring the compound remains in its neutral form and moves more cleanly down the column.[14]

  • TLC Analysis & Eluent Selection: First, determine the optimal mobile phase (eluent) using TLC. Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Add ~1% acetic acid to the solvent mixture. The ideal eluent system should give your desired product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes). Carefully pour this slurry into your column and use pressure or gravity to pack it into a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin running the column with your chosen eluent system. Start with a less polar mixture and gradually increase the polarity if necessary (gradient elution) to move your compound down the column.

  • Fraction Collection: Collect the eluting solvent in a series of labeled test tubes (fractions).

  • Analysis: Analyze the collected fractions using TLC to determine which ones contain your pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.

start Select Eluent (via TLC analysis) pack Pack Column with Silica Gel start->pack load Load Crude Sample pack->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (via TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Standard workflow for purification by flash column chromatography.

References

  • Wikipedia contributors. (2024). Acid–base extraction. Wikipedia, The Free Encyclopedia. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?[Link]

  • Chemistry Junction. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. [Link]

  • Google Patents. (n.d.).
  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. National Center for Biotechnology Information. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • Wang, L., et al. (2024). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Chemistry, 12, 1386617. National Center for Biotechnology Information. [Link]

  • Starościk, R., & Giebułtowicz, J. (1998). Chromatographic separations of aromatic carboxylic acids. Acta Poloniae Pharmaceutica, 55(6), 499-511. National Center for Biotechnology Information. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?[Link]

  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]

  • Wikipedia contributors. (2024). Recrystallization (chemistry). Wikipedia, The Free Encyclopedia. [Link]

  • The Organic Chemistry Tutor. (2022). Recrystallization and Melting Point Analysis. YouTube. [Link]

  • Zhang, H., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800088. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]

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Enhancing the cell permeability of "4-(3,5-Dimethylisoxazol-4-yl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Enhancing the Cell Permeability of "4-(3,5-Dimethylisoxazol-4-yl)benzoic acid"

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with "this compound" and similar carboxylic acid-containing small molecules. This resource is designed to provide in-depth troubleshooting and practical guidance for overcoming cell permeability challenges, a common hurdle in translating promising compounds into effective intracellular agents.

Introduction: The Permeability Challenge with Carboxylic Acids

"this compound" possesses a carboxylic acid moiety, a functional group that is often critical for target engagement but can be a significant liability for cell entry.[1][2] At physiological pH, this group is typically ionized (deprotonated), increasing the molecule's polarity and hydrophilicity, which in turn impedes its ability to passively diffuse across the lipophilic cell membrane.[1][2][3] This guide will walk you through a logical progression of strategies to diagnose and address poor cell permeability.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Here we address the most common initial questions and concerns researchers face when encountering permeability issues with this compound.

Q1: My compound, "this compound," is active in my biochemical assay but shows no effect in my cell-based assay. Is this a permeability issue?

A1: It is highly likely. A discrepancy between biochemical and cellular activity is a classic indicator of poor cell permeability. The carboxylic acid group on your compound is the most probable cause.[1][2] To confirm this, you should proceed with a formal permeability assessment.

Q2: What are the essential physicochemical properties of "this compound" that I should be aware of?

A2: Understanding the molecule's intrinsic properties is the first step in troubleshooting.

PropertyValue/InformationSource
Molecular Formula C₁₂H₁₁NO₃[4]
Molecular Weight 217.22 g/mol
Predicted XlogP 2.3[4]
InChI Key GDLMOSFOLPYNIR-UHFFFAOYSA-N[4]
Physical Form Solid

The predicted XlogP of 2.3 suggests a moderate lipophilicity. However, the presence of the ionizable carboxylic acid means that at physiological pH (~7.4), the molecule will be largely in its charged, less permeable form.

Q3: What are the go-to initial assays to quantitatively measure the permeability of my compound?

A3: A tiered approach is most effective:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[5][6][7] It's an excellent first screen to determine if the molecule can passively cross a lipid barrier without the complexities of cellular transporters.[5][7]

  • Caco-2 Permeability Assay: This is the gold standard cell-based assay. It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal epithelium.[8][9][10] This assay can measure both passive diffusion and active transport processes, including efflux.[6][7][9]

A low PAMPA value suggests a fundamental issue with passive diffusion. If the PAMPA value is reasonable but the Caco-2 permeability is low, it may indicate that the compound is a substrate for cellular efflux pumps.[6][7]

Q4: I suspect my compound is being actively pumped out of the cells. How can I confirm this?

A4: The Caco-2 assay is the ideal tool for this. You need to perform a bi-directional permeability assay , measuring transport from the apical (A) to basolateral (B) side and from B to A.[9][10]

  • Efflux Ratio (ER): Calculated as Papp(B-A) / Papp(A-B).

  • Indication of Efflux: An ER greater than 2 is a strong indicator that your compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[11][12]

To further confirm, you can run the assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[11][12] A significant reduction in the efflux ratio with the inhibitor present validates that your compound is an efflux substrate.[11]

Part 2: In-Depth Troubleshooting Guides & Optimization Strategies

If the initial FAQs confirm a permeability issue, the following guides provide detailed strategies to enhance the cellular uptake of "this compound".

Guide 1: Prodrug Strategies - Masking the Carboxylic Acid

The most direct way to improve the permeability of a carboxylic acid-containing compound is to temporarily mask the problematic functional group.[1][13][14] This is achieved by converting it into an ester prodrug, which is more lipophilic and can more easily cross the cell membrane. Once inside the cell, endogenous esterases cleave the ester, releasing the active parent compound.[15]

Q: What type of ester should I make?

A: Simple alkyl esters (e.g., methyl or ethyl esters) are a common starting point.[15] These can be readily synthesized and are often good substrates for intracellular esterases. More complex esters can be designed for targeted release or to modulate the rate of hydrolysis.

Experimental Workflow: Synthesis and Evaluation of an Ethyl Ester Prodrug

G cluster_synthesis Synthesis cluster_evaluation Evaluation Start This compound Reaction Esterification Reaction (e.g., Fischer Esterification) Start->Reaction Reagents Ethanol, Acid Catalyst (e.g., H₂SO₄) Reagents->Reaction Purify Purification (e.g., Column Chromatography) Reaction->Purify Prodrug Ethyl 4-(3,5-dimethylisoxazol-4-yl)benzoate (Prodrug) Permeability Permeability Assay (PAMPA or Caco-2) Prodrug->Permeability CellAssay Cell-Based Activity Assay Prodrug->CellAssay Stability Esterase Stability Assay (Cell Lysate/Plasma) Prodrug->Stability Purify->Prodrug Permeability->CellAssay Confirm improved uptake Stability->CellAssay Confirm conversion to active drug

Caption: Workflow for prodrug synthesis and evaluation.

Step-by-Step Protocol: Esterase Stability Assay

  • Prepare Cell Lysate: Culture the target cells (e.g., HeLa, HEK293) and harvest them. Resuspend the cell pellet in a suitable buffer (e.g., PBS) and lyse the cells by sonication or freeze-thaw cycles. Centrifuge to pellet cell debris and collect the supernatant (cytosolic fraction).

  • Incubation: Incubate the ethyl ester prodrug (e.g., at 10 µM) with the cell lysate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench Reaction: Stop the enzymatic reaction by adding an excess of cold acetonitrile.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the disappearance of the prodrug and the appearance of the parent carboxylic acid.

  • Calculate Half-life: Determine the rate of hydrolysis and the half-life of the prodrug in the presence of intracellular esterases.

Expected Outcome: A successful prodrug will show significantly enhanced permeability in the Caco-2 assay and will be efficiently converted back to the active parent compound in the cell-based activity and stability assays.

Guide 2: Formulation Strategies - Improving Solubility and Permeation

If chemical modification is not desirable, formulation strategies can be employed to enhance the apparent solubility and permeability of the parent compound.[14][16][17]

Q: My compound has poor aqueous solubility in addition to low permeability. What formulation approach can address both issues?

A: Cyclodextrin Complexation is an excellent choice. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate poorly soluble drugs, like your compound, forming inclusion complexes that increase aqueous solubility and can enhance permeability.[18][19][20]

Mechanism of Cyclodextrin-Mediated Permeability Enhancement

G cluster_membrane Cell Membrane (Lipophilic) cluster_aqueous Aqueous Extracellular Space cluster_cytosol Cytosol Drug_permeates Drug ->Drug_permeates Drug partitions into membrane Drug Drug (Poorly Soluble) Complex Drug-CD Complex (Soluble) Drug->Complex CD Cyclodextrin (Hydrophilic Exterior) CD->Complex Complex-> Increased concentration gradient at membrane surface

Caption: Cyclodextrins increase the aqueous concentration of the drug at the cell surface.

Recommended Cyclodextrins for Initial Screening:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[18]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative, often shows excellent solubilizing capacity.[21]

  • Randomly methylated-β-cyclodextrin (RAMEB): Has demonstrated strong efficacy in enhancing the permeability of various compounds.[21]

Step-by-Step Protocol: Caco-2 Permeability Assay with Cyclodextrin Formulation

  • Prepare Formulations: Prepare dosing solutions of "this compound" (e.g., 100 µM) in transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4) with and without various concentrations of HP-β-CD (e.g., 1%, 2%, 5% w/v).

  • Cell Monolayer Preparation: Seed Caco-2 cells on Transwell® filter inserts and culture for 21 days to allow for differentiation and monolayer formation.[11]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values indicating confluent, intact monolayers (typically >200 Ω·cm²).[11][22]

  • Permeability Experiment:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solutions (with and without HP-β-CD) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

  • Sampling: At specified time points (e.g., 2 hours), take samples from both the apical and basolateral compartments.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Use the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration in the donor compartment.

Expected Outcome: A significant increase in the Papp value for the formulations containing cyclodextrin compared to the control (drug alone), demonstrating enhanced permeability.

Part 3: Advanced Topics & Considerations

Q: Could co-administration with other molecules enhance the permeability of my compound?

A: Yes, this is an emerging area of research. Recent studies have shown that small-molecule anion transporters, such as certain 1,3-diphenylurea derivatives, can form a host-guest complex with a carboxylate drug.[23][24] This complex, despite being charged, is sufficiently lipophilic to cross the cell membrane, thereby "transporting" the drug inside.[23][24] This could be explored as a novel formulation strategy, though it is more experimental than prodrug or cyclodextrin approaches.

Q: Are there any other cellular factors I should consider?

A: Besides efflux pumps, you should be aware of the potential for metabolism within the Caco-2 cells themselves. While generally lower than in hepatocytes, Caco-2 cells do express some metabolic enzymes. If you observe low recovery of your compound (i.e., the total amount in the apical and basolateral chambers plus the amount in the cell lysate is significantly less than the initial amount), it may indicate intracellular metabolism. This would require further investigation using metabolic stability assays.

This guide provides a structured framework for diagnosing and solving cell permeability issues with "this compound". By systematically evaluating the compound's properties and applying targeted chemical and formulation strategies, researchers can significantly improve its potential as an intracellular probe or therapeutic agent.

References
  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications (RSC Publishing). Available at: [Link]

  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters | Request PDF. ResearchGate. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. Available at: [Link]

  • Caco2 assay protocol. [Source for Caco-2 protocol details]. Available at: [Link]

  • Prodrugs of Carboxylic Acids. Semantic Scholar. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]

  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications (RSC Publishing). DOI:10.1039/D1CC02327F.
  • Prodrugs of Carboxylic Acids | Request PDF. ResearchGate. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Caco-2 permeability assay. Creative Bioarray. Available at: [Link]

  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. [Source for specific cyclodextrin types]. Available at: [Link]

  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP. Available at: [Link]

  • PAMPA Permeability Assay Protocol. Technology Networks. Available at: [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. [Source for general permeability concepts]. Available at: [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available at: [Link]

  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ProQuest. Available at: [Link]

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC - NIH. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC - PubMed Central. Available at: [Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers. Available at: [Link]

  • The importance of efflux pumps in bacterial antibiotic resistance. Oxford Academic. Available at: [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC - PubMed Central. Available at: [Link]

  • Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. MDPI. Available at: [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH. Available at: [Link]

  • Fast Release of Carboxylic Acid inside Cells. PubMed. Available at: [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available at: [Link]

  • drug solubility, membrane permeability, & the efflux ratio. YouTube. Available at: [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Challenges in Permeability Assessment for Oral Drug Product Development. MDPI. Available at: [Link]

  • This compound. PubChemLite. Available at: [Link]

  • Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. NIH. Available at: [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. NIH. Available at: [Link]

  • 4-(Dimethylamino)benzoic acid. PubChem. Available at: [Link]

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. PMC - NIH. Available at: [Link]

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"4-(3,5-Dimethylisoxazol-4-yl)benzoic acid" stability under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the experimental use of this compound. Here, we address common questions and concerns regarding its stability and offer practical solutions and protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under typical experimental conditions?

While the 3,5-disubstituted isoxazole ring is generally considered a stable aromatic system, its stability can be influenced by several factors, particularly pH, temperature, and light.[1][2] The key areas of concern are:

  • Hydrolytic Stability: The isoxazole ring, specifically the N-O bond, can be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures.[1][3] The benzoic acid moiety is comparatively stable but can undergo decarboxylation under harsh thermal conditions.[4]

  • Photostability: Isoxazole rings can undergo photochemical rearrangement or degradation upon exposure to UV light due to the relatively weak N-O bond.[5]

  • Thermal Stability: While the benzoic acid core is robust, the overall molecule's stability at high temperatures should be empirically determined, as degradation may be initiated at the isoxazole ring or the bond connecting the two ring systems.[4]

  • Oxidative Stability: 3,5-disubstituted isoxazoles are generally quite resistant to oxidizing agents.[2] However, the potential for oxidation should not be completely disregarded without experimental validation, especially in the presence of strong oxidants or metal ions.[6]

Q2: I am seeing a loss of my compound in solution over time. What could be the cause?

Several factors could contribute to the degradation of this compound in solution. A systematic approach to troubleshooting is recommended.

  • pH of the Medium: Isoxazole rings can be labile under strongly alkaline conditions.[1] If your buffer or medium is basic, consider if a pH-induced degradation is occurring. A pH stability study is advisable.

  • Solvent Choice: While common organic solvents are generally compatible, ensure there are no reactive impurities. For long-term storage in solution, it is crucial to use high-purity, dry solvents. The solubility of benzoic acid and its derivatives varies significantly across different solvents, which could also impact stability.[7][8]

  • Exposure to Light: If your experimental setup involves prolonged exposure to ambient or UV light, photodecomposition could be a factor.[5] It is best practice to work with and store solutions of the compound in amber vials or protected from light.

  • Temperature: Elevated temperatures can accelerate degradation.[3] If your experiment requires heating, a preliminary thermal stability test is recommended to define the compound's limits.

  • Presence of Contaminants: Trace amounts of metal ions or reactive species in your reagents could catalyze degradation.

The following diagram outlines a logical workflow for troubleshooting compound instability in solution.

troubleshooting_workflow start Compound Loss Detected check_pH Is the solution pH neutral (6-8)? start->check_pH check_light Is the solution protected from light? check_pH->check_light Yes ph_issue Potential pH-induced hydrolysis. check_pH->ph_issue No check_temp Is the experiment run at elevated temp? check_light->check_temp Yes light_issue Potential photodegradation. check_light->light_issue No check_reagents Are all reagents high-purity? check_temp->check_reagents No temp_issue Potential thermal degradation. check_temp->temp_issue Yes reagent_issue Potential catalysis by impurities. check_reagents->reagent_issue No run_ph_study Action: Conduct pH stability study. ph_issue->run_ph_study use_amber_vials Action: Use amber vials and minimize light. light_issue->use_amber_vials run_thermal_study Action: Determine thermal degradation profile. temp_issue->run_thermal_study use_hplc_grade Action: Use high-purity solvents and reagents. reagent_issue->use_hplc_grade

Caption: Troubleshooting workflow for compound instability.

Troubleshooting Guides & Experimental Protocols

Guide 1: Assessing Hydrolytic Stability (Forced Degradation)

This guide provides a step-by-step protocol to evaluate the stability of this compound across a range of pH values, a critical component of forced degradation studies.[6][9]

Objective: To determine the rate of degradation under acidic, neutral, and basic conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer (pH 7.4)

  • HPLC system with a C18 column and UV detector

Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Reaction Mixtures: In separate amber HPLC vials, add a small aliquot of the stock solution to 0.1 M HCl, pH 7.4 buffer, and 0.1 M NaOH to achieve a final concentration of approximately 50 µg/mL.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial, neutralize it if necessary (acid with NaOH, base with HCl), and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. Quantify the peak area of the parent compound.[10]

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition. This will reveal the pH conditions under which the compound is least stable.

Expected Outcome: This study will identify if the compound is susceptible to acid or base hydrolysis. Based on literature for similar isoxazoles, greater instability might be observed under basic conditions.[1]

The following diagram illustrates the workflow for a forced degradation study.

forced_degradation_workflow cluster_stress Stress Conditions start Start Forced Degradation Study prepare_stock Prepare Stock Solution of Compound start->prepare_stock hydrolysis Hydrolysis (Acid, Base, Neutral) prepare_stock->hydrolysis oxidation Oxidation (e.g., H2O2) prepare_stock->oxidation photolysis Photolysis (UV/Vis Light) prepare_stock->photolysis thermal Thermal Stress (Elevated Temperature) prepare_stock->thermal incubation Incubate under Stress Conditions hydrolysis->incubation oxidation->incubation photolysis->incubation thermal->incubation sampling Sample at Time Intervals incubation->sampling analysis Analyze by Stability- Indicating HPLC Method sampling->analysis evaluation Evaluate Degradation Profile and Pathways analysis->evaluation

Caption: Workflow for a comprehensive forced degradation study.

Guide 2: Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended.

Solid Form:

ConditionRecommendationRationale
Temperature Store at 2-8°C or -20°C for long-term storage.Reduces the rate of any potential solid-state degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes risk of oxidative degradation.
Light Store in a light-resistant container.Prevents potential photodecomposition.[5]
Moisture Store in a desiccated environment.Prevents hydrolysis and physical changes to the solid.

In Solution:

ConditionRecommendationRationale
Solvent Use high-purity, anhydrous solvents (e.g., DMSO, DMF, Ethanol).[7]Prevents solvent-mediated degradation.
Storage Store solutions at -20°C or -80°C in single-use aliquots.Minimizes freeze-thaw cycles which can degrade the compound.
pH If aqueous buffers are used, maintain a near-neutral pH (6-8).Avoids pH-induced hydrolysis of the isoxazole ring.[1]
Light Use amber or foil-wrapped vials.Protects from photolytic degradation.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available from: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. SpringerLink. Available from: [Link]

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. PMC - NIH. Available from: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available from: [Link]

  • Isoxazole - Wikipedia. Wikipedia. Available from: [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC - NIH. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available from: [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate. Available from: [Link]

  • (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available from: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]

  • (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. Available from: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. NIH. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available from: [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Available from: [Link]

  • Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. PubMed. Available from: [Link]

  • How to Conduct Forced Degradation Study for Drug Product as per ANVISA? YouTube. Available from: [Link]

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Validation & Comparative

A Comparative Guide to BRD4 Inhibition: JQ1 versus 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and inflammation. The development of small molecule inhibitors that target the acetyl-lysine binding pockets of these proteins has provided powerful tools for both basic research and clinical investigation. This guide offers an in-depth comparison of two such inhibitors: the well-established benchmark compound, JQ1, and a representative of the emerging class of 3,5-dimethylisoxazole-based inhibitors, 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid.

Introduction to BRD4: A Master Transcriptional Regulator

BRD4 is a key epigenetic "reader" that recognizes and binds to acetylated lysine residues on histone tails, a hallmark of active chromatin.[1][2] This interaction tethers transcriptional machinery to specific gene promoters and enhancers, driving the expression of a host of genes critical for cell proliferation and survival, including the notorious oncogene MYC.[3][4] By competitively occupying the acetyl-lysine binding pocket, small molecule inhibitors can displace BRD4 from chromatin, leading to the downregulation of these target genes and subsequent cell cycle arrest and apoptosis in cancer cells.[3][4]

JQ1: The Archetypal BET Inhibitor

JQ1 is a potent, cell-permeable thienotriazolodiazepine that has been instrumental in validating BRD4 as a therapeutic target.[2] It exhibits high-affinity binding to the bromodomains of all BET family members (BRD2, BRD3, BRD4, and BRDT).[2] Its (+)-enantiomer, (+)-JQ1, is the active form, while the (-)-enantiomer serves as a valuable negative control for experiments.[5] The co-crystal structure of (+)-JQ1 with the first bromodomain of BRD4 (BRD4(1)) reveals excellent shape complementarity with the acetyl-lysine binding cavity, explaining its high potency.[6]

The Rise of 3,5-Dimethylisoxazole-Based Inhibitors

The 3,5-dimethylisoxazole moiety has been identified as an effective bioisostere for acetyl-lysine, capable of mimicking the key hydrogen bonding interactions within the bromodomain binding pocket.[7] This has led to the development of a diverse class of BRD4 inhibitors. While direct and extensive biological data for "this compound" specifically is limited in publicly available literature, its structural motif is central to a number of potent BRD4 inhibitors, such as I-BET151.[8][9] This guide will therefore consider the properties of this class of compounds in comparison to JQ1.

Head-to-Head Comparison: JQ1 vs. 3,5-Dimethylisoxazole Analogs

FeatureJQ1Representative 3,5-Dimethylisoxazole Inhibitors (e.g., I-BET151)
Chemical Scaffold Thienotriazolodiazepine3,5-Dimethylisoxazole
Binding Affinity (IC50 for BRD4) ~77 nM (for BRD4(1))[5]Varies, can be in the low nanomolar to micromolar range. For example, I-BET151 has an IC50 of ~790 nM for BRD4.[9][10] More optimized derivatives have shown IC50 values in the low nanomolar range.[11][12]
Selectivity Pan-BET inhibitor (BRD2, BRD3, BRD4, BRDT)Generally pan-BET inhibitors, though some derivatives show selectivity for specific bromodomains.[1]
Mechanism of Action Competitive inhibitor of the acetyl-lysine binding pocketCompetitive inhibitor of the acetyl-lysine binding pocket, with the 3,5-dimethylisoxazole acting as an acetyl-lysine mimetic.[7]
Cellular Activity Potent anti-proliferative effects in various cancer cell lines.[3][4]Demonstrated anti-proliferative activity in cancer cell lines.[12]

Visualizing the Molecules and their Mechanism

cluster_0 JQ1 cluster_1 This compound JQ1 JQ1 DMBA DMBA

Caption: Chemical structures of JQ1 and this compound.

cluster_0 Normal Gene Transcription cluster_1 BRD4 Inhibition BRD4 BRD4 Ac_Histone Acetylated Histone BRD4->Ac_Histone Binds to Transcription Gene Transcription Ac_Histone->Transcription Promotes BRD4_inhibited BRD4 No_Transcription Transcription Blocked BRD4_inhibited->No_Transcription Prevents Binding to Histone Inhibitor JQ1 or This compound Inhibitor->BRD4_inhibited Competitively Binds

Caption: Mechanism of BRD4 inhibition by small molecules.

Experimental Protocols for Inhibitor Characterization

To rigorously compare the efficacy of BRD4 inhibitors, a suite of biochemical and cellular assays is employed. Below are standardized protocols for three key methodologies.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Binding Affinity

This bead-based proximity assay is a high-throughput method to measure the binding of BRD4 to an acetylated histone peptide and the displacement of this interaction by an inhibitor.

start Start add_reagents Add His-tagged BRD4, biotinylated histone peptide, and inhibitor to a microplate start->add_reagents add_beads Add Streptavidin-Donor beads and Ni-NTA-Acceptor beads add_reagents->add_beads incubate Incubate in the dark add_beads->incubate read_signal Read signal on an AlphaScreen-compatible plate reader incubate->read_signal end End read_signal->end start Start treat_cells Treat intact cells with inhibitor or vehicle control start->treat_cells heat_cells Heat cells at a range of temperatures treat_cells->heat_cells lyse_cells Lyse cells and separate soluble and aggregated protein fractions heat_cells->lyse_cells detect_protein Detect soluble BRD4 in the supernatant (e.g., by Western Blot) lyse_cells->detect_protein analyze_data Analyze data to determine thermal stabilization detect_protein->analyze_data end End analyze_data->end

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the test inhibitor or a vehicle control for a specified time (e.g., 1-4 hours).

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes or a PCR plate.

    • Heat the samples across a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Detection:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble BRD4 in each sample using a method such as Western blotting or an immunoassay.

  • Data Analysis:

    • Plot the amount of soluble BRD4 as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.

Conclusion

JQ1 remains a cornerstone for BRD4 research, offering a well-characterized profile and robust performance in a multitude of assays. The 3,5-dimethylisoxazole class of inhibitors, represented here by this compound, presents a promising and chemically distinct alternative. While direct comparative data for this specific molecule is not yet widely available, the performance of related compounds suggests that this scaffold is a fertile ground for the development of potent and potentially more selective BRD4 inhibitors. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of these and other novel BRD4-targeting compounds, facilitating the advancement of epigenetic therapies.

References

  • Tang, H., et al. (2020). BRD4 inhibitor IBET upregulates p27kip/cip protein stability in neuroendocrine tumor cells. Oncotarget, 11(29), 2836–2846.
  • Long, J., et al. (2014). The BET Bromodomain Inhibitor I-BET151 Acts Downstream of Smoothened Protein to Abrogate the Growth of Hedgehog Protein-driven Cancers. Journal of Biological Chemistry, 289(50), 35494–35502.
  • Rana, P., et al. (2022). Small Molecule BRD4 Inhibitors Apabetalone and JQ1 Rescues Endothelial Cells Dysfunction, Protects Monolayer Integrity and Reduces Midkine Expression. Molecules, 27(21), 7453.
  • Resverlogix. (2012). Resverlogix' RVX-208 is the First BET Bromodomain Inhibitor in Clinical Trials. PR Newswire.
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A Senior Application Scientist's Guide to Validating Target Engagement of Novel Bromodomain Inhibitors: A Comparative Analysis of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical target for therapeutic intervention in oncology and inflammatory diseases. BRD4 acts as an epigenetic "reader," recognizing acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to drive the expression of key oncogenes like c-MYC. The discovery of small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of bromodomains has paved the way for a new class of therapeutics.

This guide focuses on a novel compound, 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid , which shares a core structural motif with known BRD4 inhibitors. The 3,5-dimethylisoxazole moiety is a recognized pharmacophore that can effectively occupy the acetyl-lysine binding pocket of BRD4.[1][2] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the target engagement of this and similar compounds. We will objectively compare its performance with the well-characterized pan-BET inhibitor, JQ1 , providing supporting experimental data and detailed protocols for a suite of robust target engagement assays.[3][4][5]

The central dogma of target validation is to unequivocally demonstrate that a compound interacts with its intended molecular target in a relevant biological context.[3][6] This guide will navigate through a multi-tiered approach, from initial biochemical confirmation to cellular and potentially in-vivo target engagement, ensuring a high degree of confidence in the compound's mechanism of action.

Comparative Overview of Target Engagement Methodologies

The selection of an appropriate target engagement assay is contingent on the stage of the drug discovery pipeline, the available resources, and the specific questions being addressed. Here, we compare four industry-standard assays for validating BRD4 engagement.

Assay Principle Throughput Context Key Advantages Limitations
AlphaScreen Proximity-based immunoassay measuring the displacement of a biotinylated histone peptide from a tagged BRD4 protein.[6][7]HighBiochemicalHighly sensitive, amenable to HTS, no-wash format.Prone to interference from colored or light-scattering compounds.
Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature (Tm) upon ligand binding using a fluorescent dye that binds to hydrophobic regions of unfolded proteins.[8][9][10]MediumBiochemicalLabel-free for the protein, rapid, and cost-effective for initial hit validation.Requires purified protein, some compounds may interfere with the dye.
NanoBRET™ Target Engagement Assay Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged BRD4 and a fluorescent tracer in live cells.[11][12][13]Medium to HighCellularQuantifies intracellular target engagement, allows for residence time determination, highly sensitive.Requires genetic modification of the target protein and a specific fluorescent tracer.
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation in cells or cell lysates.[2][14]Low to MediumCellular/LysateLabel-free, uses endogenous protein, provides direct evidence of target binding in a cellular milieu.Can be technically challenging, lower throughput, requires specific antibodies for detection.

Experimental Protocols & Workflows

Biochemical Target Engagement: AlphaScreen

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a robust, high-throughput method to quantify the binding of inhibitors to BRD4.[6][7][15] The assay measures the competition between the test compound and a biotinylated, acetylated histone H4 peptide for binding to a GST-tagged BRD4 protein.

Experimental Workflow:

AlphaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) reagents Prepare Assay Buffer, BRD4(BD1), Biotin-H4 peptide, and Test Compounds add_compound Add Test Compound (e.g., this compound) or JQ1 reagents->add_compound add_brd4 Add GST-BRD4(BD1) add_compound->add_brd4 incubate1 Incubate (30 min, RT) add_brd4->incubate1 add_peptide Add Biotinylated H4 Peptide incubate1->add_peptide incubate2 Incubate (30 min, RT) add_peptide->incubate2 add_beads Add Streptavidin-Donor and GSH-Acceptor Beads incubate2->add_beads incubate3 Incubate (60 min, RT, in dark) add_beads->incubate3 read_plate Read on Alpha-enabled Plate Reader incubate3->read_plate

Caption: AlphaScreen workflow for BRD4 inhibitor screening.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare 1x Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • Dilute GST-tagged BRD4(BD1) and biotinylated tetra-acetylated histone H4 peptide in Assay Buffer to their optimal concentrations (determined via titration experiments).

    • Perform serial dilutions of "this compound" and JQ1 in Assay Buffer.

  • Assay Execution (in a 384-well plate):

    • Add 5 µL of the compound dilutions to the wells.

    • Add 5 µL of the diluted GST-BRD4(BD1) solution and incubate for 30 minutes at room temperature.

    • Add 5 µL of the diluted biotinylated H4 peptide and incubate for another 30 minutes at room temperature.

    • Add 5 µL of a pre-mixed solution of Streptavidin-Donor beads and Glutathione-Acceptor beads.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader. The signal will decrease as the test compound displaces the biotinylated peptide from BRD4.

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ Target Engagement Assay provides a quantitative measure of compound binding to BRD4 within living cells.[11][12][16] This is achieved by measuring the energy transfer between a NanoLuc®-BRD4 fusion protein (donor) and a cell-permeable fluorescent tracer that binds to the BRD4 active site (acceptor).

Experimental Workflow:

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution transfect Transfect HEK293 cells with NanoLuc®-BRD4 vector plate_cells Plate transfected cells into a 96-well white plate transfect->plate_cells add_compound Add Test Compound or JQ1 plate_cells->add_compound add_tracer Add NanoBRET® Tracer add_compound->add_tracer incubate Incubate (2 hours, 37°C) add_tracer->incubate add_substrate Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor incubate->add_substrate read_plate Read Donor (460nm) and Acceptor (618nm) emissions add_substrate->read_plate

Caption: NanoBRET™ workflow for intracellular BRD4 target engagement.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Transfect the cells with a vector encoding for full-length BRD4 fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest and plate the cells in a 96-well, white-bottom plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of "this compound" and JQ1.

    • Add the compounds to the cells.

    • Immediately add the NanoBRET™ tracer at its predetermined optimal concentration.

  • Incubation and Lysis:

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing an extracellular NanoLuc® inhibitor. Add this solution to all wells.

  • Data Acquisition:

    • Read the plate on a luminometer equipped with two filters to measure the donor emission (460nm) and the acceptor emission (618nm).

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission) and plot against compound concentration to determine the IC50.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in a label-free manner within a cellular environment.[2][14] The principle is that a ligand-bound protein will be more resistant to thermal denaturation.

Experimental Workflow:

CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_analysis Analysis of Soluble Fraction treat_cells Treat intact cells with Test Compound or JQ1 wash_cells Wash cells to remove unbound compound treat_cells->wash_cells heat_cells Heat cell aliquots across a temperature gradient wash_cells->heat_cells lyse_cells Lyse cells (freeze-thaw cycles) heat_cells->lyse_cells centrifuge Centrifuge to pellet aggregated proteins lyse_cells->centrifuge collect_supernatant Collect supernatant (soluble protein fraction) centrifuge->collect_supernatant western_blot Analyze BRD4 levels by Western Blot or other immunoassay collect_supernatant->western_blot

Caption: CETSA® workflow to assess thermal stabilization of BRD4.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a human cancer cell line with known BRD4 dependency) to high confluency.

    • Treat the cells with "this compound", JQ1, or a vehicle control for 1-2 hours.

  • Thermal Challenge:

    • Harvest and wash the cells to remove unbound compound.

    • Resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Detection:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Analyze the amount of soluble BRD4 in each sample using Western blotting or another sensitive immunoassay. A stabilizing compound will result in more soluble BRD4 at higher temperatures.

Comparative Data Analysis

To provide a practical context, the following tables summarize hypothetical data from the described experiments, comparing "this compound" (Compound X) with the reference inhibitor, JQ1.

Table 1: Biochemical and Cellular Potency

Compound AlphaScreen IC50 (nM) NanoBRET™ IC50 (nM)
JQ1 85150
Compound X 120250

This data suggests that Compound X binds to BRD4 with slightly lower potency than JQ1 in both biochemical and cellular assays.

Table 2: Thermal Stabilization of BRD4 (CETSA®)

Compound (at 10 µM) Melting Temperature (Tm) in °C Thermal Shift (ΔTm) in °C
Vehicle (DMSO) 48.5-
JQ1 56.2+7.7
Compound X 55.1+6.6

The positive thermal shift for both compounds confirms direct engagement with BRD4 in a cellular context, with JQ1 providing a slightly greater stabilizing effect.

BRD4 Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the central role of BRD4 in gene transcription and how inhibitors like "this compound" and JQ1 disrupt this process.

BRD4_Pathway cluster_nucleus Cell Nucleus Histone Histone Tails Ac Acetylation (Ac) Histone->Ac HATs BRD4 BRD4 Ac->BRD4 binds to PTEFb P-TEFb Complex BRD4->PTEFb recruits PolII RNA Polymerase II PTEFb->PolII phosphorylates Transcription Gene Transcription (e.g., c-MYC) PolII->Transcription initiates Inhibitor Compound X / JQ1 Inhibitor->BRD4 competitively binds, prevents Ac binding

Caption: Mechanism of BRD4 inhibition.

BRD4 recognizes acetylated histones via its bromodomains, recruiting the Positive Transcription Elongation Factor b (P-TEFb). This complex then phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including the oncogene c-MYC. Inhibitors like JQ1 and "this compound" competitively bind to the bromodomains, preventing the recognition of acetylated histones and thereby repressing oncogenic transcription.

Conclusion and Future Directions

This guide provides a robust, multi-faceted strategy for validating the target engagement of "this compound" as a putative BRD4 inhibitor. The presented methodologies—AlphaScreen, NanoBRET™, and CETSA®—offer a hierarchical approach, moving from high-throughput biochemical screening to quantitative confirmation in live cells. The comparative data, benchmarked against the well-validated inhibitor JQ1, allows for a clear assessment of the compound's potency and cellular activity.

Demonstrating target engagement is a critical milestone in drug discovery.[3][6] It provides the mechanistic confidence required to interpret efficacy and safety data, ultimately de-risking the progression of a compound into more complex preclinical and clinical studies. For "this compound," the next logical steps would include assessing its selectivity across the BET family and other bromodomain-containing proteins, as well as advancing to in-vivo pharmacodynamic and efficacy studies in relevant disease models.

References

  • A bead-based proximity assay for BRD4 ligand discovery. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

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  • BRD4 (BD1) Inhibitor Screening Assay Kit. (n.d.). AMSBIO. Retrieved January 17, 2026, from [Link]

  • Selective inhibition of BET bromodomains. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Development of BRD4 NanoBRET target engagement assays. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

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  • Targeting Brd4 for cancer therapy: inhibitors and degraders. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

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  • Achieving theranostic probes targeting BRD3/BRD4 for imaging and therapy of tumor. (2025). PubMed. Retrieved January 17, 2026, from [Link]

  • Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

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  • Protocol for performing and optimizing differential scanning fluorimetry experiments. (2023). National Institutes of Health. Retrieved January 17, 2026, from [Link]

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A Comparative Guide to the Bromodomain Selectivity of 4-(3,5-Dimethylisoxazol-4-yl)benzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Selectivity in Bromodoinhibitor Development

Epigenetic regulation, the intricate dance of chemical modifications that orchestrate gene expression without altering the DNA sequence itself, has emerged as a pivotal area in drug discovery. Among the key players in this process are bromodomains, protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. This "reading" of the epigenetic code is a crucial step in transcriptional activation. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are particularly compelling targets due to their role in the transcription of oncogenes such as c-MYC.

The discovery of small molecules that can competitively inhibit the interaction between bromodomains and acetylated lysines has opened up new avenues for therapeutic intervention in cancer and inflammatory diseases. The 3,5-dimethylisoxazole moiety has been identified as a novel and effective bioisostere of acetyl-lysine, capable of displacing acetylated histone peptides from bromodomains.[1][2] One such compound, 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid, and its derivatives have shown promise as inhibitors of the BET family and CREBBP bromodomains.[1]

However, with 61 identified bromodomains in the human proteome, achieving selectivity is a paramount challenge and a critical determinant of a compound's therapeutic window and potential off-target effects.[3] This guide provides a comprehensive analysis of the selectivity profile of this compound and its close analogs against a panel of bromodomains, offering a comparative perspective with established BET inhibitors. We will delve into the experimental methodologies used to determine selectivity and provide insights into the structural basis for the observed binding profiles.

Selectivity Profile of this compound Analogs

The following table summarizes the inhibitory activity (IC50) of a key analog, (RS)-1-(3-(3,5-Dimethylisoxazol-4-yl)phenyl)ethanol, against several bromodomains. This data is juxtaposed with the well-characterized BET inhibitor, (+)-JQ1, for comparative analysis.

Bromodomain(RS)-1-(3-(3,5-Dimethylisoxazol-4-yl)phenyl)ethanol (Analog of Topic Compound) IC50 (µM)(+)-JQ1 IC50 (nM)
BRD2(1) <5[1][2]50
BRD4(1) <5[1][2]77
CREBBP >50[1]1900

Note: IC50 values are dependent on assay conditions and should be compared with caution.

The data indicates that the 3,5-dimethylisoxazole scaffold exhibits potent inhibitory activity against the first bromodomains of BRD2 and BRD4, key members of the BET family. Importantly, it shows significantly weaker activity against the CREBBP bromodomain, suggesting a degree of selectivity for the BET family. This selectivity is a crucial attribute, as CREBBP is involved in a wide range of cellular processes, and its inhibition could lead to unwanted side effects.

Comparative Analysis with Other BET Bromodomain Inhibitors

To contextualize the selectivity of the this compound scaffold, it is instructive to compare it with other well-known BET inhibitors.

InhibitorPrimary Target(s)Key Selectivity Features
(+)-JQ1 Pan-BET (BRD2, BRD3, BRD4)High affinity for all BET family members, with lower affinity for other bromodomain families.[3]
I-BET762 (Molibresib) Pan-BET (BRD2, BRD3, BRD4)Potent and selective inhibitor of the BET family of proteins.[5]
This compound Analogs BET family (BRD2, BRD4)Demonstrates selectivity for the BET family over CREBBP.[1]

While (+)-JQ1 and I-BET762 are considered pan-BET inhibitors, the 3,5-dimethylisoxazole class of compounds also demonstrates a clear preference for this family. The development of inhibitors with selectivity within the BET family (e.g., for specific bromodomains like BRD4 over BRD2/3) or for other bromodomain families remains an active area of research.

Experimental Methodologies for Determining Bromodomain Selectivity

A robust assessment of inhibitor selectivity relies on well-validated and orthogonal biochemical and biophysical assays. Below are detailed protocols for two widely used methods.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Principle: AlphaScreen is a bead-based, no-wash immunoassay that measures the interaction between a bromodomain and a biotinylated, acetylated histone peptide. The assay relies on the proximity of a Donor and an Acceptor bead. When in close proximity, a singlet oxygen molecule generated by the Donor bead upon laser excitation diffuses to the Acceptor bead, triggering a chemiluminescent signal. A competitive inhibitor will disrupt the bromodomain-peptide interaction, leading to a decrease in signal.

Experimental Workflow Diagram:

AlphaScreen_Workflow cluster_0 Assay Preparation cluster_1 Incubation Steps cluster_2 Data Acquisition & Analysis reagents Prepare Reagents: - Bromodomain Protein (GST-tagged) - Biotinylated Histone Peptide - Test Compound Dilution Series - AlphaLISA GSH Acceptor Beads - AlphaScreen Streptavidin Donor Beads step1 Step 1: Add Bromodomain, Peptide, and Compound to 384-well plate. Incubate. reagents->step1 step2 Step 2: Add AlphaLISA GSH Acceptor Beads. Incubate. step1->step2 step3 Step 3: Add AlphaScreen Streptavidin Donor Beads. Incubate in the dark. step2->step3 read Read plate on an Alpha-enabled plate reader. step3->read analyze Analyze data to determine IC50 values. read->analyze

Caption: AlphaScreen experimental workflow for bromodomain inhibitor screening.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 3x assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • Dilute the GST-tagged bromodomain protein and biotinylated histone peptide to their optimal concentrations (determined through titration experiments) in 1x assay buffer.

    • Prepare a serial dilution of the test compound in 1x assay buffer.

    • Dilute AlphaLISA GSH Acceptor beads and AlphaScreen Streptavidin Donor beads in 1x assay buffer according to the manufacturer's instructions.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the bromodomain protein solution to each well.

    • Add 5 µL of the test compound dilution to the respective wells.

    • Add 5 µL of the biotinylated histone peptide solution to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Bead Addition:

    • Add 5 µL of the diluted AlphaLISA GSH Acceptor beads to each well.

    • Incubate at room temperature for 60 minutes with gentle shaking.

    • Add 5 µL of the diluted AlphaScreen Streptavidin Donor beads to each well under subdued light.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision Multilabel Reader) using standard AlphaLISA settings.

  • Data Analysis:

    • Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. In a typical experiment, a solution of the inhibitor is titrated into a solution of the bromodomain protein, and the heat released or absorbed is measured.

Experimental Workflow Diagram:

ITC_Workflow cluster_0 Sample Preparation cluster_1 ITC Experiment cluster_2 Data Analysis prep Prepare Protein and Ligand: - Dialyze bromodomain protein into buffer. - Dissolve inhibitor in the same buffer. - Degas both solutions. load Load protein into the sample cell and inhibitor into the syringe. prep->load titrate Perform a series of small injections of the inhibitor into the protein solution while monitoring heat changes. load->titrate integrate Integrate the heat pulses to obtain the heat change per injection. titrate->integrate fit Fit the integrated data to a binding model to determine Kd, n, ΔH, and ΔS. integrate->fit

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Detailed Protocol:

  • Sample Preparation:

    • Express and purify the bromodomain protein of interest.

    • Dialyze the protein extensively against the desired assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to ensure buffer matching.

    • Dissolve the inhibitor in the final dialysis buffer. It is critical that the buffer for the protein and inhibitor are identical to minimize heats of dilution.

    • Determine the accurate concentrations of both the protein and the inhibitor.

    • Thoroughly degas both solutions before loading them into the ITC instrument.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the injection parameters (e.g., 19 injections of 2 µL each with a spacing of 150 seconds).

  • ITC Titration:

    • Load the bromodomain solution (e.g., 20 µM) into the sample cell.

    • Load the inhibitor solution (e.g., 200 µM) into the injection syringe.

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Initiate the titration experiment.

  • Data Analysis:

    • Integrate the raw ITC data (power versus time) to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Conclusion: A Promising Scaffold with a Favorable Selectivity Profile

The this compound scaffold represents a promising starting point for the development of potent and selective bromodomain inhibitors. The available data on its close analogs demonstrates a clear selectivity for the BET family of bromodomains over other families, such as CREBBP. This selectivity is a highly desirable characteristic for a therapeutic candidate, as it may translate to a better safety profile.

The experimental methodologies outlined in this guide, including AlphaScreen and Isothermal Titration Calorimetry, provide robust platforms for the comprehensive characterization of the selectivity and binding thermodynamics of this and other classes of bromodomain inhibitors. Further studies, including broad panel screening using platforms like BROMOscan, will be instrumental in fully elucidating the selectivity profile of this compound and guiding the design of next-generation inhibitors with enhanced potency and tailored selectivity.

References

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. [Link]

  • Mirguet, O., et al. (2012). Discovery of I-BET762, a Potent and Selective Pan-BET Bromodomain Inhibitor for the Treatment of Cancer and Inflammatory Diseases. Journal of Medicinal Chemistry, 55(21), 9209–9218. [Link]

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(8), 3217-3227. [Link]

  • Zhang, G., et al. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters, 11(11), 2174-2181. [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • Eurofins Discovery. (n.d.). BROMOscan Bromodomain Profiling. [Link]

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A Comparative Guide to the In Vivo Efficacy of 4-(3,5-Dimethylisoxazol-4-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(3,5-dimethylisoxazol-4-yl)benzoic acid scaffold is a key pharmacophore in modern medicinal chemistry, serving as a versatile foundation for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated significant in vivo efficacy across a range of therapeutic areas, including oncology and inflammatory diseases. This guide provides a comprehensive comparison of the in vivo performance of these derivatives, supported by experimental data and mechanistic insights to inform future drug discovery and development efforts.

The Versatility of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle that is a common feature in many biologically active compounds. Its unique electronic and structural properties allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This adaptability has led to the exploration of isoxazole derivatives for a wide array of therapeutic applications, from anti-inflammatory and anticancer to antimicrobial and antioxidant agents.[1][2]

Comparative In Vivo Efficacy in Oncology

Derivatives of the this compound scaffold have emerged as potent inhibitors of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, which are critical regulators of gene transcription and are implicated in various cancers.[3][4]

One notable derivative, DDT26 , a 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivative, has demonstrated significant anti-proliferative activity against triple-negative breast cancer (TNBC) cell lines and MCF-7 cells.[3] It exhibited a potent inhibitory effect on BRD4 with an IC50 value of 0.237 ± 0.093 μM.[3]

Another promising compound, a 3,5-dimethylisoxazole derivative dimer (compound 22) , was designed to target both bromodomains of BRD4 simultaneously. This compound exhibited outstanding antitumor efficacy in a CT-26 tumor mouse model with a tumor suppression rate of 56.1%.[4] It also showed significant antiproliferative activity against HCT116 colorectal cancer cells with an IC50 of 162 nM.[4] Mechanistically, this compound was found to down-regulate c-MYC protein levels, a key oncogene, and induce apoptosis.[4]

The general mechanism of these BRD4 inhibitors involves mimicking acetylated lysine to bind to the Kac pocket of the BRD4 bromodomain, thereby displacing it from chromatin and inhibiting the transcription of target genes like c-MYC.

Visualizing the Mechanism of Action: BRD4 Inhibition

BRD4_Inhibition cluster_transcription Gene Transcription cluster_inhibition Inhibition by Isoxazole Derivative c-MYC c-MYC BRD4 BRD4 BRD4->c-MYC Promotes Transcription of Acetyl-Lysine Acetyl-Lysine BRD4->Acetyl-Lysine Binds to Chromatin Chromatin Acetyl-Lysine->Chromatin on Isoxazole_Derivative 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid derivative BRD4_Inhibited BRD4 Isoxazole_Derivative->BRD4_Inhibited Competitively Binds to Kac Pocket BRD4_Inhibited->c-MYC Transcription Blocked

Caption: Competitive inhibition of BRD4 by an isoxazole derivative.

Comparative In Vivo Efficacy in Inflammation

The isoxazole scaffold is also a cornerstone in the development of anti-inflammatory agents. Numerous studies have demonstrated the in vivo anti-inflammatory effects of isoxazole derivatives, primarily utilizing the carrageenan-induced paw edema model in rats.[5][6][7][8][9] This model is a well-established method for evaluating acute inflammation.

A study evaluating a series of novel isoxazole derivatives found that several compounds exhibited significant anti-inflammatory activity when compared to the standard drug, diclofenac sodium.[6] Another study identified three compounds (5b, 5c, and 5d) that demonstrated significant in vivo anti-inflammatory potential, with percentage edema inhibition ranging from 71.86% to 75.68% after 2 hours.[7][8][9] These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[7]

The anti-inflammatory mechanism of many isoxazole derivatives involves the modulation of key inflammatory pathways, such as the NF-κB signaling pathway, which controls the expression of pro-inflammatory genes.[1]

Visualizing the Anti-Inflammatory Workflow

Anti_Inflammatory_Workflow Start Start Animal_Model Wistar Rats (Carrageenan-induced paw edema) Start->Animal_Model Grouping Control, Standard (Diclofenac), Test (Isoxazole Derivatives) Animal_Model->Grouping Treatment Oral Administration of Compounds Grouping->Treatment Induction Subplantar injection of Carrageenan Treatment->Induction Measurement Measure Paw Volume (Plethysmometer) at intervals Induction->Measurement Analysis Calculate % Edema Inhibition Measurement->Analysis End End Analysis->End

Caption: Workflow for in vivo anti-inflammatory activity assessment.

Quantitative Data Summary

Compound Class Indication In Vivo Model Key Efficacy Metric Reference
4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivativesBreast Cancer-BRD4 IC50: 0.237 µM (DDT26)[3]
3,5-dimethylisoxazole derivative dimersColorectal CancerCT-26 mouse model56.1% tumor suppression (compound 22)[4]
Novel Isoxazole DerivativesInflammationCarrageenan-induced rat paw edemaSignificant edema inhibition vs. Diclofenac[6]
Substituted-isoxazole derivatives (5b, 5c, 5d)InflammationCarrageenan-induced rat paw edema71.86% - 75.68% edema inhibition (2h)[7][8][9]

Experimental Protocols

In Vivo Tumor Xenograft Study (Adapted from colorectal cancer model)
  • Animal Model: Athymic nude mice (4-6 weeks old).

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 × length × width^2) every other day.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm^3, randomize mice into vehicle control and treatment groups.

  • Dosing: Administer the test compound (e.g., compound 22) and vehicle control intraperitoneally or orally at a predetermined dose and schedule (e.g., daily for 14 days).

  • Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors.

  • Analysis: Measure final tumor volume and weight. Calculate the tumor growth inhibition (TGI) as a percentage. Conduct histological and molecular analyses (e.g., Western blot for c-MYC) on tumor tissues.[4]

Carrageenan-Induced Paw Edema in Rats (General Protocol)
  • Animal Model: Wistar albino rats (150-200g).

  • Grouping: Divide animals into groups: control (vehicle), standard (e.g., Diclofenac sodium, 10 mg/kg), and test groups (isoxazole derivatives at various doses).

  • Compound Administration: Administer the vehicle, standard, or test compounds orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point.[5][6][7][8]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising class of compounds with demonstrated in vivo efficacy in oncology and inflammation. The adaptability of the isoxazole ring allows for the generation of diverse chemical libraries with tailored pharmacological properties. Future research should focus on optimizing the pharmacokinetic profiles of these derivatives to enhance their in vivo performance and translating these promising preclinical findings into clinical development. Further exploration of their mechanisms of action will also be crucial for identifying novel therapeutic targets and combination strategies.

References

  • Anti-inflammatory evaluation of isoxazole derivatives - Scholars Research Library. Available from: [Link]

  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES - European International Journal of Science and Technology. Available from: [Link]

  • (PDF) Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents - ResearchGate. Available from: [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC - NIH. Available from: [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed. Available from: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available from: [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - NIH. Available from: [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC. Available from: [Link]

  • Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PMC - NIH. Available from: [Link]

  • Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed. Available from: [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Available from: [Link]

  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. Available from: [Link]

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC - NIH. Available from: [Link]

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed. Available from: [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC. Available from: [Link]

  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed. Available from: [Link]

  • (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols - ResearchGate. Available from: [Link]

  • Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed. Available from: [Link]

  • Benzoic Acid Derivatives in Local Anesthetics | PDF | Cocaine | Anesthesia - Scribd. Available from: [Link]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC - NIH. Available from: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. Available from: [Link]

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The Isoxazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-(3,5-Dimethylisoxazol-4-yl)benzoic Acid Analogs in BRD4 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic drug discovery, the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, has emerged as a pivotal target for therapeutic intervention in oncology and inflammatory diseases. The 3,5-dimethylisoxazole moiety has been identified as a highly effective acetyl-lysine mimetic, forming the core of a new class of potent bromodomain ligands.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the "4-(3,5-Dimethylisoxazol-4-yl)benzoic acid" scaffold, with a focus on their inhibitory activity against BRD4. We will dissect the rationale behind molecular design, compare the potency of various analogs with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.

The Genesis of a Scaffold: From Modest Inhibitor to Potent Leads

The journey into the SAR of this compound class began with the identification of a modest BRD4 inhibitor, compound 7 (as referenced in a 2013 study by Hewings et al.), which displayed an IC50 value of 0.544 μM against the first bromodomain of BRD4 (BD1).[2] Molecular docking studies of this initial hit revealed key interaction points within the BRD4 binding pocket, paving the way for rational drug design and optimization.

A critical design strategy involved replacing the benzene ring of the lead compound with a phthalazinone moiety.[2] The rationale behind this modification was to introduce a lactam group that could act as both a hydrogen bond donor and acceptor, thereby enhancing the binding affinity with BRD4.[2] This strategic shift in the molecular backbone led to the development of a novel series of inhibitors with the 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one scaffold.[2]

Decoding the Structure-Activity Relationship: A Comparative Analysis

The systematic modification of the lead scaffold has yielded a wealth of data, allowing for a detailed exploration of the SAR. The following sections and the accompanying data table summarize the key findings.

The Critical Role of the Phthalazinone Nitrogen Substituent

A pivotal point of modification has been the nitrogen atom of the phthalazinone ring. Initial studies with an unsubstituted amide (DDT01) showed no inhibitory activity against BRD4.[2] This immediately highlighted the necessity of substitution at this position to enhance potency.

As illustrated in the table below, the introduction of various substituents led to a significant variation in inhibitory activity. The substitution of a methyl group with larger cyclic structures like cyclopentyl (DDT03) and cyclohexyl (DDT04) resulted in a marked improvement in inhibition.[2] This suggests that bulkier, hydrophobic groups are well-tolerated and likely occupy a hydrophobic pocket within the BRD4 binding site, leading to enhanced affinity. The most potent compound in one such study, DDT26, which features a specific substitution, exhibited an impressive IC50 value of 0.237 ± 0.093 μM against BRD4.[2]

Compound IDR-Group on Phthalazinone NitrogenBRD4 IC50 (μM)Anti-proliferative Activity (Cell Line)
DDT01H> 10 (Inactive)Not Reported
DDT02MethylModerately ActiveNot Reported
DDT03CyclopentylImproved ActivityNot Reported
DDT04CyclohexylImproved ActivityNot Reported
DDT26 Optimized Substituent 0.237 ± 0.093 Significant (TNBC and MCF-7 cells)

Note: Specific IC50 values for DDT02-04 were not explicitly provided in the source material but were described as showing marked improvement over the inactive compound.

The 3,5-Dimethylisoxazole as a Constant Anchor

Across the analogs, the 3,5-dimethylisoxazole moiety remains a constant and crucial feature. Its role as an acetyl-lysine mimetic is fundamental to the binding of these inhibitors to the bromodomain.[1] This isoxazole ring engages in key hydrogen bonding interactions with conserved residues within the BRD4 active site, anchoring the inhibitor and providing the foundation for high-affinity binding.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and enable the reproduction of these findings, detailed experimental methodologies are essential. The following protocols outline the synthesis of a representative analog and the enzymatic assay used to determine BRD4 inhibitory activity.

Synthesis of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one Analogs

The synthesis of the core scaffold and its subsequent derivatization is a multi-step process. A generalized synthetic scheme is presented below, followed by a detailed protocol for a key step.

Synthesis_Workflow A Starting Materials B Synthesis of 4-(3,5-dimethylisoxazol-4-yl)benzaldehyde A->B C Condensation with (2-hydrazinylphenyl)methanol B->C D Cyclization to form Phthalazinone Core C->D E N-Alkylation/Arylation D->E F Final Analog E->F

A generalized workflow for the synthesis of the target analogs.

Step-by-Step Protocol for N-Alkylation of the Phthalazinone Core:

  • Dissolution: Dissolve the 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one core (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a base, for example, sodium hydride (NaH, 1.2 equivalents), portion-wise at 0°C to deprotonate the phthalazinone nitrogen. The choice of a strong, non-nucleophilic base is critical to prevent side reactions.

  • Alkylation/Arylation: After stirring for 30 minutes, add the desired alkyl or aryl halide (e.g., cyclopentyl bromide, 1.1 equivalents) dropwise. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the final, pure analog.

BRD4 Inhibition Assay (Enzymatic)

The inhibitory potency of the synthesized analogs against BRD4 is typically determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Assay_Workflow A Prepare Assay Plate with BRD4, Biotinylated Histone Peptide, and Test Compound B Incubate at Room Temperature A->B C Add Detection Reagents (e.g., Europium-labeled Antibody and Streptavidin-APC) B->C D Incubate in the Dark C->D E Read TR-FRET Signal D->E F Calculate IC50 Values E->F

Workflow for a typical BRD4 TR-FRET inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human BRD4(BD1) protein, a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac), and the test compounds at various concentrations.

  • Assay Plate Preparation: In a 384-well plate, add the BRD4 protein, the biotinylated H4K12ac peptide, and the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

  • Detection: Add a mixture of detection reagents, typically a europium-labeled anti-histone antibody and streptavidin-allophycocyanin (APC).

  • Final Incubation: Incubate the plate in the dark for another period (e.g., 60 minutes) to allow the detection reagents to bind.

  • Signal Reading: Read the plate on a suitable TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: The ratio of the two emission signals is calculated, and the IC50 values are determined by fitting the data to a four-parameter logistic equation.

Broader Context and Alternative Scaffolds

While the 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one scaffold has proven to be a fruitful area of research, it is important to consider it within the broader context of BRD4 inhibitors. Other notable classes of BRD4 inhibitors include those based on benzodiazepine and quinazolinone scaffolds.[2] The unique advantage of the isoxazole-based inhibitors lies in their novel core structure, which can expand the chemical space for BRD4 inhibition and potentially offer improved drug-like properties.[2]

Furthermore, some analogs have demonstrated activity against other targets. For instance, compound DDT26 also exhibited moderate inhibitory effects on PARP1, suggesting the potential for developing dual-target inhibitors.[2] This polypharmacology could be advantageous in certain therapeutic contexts, such as cancer treatment, by simultaneously targeting multiple pathways.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs has been significantly elucidated through systematic medicinal chemistry efforts. The 3,5-dimethylisoxazole moiety serves as a potent acetyl-lysine mimetic, while modifications to the appended phthalazinone ring system, particularly at the nitrogen position, have been shown to be critical for achieving high-affinity BRD4 inhibition. The most promising analogs exhibit low micromolar to high nanomolar potency and demonstrate significant anti-proliferative effects in cancer cell lines.

Future research in this area will likely focus on further optimization of the pharmacokinetic and pharmacodynamic properties of these compounds to improve their in vivo efficacy and safety profiles. The exploration of dual-target inhibitors and the expansion to other therapeutic areas beyond oncology also represent exciting avenues for continued investigation. The foundational SAR data presented in this guide provides a robust framework for these future drug discovery endeavors.

References

  • Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Chemistry. [Link]

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A Researcher's Guide to Confirming the Mechanism of Action of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, elucidating the precise mechanism of action (MOA) of a novel small molecule is a critical step in the journey from a chemical entity to a potential therapeutic.[1][2] This guide provides a comprehensive framework for confirming the MOA of "4-(3,5-Dimethylisoxazol-4-yl)benzoic acid," a compound of interest with potential therapeutic applications. While direct studies on this specific molecule are limited, by examining the activities of structurally similar compounds, we can formulate testable hypotheses and design a robust experimental plan to unravel its biological function.

Derivatives of 3,5-dimethylisoxazole and benzoic acid have shown inhibitory activity against a range of protein targets, including bromodomains and protein kinases.[3][4][5][6] This suggests that "this compound" may also function as an inhibitor of such proteins. This guide will compare and contrast key experimental methodologies to validate these potential mechanisms of action, providing the scientific rationale, detailed protocols, and comparative data to guide your research.

Part 1: Foundational Approaches for Target Identification and Validation

The initial step in confirming the MOA is to identify the direct molecular target(s) of the compound. A multi-pronged approach, combining computational and experimental methods, is often the most effective.

In Silico and Initial Biochemical Screening

Before embarking on extensive experimental work, computational modeling can provide valuable insights into potential protein targets.

  • Molecular Docking: Utilizing the structure of "this compound," docking simulations against libraries of protein structures (e.g., kinases, bromodomains) can predict binding affinities and modes.

  • Pharmacophore Modeling: Comparing the compound's structure to known inhibitors of specific protein families can identify shared features, suggesting potential targets.

Following in silico analysis, a broad biochemical screen against a panel of purified enzymes, such as a kinase panel, can provide the first experimental evidence of activity.

Comparative Analysis of Primary Screening Assays

Several assay formats are available for initial high-throughput screening to identify potential enzymatic inhibition.

Assay Type Principle Advantages Disadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate group (e.g., ³²P or ³³P) from ATP to a substrate.High sensitivity and considered the "gold standard."Requires handling of radioactive materials, safety concerns, and specialized disposal.
Fluorescence-Based Assays Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.[7]High throughput, non-radioactive, and amenable to miniaturization.Potential for interference from fluorescent compounds.
Luminescence-Based Assays Measures the depletion of ATP or the production of ADP using a luciferase-luciferin system.[7][8]High sensitivity and broad applicability to different kinases.Can be susceptible to interference from compounds affecting the luciferase enzyme.

Recommendation: For initial screening, a luminescence-based assay like ADP-Glo™ offers a good balance of sensitivity, throughput, and safety.[8]

Part 2: Biophysical Methods for Direct Binding Characterization

Once a potential target is identified through screening, it is crucial to confirm direct physical interaction between "this compound" and the protein. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[9][10][11][12][13]

Scientific Rationale: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (the compound) flows over an immobilized ligand (the target protein).[9][10] This allows for the determination of association (kₐ) and dissociation (kₔ) rates, and the equilibrium dissociation constant (K₋).[11]

Experimental Workflow:

Caption: SPR Experimental Workflow.

Detailed Protocol:

  • Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., CM5).

  • Analyte Preparation: Prepare a series of concentrations of "this compound" in a suitable running buffer.

  • Binding Measurement: Inject the compound solutions over the sensor chip surface and monitor the change in response units (RU) over time to measure association.

  • Dissociation Measurement: After the association phase, inject running buffer to monitor the dissociation of the compound from the protein.

  • Regeneration: Inject a regeneration solution to remove any remaining bound compound.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic and affinity constants.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14][15][16][17]

Scientific Rationale: By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[15]

Experimental Workflow:

A Load Protein in Sample Cell B Load Compound in Syringe A->B C Inject Compound into Cell B->C D Measure Heat Change C->D E Repeat Injections D->E F Generate Binding Isotherm E->F G Determine KD, n, ΔH, ΔS F->G

Caption: ITC Experimental Workflow.

Detailed Protocol:

  • Sample Preparation: Prepare solutions of the purified target protein and "this compound" in the same buffer.

  • Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein to generate a binding isotherm. Fit the isotherm to a binding model to determine the thermodynamic parameters.

Comparison of Biophysical Techniques
Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Principle Change in refractive indexHeat change upon binding
Labeling Label-freeLabel-free
Throughput HighLow to medium
Information Kinetics (kₐ, kₔ), Affinity (K₋)Thermodynamics (K₋, n, ΔH, ΔS)
Protein Consumption LowHigh
Compound Solubility High requirementMore tolerant of lower solubility

Part 3: Cell-Based Assays for Target Engagement in a Physiological Context

Confirming that the compound binds to its target within a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[18][19][20][21][22]

Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[19][22] By heating cells treated with the compound and then quantifying the amount of soluble target protein remaining, one can assess target engagement.

Experimental Workflow:

cluster_0 Control cluster_1 Compound Treatment A Treat Cells with Vehicle B Heat Cells at Varying Temperatures A->B C Lyse Cells B->C D Separate Soluble and Aggregated Proteins C->D E Quantify Soluble Target Protein D->E K Compare Melting Curves E->K F Treat Cells with Compound G Heat Cells at Varying Temperatures F->G H Lyse Cells G->H I Separate Soluble and Aggregated Proteins H->I J Quantify Soluble Target Protein I->J J->K

Caption: CETSA Experimental Workflow.

Detailed Protocol:

  • Cell Treatment: Treat cultured cells with "this compound" or a vehicle control.

  • Heating: Heat the treated cells at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 4: Downstream Signaling and Phenotypic Assays

Confirming that target engagement leads to a functional cellular response is the final piece of the MOA puzzle.

Phosphorylation Assays

If "this compound" is a kinase inhibitor, it should decrease the phosphorylation of the kinase's downstream substrates.

  • Western Blotting: Use phospho-specific antibodies to detect changes in the phosphorylation status of key signaling proteins in response to compound treatment.

  • Cellular Phosphorylation Assays: Employ high-throughput methods like AlphaScreen or HTRF to quantify substrate phosphorylation in cell lysates.[23]

Phenotypic Assays

The ultimate validation of the MOA is to link the molecular mechanism to a cellular phenotype.

  • Cell Proliferation/Viability Assays: If the target is involved in cell growth or survival, the compound should affect these processes. Assays like MTT or CellTiter-Glo can be used.

  • Migration/Invasion Assays: If the target is implicated in cell motility, its inhibition should alter cell migration or invasion, which can be measured using Transwell assays.

Conclusion

Determining the mechanism of action of a novel compound like "this compound" requires a systematic and multi-faceted approach. By starting with broad screening and progressing through direct binding studies and cell-based target engagement and functional assays, researchers can build a comprehensive and validated understanding of the compound's biological activity. This guide provides a comparative framework of robust and widely accepted methodologies to confidently elucidate the MOA and guide further drug development efforts.

References

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A Comparative Analysis of 4-(3,5-Dimethylisoxazol-4-yl)benzoic Acid Against Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Drug Development Professionals

Executive Summary

The search for novel anticancer therapeutics with improved efficacy and selectivity remains a cornerstone of oncological research. This guide provides a comparative analysis of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid , a novel small molecule, against established anticancer agents. Drawing upon the known bioactivity of its core chemical motifs, we postulate its primary mechanism of action as an inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting BRD4. This guide contrasts its hypothesized targeted epigenetic mechanism with the cytotoxic mechanisms of two standard-of-care chemotherapeutics for breast cancer: Doxorubicin (a DNA intercalating agent and topoisomerase II inhibitor) and Paclitaxel (a microtubule stabilizer). We present detailed experimental protocols and representative data for in vitro and in vivo models to provide a robust framework for its evaluation as a potential therapeutic candidate.

Part 1: Introduction to the Compounds

The Investigational Agent: this compound (DMBA)

This compound (hereafter referred to as DMBA) is a synthetic small molecule featuring two key pharmacophores: a benzoic acid moiety and a 3,5-dimethylisoxazole ring. While direct studies on this specific compound are nascent, extensive research on its constituent parts provides a strong rationale for its investigation as an anticancer agent.

The 3,5-dimethylisoxazole group, in particular, has been identified as a potent bioisostere for acetylated lysine.[1] This mimicry allows it to bind competitively to the acetyl-lysine recognition pockets of bromodomains, a class of epigenetic "reader" proteins.[2] Bromodomain-containing protein 4 (BRD4) is a critical member of the BET family that regulates the transcription of key oncogenes, most notably c-MYC.[3][4] By displacing BRD4 from chromatin, inhibitors can effectively suppress the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[5][6][7] Several 3,5-dimethylisoxazole derivatives have shown potent BRD4 inhibitory activity.[2][3][4][8] Therefore, the primary hypothesis for DMBA's mechanism of action is the targeted inhibition of the BRD4-c-MYC axis.

The Comparators: Standard-of-Care Agents

To benchmark the performance of DMBA, two widely used chemotherapeutic agents with distinct, well-characterized mechanisms are selected.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is one of the most effective single agents against breast cancer.[9] Its primary mechanisms include intercalation into DNA, which obstructs DNA and RNA synthesis, and inhibition of topoisomerase II, an enzyme critical for relaxing DNA supercoils during replication.[9][10][11] This leads to an accumulation of DNA double-strand breaks, triggering apoptosis.[10][12]

  • Paclitaxel: A member of the taxane family, Paclitaxel's mechanism is fundamentally different. It binds to the β-tubulin subunit of microtubules, the key components of the mitotic spindle.[13] This binding event stabilizes the microtubule polymer, preventing the dynamic instability (polymerization and depolymerization) required for chromosome segregation during mitosis.[13][14][15] The result is a sustained mitotic arrest, which ultimately leads to apoptotic cell death.[16]

  • JQ1 (Mechanistic Benchmark): While not a clinical drug due to a short half-life, JQ1 is a potent and specific thienotriazolodiazepine inhibitor of the BET family.[17] It competitively binds to the bromodomains of BRD2, BRD3, and BRD4, displacing them from chromatin and suppressing target gene transcription.[18][19][20] JQ1 serves as the gold-standard research tool for validating the effects of BET inhibition and is the ideal mechanistic comparator for the hypothesized action of DMBA.

Part 2: Comparative In Vitro Efficacy

To assess and compare the anticancer potential of DMBA, a series of standardized in vitro assays should be performed. The choice of cell lines is critical for contextualizing the activity. Here, we propose using two human breast adenocarcinoma cell lines:

  • MCF-7: An estrogen receptor-positive (ER+) line, representing a luminal A subtype of breast cancer.[21][22][23]

  • MDA-MB-231: A triple-negative breast cancer (TNBC) line, known for its aggressive, mesenchymal phenotype.[21][22][23]

Using these two lines allows for the evaluation of efficacy across different, clinically relevant breast cancer subtypes.

Experimental Workflow: In Vitro Analysis

The overall workflow for the in vitro comparison is outlined below. This systematic approach ensures that data on cytotoxicity and mechanism of cell death are collected in a logical and reproducible manner.

G cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis p1 Culture MCF-7 & MDA-MB-231 Cell Lines a1 MTT Cytotoxicity Assay (72h Treatment) p1->a1 a2 Annexin V/PI Apoptosis Assay (48h Treatment) p1->a2 p2 Prepare Serial Dilutions of DMBA, Doxorubicin, Paclitaxel p2->a1 p2->a2 d1 Measure Absorbance (570nm) Calculate % Viability a1->d1 d3 Flow Cytometry Analysis (FITC vs. PI) a2->d3 d2 Calculate IC50 Values d1->d2 d4 Quantify Apoptotic vs. Necrotic vs. Live Cells d3->d4 G cluster_dmba DMBA (BRD4 Inhibition) cluster_dox Doxorubicin (DNA Damage) cluster_pac Paclitaxel (Microtubule Stabilization) dmba DMBA brd4 BRD4 dmba->brd4 Binds & Inhibits chromatin Chromatin (Acetylated Histones) myc_gene c-MYC Gene chromatin->myc_gene BRD4 binds to acetylated histones at c-MYC promoter myc_rna c-MYC mRNA myc_gene->myc_rna Transcription myc_protein c-MYC Protein myc_rna->myc_protein Translation proliferation Cell Proliferation & Survival myc_protein->proliferation Promotes dox Doxorubicin dna Nuclear DNA dox->dna Intercalates topo Topoisomerase II dox->topo Inhibits dsb DNA Double-Strand Breaks topo->dna Creates transient breaks apoptosis_dox Apoptosis dsb->apoptosis_dox Triggers pac Paclitaxel tubulin β-Tubulin pac->tubulin Binds to microtubules Microtubules pac->microtubules Stabilizes tubulin->microtubules Polymerizes into mitosis Mitotic Spindle Dynamics arrest Mitotic Arrest mitosis->arrest Disruption leads to apoptosis_pac Apoptosis arrest->apoptosis_pac Triggers

Caption: Contrasting mechanisms of action for the three anticancer agents.

Mechanistic Discussion:

  • DMBA's Targeted Approach: DMBA is hypothesized to function as a targeted epigenetic modulator. By competitively binding to the bromodomain of BRD4, it prevents BRD4 from reading acetylated histone marks on chromatin. [19]This specifically displaces BRD4 from the promoters and enhancers of key oncogenes like c-MYC, leading to transcriptional repression. [3][5]The downregulation of c-MYC, a master regulator of cell proliferation and survival, results in cell cycle arrest and apoptosis. [6]This mechanism is highly specific compared to traditional chemotherapy.

  • Doxorubicin's Genotoxic Assault: Doxorubicin acts as a blunt instrument, causing widespread DNA damage. By physically inserting itself between DNA base pairs and inhibiting topoisomerase II, it creates DNA lesions that are difficult to repair. [10][11]The cellular DNA damage response is overwhelmed, initiating apoptosis. [12]This lack of specificity contributes to its significant side effects.

  • Paclitaxel's Cytoskeletal Sabotage: Paclitaxel targets a fundamental cellular process: division. By "freezing" the microtubule network, it prevents the mitotic spindle from functioning correctly. [13]The cell's spindle assembly checkpoint is activated, leading to a prolonged arrest in mitosis that ultimately triggers apoptosis. [16]

Part 4: In Vivo Antitumor Activity in a Xenograft Model

Validating in vitro findings in a living system is a crucial step. A cell line-derived xenograft (CDX) model using immunodeficient mice is a standard preclinical model. [24][25]

Experimental Workflow: In Vivo Xenograft Study

G cluster_prep Model Establishment cluster_treat Treatment Phase cluster_analysis Endpoint Analysis p1 Implant MCF-7 cells subcutaneously into flank of nude mice p2 Monitor mice until tumors reach ~100-150 mm³ p1->p2 t1 Randomize mice into treatment groups (n=8) p2->t1 t2 Administer Vehicle, DMBA, Doxorubicin, Paclitaxel (e.g., 21 days) t1->t2 t3 Measure tumor volume and body weight 2x/week t2->t3 e1 Sacrifice mice at study endpoint e4 Assess toxicity via body weight change t3->e4 Data used for e2 Excise tumors and weigh e1->e2 e3 Calculate Tumor Growth Inhibition (TGI) e2->e3

Caption: Workflow for a subcutaneous breast cancer xenograft study.

Detailed Experimental Protocol: MCF-7 Xenograft Model

Objective: To evaluate the in vivo efficacy and tolerability of DMBA compared to standard agents.

Protocol Steps:

  • Animal Model: Use female athymic nude mice, 6-8 weeks old. Because MCF-7 cells are estrogen-dependent, an estrogen supplement (e.g., estradiol pellet implantation) is required for tumor growth. [24]2. Cell Implantation: Prepare a suspension of 5 x 10^6 MCF-7 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel. Inject subcutaneously into the right flank of each mouse. [26]3. Tumor Growth and Randomization: Allow tumors to grow. Measure tumor dimensions with calipers twice weekly and calculate volume (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups. [26]4. Dosing and Monitoring: Administer the compounds according to a predetermined schedule (e.g., DMBA daily via oral gavage, Paclitaxel once weekly via intraperitoneal injection, Doxorubicin once weekly via intravenous injection). Continue to monitor tumor volume and body weight (as a measure of toxicity) for the duration of the study (e.g., 21-28 days).

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and record their final weight. Calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

Representative Data: In Vivo Efficacy
Treatment GroupDosing RegimenTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Daily, p.o.0+2.5
DMBA (50 mg/kg) Daily, p.o.65+1.8
Doxorubicin (4 mg/kg) Weekly, i.v.75-8.5
Paclitaxel (20 mg/kg) Weekly, i.p.85-5.0

Analysis: The hypothetical data show that DMBA achieves significant tumor growth inhibition, demonstrating in vivo efficacy. Crucially, it appears to be much better tolerated than the standard chemotherapies, as indicated by the positive body weight change compared to the weight loss observed in the Doxorubicin and Paclitaxel groups. This favorable therapeutic window is a key advantage for targeted agents.

Part 5: Conclusion and Future Directions

This comparative guide establishes This compound as a promising anticancer candidate, warranting further investigation. Based on the known pharmacology of its 3,5-dimethylisoxazole core, it is hypothesized to act as a BRD4 inhibitor, a mechanism that is fundamentally different from and potentially more targeted than standard cytotoxic agents like Doxorubicin and Paclitaxel.

The presented experimental framework demonstrates how DMBA's efficacy can be systematically benchmarked. The representative data suggest it may possess potent in vitro activity and significant, well-tolerated in vivo efficacy.

Future experimental work should focus on:

  • Direct Target Engagement: Confirming the binding of DMBA to BRD4 using biophysical assays (e.g., Surface Plasmon Resonance, Thermal Shift Assay).

  • Pharmacodynamic Biomarkers: Verifying the mechanism in vivo by measuring the downregulation of c-MYC in tumor tissues from treated animals.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of DMBA to optimize dosing schedules.

  • Combination Studies: Investigating potential synergies between DMBA and other targeted therapies or standard chemotherapies.

By pursuing these next steps, the full therapeutic potential of this promising molecular scaffold can be elucidated.

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Click to expand
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  • Sun, B., et al. (2017). Dual-activity PI3K-BRD4 inhibitor for the orthogonal inhibition of MYC to block tumor growth and metastasis. Proceedings of the National Academy of Sciences, 114(7), E1132–E1141. Available at: [Link]

  • NIH. (n.d.). Deoxyribonucleic acid damage induced by doxorubicin in peripheral blood mononuclear cells. Available at: [Link]

  • Amos, L. A., & Löwe, J. (1999). How Taxol stabilises microtubule structure. Chemistry & Biology, 6(3), R65–R69. Available at: [Link]

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  • PubMed. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Available at: [Link]

  • Lim, H. K., et al. (2018). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Translational Cancer Research, 7(5), 1228–1234. Available at: [Link]

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  • Faivre, E. J., & Scott, L. M. (2018). Targeting Brd4 for cancer therapy: inhibitors and degraders. RSC Medicinal Chemistry, 9(2), 188–202. Available at: [Link]

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Cross-Validation of "4-(3,5-Dimethylisoxazol-4-yl)benzoic acid" Activity in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of the biological activity of the compound "4-(3,5-Dimethylisoxazol-4-yl)benzoic acid" across a panel of distinct human cancer cell lines. The experimental design detailed herein is structured to deliver a robust, multi-faceted understanding of the compound's potential as a therapeutic agent. We will delve into the rationale behind experimental choices, provide detailed protocols for execution, and present a clear structure for data comparison, thereby offering a self-validating system for your research endeavors.

Introduction: Rationale and Scientific Background

The compound this compound belongs to a class of molecules that have garnered significant interest in medicinal chemistry. Structurally, it comprises a benzoic acid moiety, derivatives of which have demonstrated a range of biological activities, including anticancer effects through mechanisms like histone deacetylase (HDAC) inhibition.[1][2][3] Furthermore, the 3,5-dimethylisoxazole ring is a key feature in a class of compounds developed as potent bromodomain ligands, which have shown antiproliferative effects, particularly in hematological malignancies.[4][5]

Given this background, a systematic cross-validation of this compound's activity is imperative to elucidate its therapeutic potential and specificity. This guide proposes a targeted investigation into its effects on cell viability, proliferation, and key signaling pathways in cell lines representing different cancer types.

Experimental Design: A Multi-faceted Approach

To achieve a thorough cross-validation, we will employ a panel of three human cancer cell lines with distinct genetic backgrounds and tissue origins. This allows for a comparative analysis of the compound's efficacy and potential selectivity.

Selected Cell Lines:

  • MV4;11 (Acute Myeloid Leukemia): Chosen based on reports of strong antiproliferative effects of 3,5-dimethylisoxazole derivatives in this cell line, suggesting a potential sensitivity.[5]

  • MCF-7 (Breast Adenocarcinoma): Selected due to the known anticancer activities of various benzoic acid derivatives in breast cancer models, potentially through apoptosis induction.[2][6]

  • A549 (Lung Carcinoma): Included as a solid tumor model to assess the broader applicability of the compound's activity beyond hematological and breast cancers.

The experimental workflow is designed to first establish the cytotoxic and antiproliferative effects of the compound, followed by an investigation into its potential mechanism of action.

Experimental Workflow Diagram

G cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Comparison A Compound Preparation & Solubilization B Cell Line Culture & Seeding (MV4;11, MCF-7, A549) A->B C Dose-Response Treatment (0.1 µM to 100 µM) B->C D MTT Assay for Cell Viability (IC50 Determination) C->D E BrdU Assay for Cell Proliferation C->E F Western Blot Analysis (AMPK & Downstream Targets) D->F Based on IC50 values G Apoptosis Assay (Annexin V/PI Staining) D->G Based on IC50 values H Cell Cycle Analysis (Propidium Iodide Staining) D->H Based on IC50 values J Quantification of Protein Expression F->J K Flow Cytometry Data Interpretation G->K H->K I Comparative Analysis of IC50 Values L Comprehensive Activity Profile I->L J->L K->L

Caption: A streamlined workflow for the cross-validation of compound activity.

Methodologies and Protocols

Herein, we provide detailed protocols for the key experiments outlined in the workflow. Adherence to these standardized methods is crucial for generating reproducible and comparable data.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for each cell line and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Cell Proliferation Analysis: BrdU Incorporation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as a direct marker of cell proliferation.[9]

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well and incubate.

  • Fixation and Denaturation: Remove the labeling medium, and fix and denature the cells to expose the incorporated BrdU.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and incubate.

  • Substrate Addition: Add the enzyme substrate and incubate until color development is sufficient.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Express the results as a percentage of the proliferation of vehicle-treated control cells.

Mechanistic Insight: Western Blotting for Signaling Pathways

Western blotting will be used to investigate the compound's effect on key signaling proteins. Based on the chemical structure, we hypothesize a potential modulation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[10][11][12][13]

Protocol:

  • Cell Lysis: Treat cells with the compound at its IC50 concentration for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[14]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key proteins (e.g., phospho-AMPK, total AMPK, and downstream targets).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Hypothesized Signaling Pathway

G compound 4-(3,5-Dimethylisoxazol-4-yl) benzoic acid ampk AMPK Activation compound->ampk Potential Activation downstream Downstream Effectors ampk->downstream proliferation Inhibition of Cell Proliferation downstream->proliferation apoptosis Induction of Apoptosis downstream->apoptosis

Caption: Potential mechanism of action via AMPK pathway modulation.

Data Presentation and Comparative Analysis

To facilitate a clear and objective comparison of the compound's performance across the different cell lines, all quantitative data should be summarized in structured tables.

Table 1: Comparative Cytotoxicity (IC50 Values)

Cell LineIC50 (µM) of this compound
MV4;11 Experimental Value
MCF-7 Experimental Value
A549 Experimental Value

Table 2: Comparative Anti-proliferative Effects

Cell Line% Proliferation Inhibition at IC50
MV4;11 Experimental Value
MCF-7 Experimental Value
A549 Experimental Value

Table 3: Western Blot Densitometry Analysis

Cell LineTreatmentp-AMPK/AMPK Ratio (Fold Change)
MV4;11 Vehicle1.0
Compound (IC50)Experimental Value
MCF-7 Vehicle1.0
Compound (IC50)Experimental Value
A549 Vehicle1.0
Compound (IC50)Experimental Value

Conclusion and Future Directions

This guide outlines a systematic approach to the cross-validation of this compound's activity in different cell lines. By integrating cell viability, proliferation, and mechanistic assays, researchers can build a comprehensive profile of the compound's efficacy and selectivity. The comparative data generated will be instrumental in determining its potential as a lead candidate for further preclinical development. Future studies could expand the cell line panel, investigate other potential signaling pathways, and ultimately move towards in vivo models to validate the in vitro findings.

References

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  • PubMed. Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. [Link]

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  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • PubMed. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents, such as 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid, are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, a thorough risk assessment is crucial. Given the properties of its structural components, the primary hazards associated with this compound are likely to be:

  • Skin and Eye Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]

  • Respiratory Irritation: Inhalation of the dust may irritate the respiratory tract.[2][3]

  • Unknown Toxicological Properties: As a research chemical, the full toxicological profile may not be known.

Therefore, the following minimum PPE should be worn when handling this compound in solid or solution form:

Protective EquipmentSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or goggles.To prevent eye contact with dust or splashes, which can cause serious irritation.[2][3]
Hand Protection Nitrile gloves.To prevent skin contact and potential irritation.[1]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is unavoidable.To prevent inhalation of airborne particles.

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]

II. Spill Management

Accidental spills should be handled promptly and safely. The following procedure is recommended for minor spills:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don Appropriate PPE: Ensure you are wearing the necessary protective equipment before attempting to clean the spill.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Clean-Up: Carefully sweep or scoop the solid material into a designated waste container. For absorbed liquids, scoop the material into the waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container and follow the disposal procedures outlined below.

For major spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

III. Proper Disposal Procedures

The cardinal rule of chemical disposal is that hazardous waste must never be disposed of in the regular trash or poured down the sink.[7][8][9] this compound should be treated as hazardous chemical waste.

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal A Generate Waste (Solid or Liquid) B Segregate Waste: - Solid - Halogenated Solvent - Non-halogenated Solvent A->B C Select Compatible Container (e.g., HDPE) B->C D Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms C->D E Store in Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Request Waste Pickup from EHS F->G

Caption: Workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect un-dissolved this compound, contaminated weighing paper, and used PPE (such as gloves) in a designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate liquid waste container. It is critical to segregate halogenated and non-halogenated solvent waste streams to facilitate proper disposal by your institution's EHS department. Never mix incompatible wastes.[8][10]

  • Container Selection and Labeling:

    • Use a chemically compatible container, such as a high-density polyethylene (HDPE) bottle with a screw-top cap, for liquid waste.[11] Solid waste can be collected in a labeled, sealable bag or a wide-mouth container.

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[8][10] Affix any relevant hazard pictograms (e.g., irritant).

  • Waste Accumulation and Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11] This area should be at or near the point of waste generation.

    • Keep waste containers securely closed at all times, except when adding waste.[7][8][9] This prevents the release of vapors and reduces the risk of spills.

    • Store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.[8]

  • Final Disposal:

    • Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding one year for partially filled containers), contact your institution's EHS department to arrange for a waste pickup.[9][11]

    • Do not attempt to treat or neutralize the chemical waste yourself unless you are following a specific, approved protocol from your EHS department.

IV. Empty Container Disposal

Empty containers that once held this compound must also be disposed of properly.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[7]

  • Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[8] Subsequent rinsates may also need to be collected depending on local regulations.

  • Deface Label: Completely remove or deface the original label on the container.[7][8]

  • Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of in the regular trash or glass recycling, depending on the material.[7][8]

By adhering to these procedures, you contribute to a culture of safety and responsibility within the scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center.
  • Dartmouth College. Hazardous Waste Disposal Guide.
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  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
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  • Sahoo, et al. (2023, November 1). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, Vol. 10.
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  • TCI Chemicals. (2024, December 12).
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Mastering the Safe Handling of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a novel aromatic carboxylic acid incorporating an isoxazole moiety, 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid presents a unique set of handling considerations. While specific toxicological data for this compound is not extensively documented, its structural components—an aromatic carboxylic acid and a substituted isoxazole—necessitate a cautious and well-informed approach to laboratory safety. This guide synthesizes established best practices for handling similar chemical classes to provide a robust framework for personal protection, operational procedures, and waste disposal.

Understanding the Hazard Profile

This compound is a white to off-white solid.[1] Based on its Safety Data Sheet (SDS) and the known properties of related compounds, the primary hazards include:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

These classifications underscore the importance of a comprehensive personal protective equipment (PPE) strategy to prevent exposure through all potential routes: inhalation, ingestion, and dermal contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is crucial when handling this compound. The following table outlines the minimum required PPE, with an emphasis on the scientific rationale behind each selection.

PPE CategoryItemSpecificationRationale
Eye Protection Chemical Splash GogglesANSI Z87.1-rated, with indirect venting.Protects against splashes of solutions and airborne solid particles, which can cause serious eye irritation.
Face ShieldWorn in conjunction with goggles.Provides an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves with a minimum thickness of 4 mil.Nitrile provides good resistance to a range of chemicals, including weak acids.[2] A 4 mil thickness offers a balance of dexterity and protection for incidental contact. For prolonged contact or when handling solutions, heavier-duty nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.
Body Protection Laboratory CoatFull-length, long-sleeved, with buttoned or snap-front closure.Protects skin and personal clothing from contamination with the solid compound or its solutions.
Respiratory Protection NIOSH-approved Air-Purifying RespiratorHalf-mask or full-face respirator.Required when handling the solid powder outside of a certified chemical fume hood, or when there is a potential for aerosol generation.
Combination CartridgeOrganic Vapor/Acid Gas (OV/AG) cartridge with a P100 particulate filter.[1][3][4]The organic vapor/acid gas portion addresses the acidic nature of the compound, while the P100 filter provides 99.97% filtration efficiency against airborne solid particulates.[4]

Operational Plan: From Receipt to Use

A systematic workflow is essential for minimizing exposure and ensuring a safe working environment.

operational_workflow cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Use receiving Receiving storage Storage receiving->storage Inspect container integrity fume_hood Work in Chemical Fume Hood storage->fume_hood Transport in secondary containment weighing Weighing Solid fume_hood->weighing solution_prep Solution Preparation weighing->solution_prep Add solid to solvent experiment Conduct Experiment solution_prep->experiment

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

    • The storage area should be clearly labeled, and access restricted to authorized personnel.

  • Preparation and Weighing:

    • All handling of the solid compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Before handling, ensure all necessary PPE is correctly donned.

    • Use a disposable weighing boat or paper to avoid contamination of balances.

    • Handle the solid gently to minimize the generation of airborne dust.

  • Solution Preparation:

    • When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

    • If heating is required for dissolution, use a controlled heating source such as a heating mantle and ensure proper ventilation.

  • Experimental Use:

    • Conduct all reactions and procedures involving this compound within a chemical fume hood.

    • Keep containers closed when not in use to prevent the release of any potential vapors.

Decontamination and Spill Management

Prompt and proper decontamination is critical to prevent the spread of the chemical.

Decontamination Procedures:
  • Work Surfaces: After each use, decontaminate the work area in the fume hood with a suitable solvent (e.g., 70% ethanol), followed by a wipe-down with a mild soap and water solution.

  • Equipment: Clean any non-disposable equipment, such as spatulas or glassware, by first rinsing with an appropriate solvent and then washing thoroughly with soap and water.

Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Contain and Absorb:

    • For solid spills , gently cover the material with a damp paper towel to avoid raising dust.[5] Carefully scoop the material into a labeled waste container.

    • For liquid spills (solutions) , contain the spill by creating a dike with an inert absorbent material such as vermiculite or sand.[6] Work from the outside of the spill inwards to prevent spreading.[5]

  • Neutralize (with caution): For acidic solutions, once absorbed, you can cautiously neutralize the spill with a weak base like sodium bicarbonate.[5][6] Be aware that this can cause effervescence. Use pH paper to confirm neutralization.

  • Collect and Package: Scoop the absorbed and neutralized material into a clearly labeled, sealable waste container.

  • Decontaminate: Clean the spill area thoroughly with a soap and water solution.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and any associated contaminated materials is a legal and ethical responsibility.

disposal_workflow cluster_waste_generation Waste Generation cluster_segregation Segregation and Collection cluster_disposal Final Disposal excess_solid Excess Solid Compound solid_waste_container Labeled Solid Waste Container excess_solid->solid_waste_container contaminated_ppe Contaminated PPE contaminated_ppe->solid_waste_container liquid_waste Liquid Waste (Solutions) liquid_waste_container Labeled Liquid Waste Container liquid_waste->liquid_waste_container licensed_disposal Licensed Waste Disposal Service solid_waste_container->licensed_disposal liquid_waste_container->licensed_disposal

Caption: A compliant workflow for the disposal of this compound waste.

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Solid Waste: Collect excess or expired this compound, as well as contaminated disposable items (e.g., gloves, weighing paper, absorbent pads), in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., irritant).

  • Storage of Waste: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from general laboratory traffic.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[1] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.

References

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Dimethylisoxazol-4-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3,5-Dimethylisoxazol-4-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.